molecular formula C9H17N3O2 B1396063 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate CAS No. 766537-81-9

1-Ethyl-3-methylimidazolium (S)-2-aminopropionate

Cat. No.: B1396063
CAS No.: 766537-81-9
M. Wt: 199.25 g/mol
InChI Key: NJYVKYFXBDKITN-WNQIDUERSA-M
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Description

1-Ethyl-3-methylimidazolium (S)-2-aminopropionate is a useful research compound. Its molecular formula is C9H17N3O2 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

(2S)-2-aminopropanoate;1-ethyl-3-methylimidazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.C3H7NO2/c1-3-8-5-4-7(2)6-8;1-2(4)3(5)6/h4-6H,3H2,1-2H3;2H,4H2,1H3,(H,5,6)/q+1;/p-1/t;2-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYVKYFXBDKITN-WNQIDUERSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.CC(C(=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C[N+](=C1)C.C[C@@H](C(=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717227
Record name 1-Ethyl-3-methyl-1H-imidazol-3-ium (2S)-2-aminopropanoate
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766537-81-9
Record name 1-Ethyl-3-methyl-1H-imidazol-3-ium (2S)-2-aminopropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"synthesis and characterization of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the chiral amino acid ionic liquid (AAIL), this compound, often denoted as [EMIM][(S)-Ala]. As a member of the burgeoning class of "green solvents," this compound merges the desirable physicochemical properties of ionic liquids—such as low vapor pressure and high thermal stability—with the biocompatibility and chirality inherent to natural amino acids.[1][2] This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed, field-proven protocols and the scientific rationale behind them. We will cover a robust two-step synthesis pathway, from precursor preparation to the final neutralization reaction, and detail a suite of analytical techniques essential for comprehensive structural confirmation, purity assessment, and thermal characterization.

Introduction: The Convergence of Ionic Liquids and Amino Acids

Ionic liquids (ILs) are organic salts with melting points typically below 100 °C, recognized for their potential as environmentally benign alternatives to volatile organic compounds.[1][3][4] Their properties, including negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of materials, can be finely tuned by modifying the constituent cation and anion.[2]

A particularly promising subclass of ILs is Amino Acid Ionic Liquids (AAILs), which incorporate amino acids as either the cation or, more commonly, the anion.[5][6][7] This imparts several unique advantages:

  • Biocompatibility and Biodegradability: Derived from natural building blocks, AAILs are often more sustainable and less toxic than traditional ILs.[1]

  • Enhanced Functionality: The presence of amino and carboxylic acid groups provides sites for further functionalization and introduces a high capacity for hydrogen bonding, which is useful for dissolving biomaterials like cellulose.[2][6]

  • Inherent Chirality: When a chiral amino acid like L-Alanine ((S)-2-aminopropanoic acid) is used, the resulting IL is chiral.[6] This makes them highly valuable as chiral solvents for asymmetric synthesis, reagents for chiral recognition, and as specialized stationary phases in enantiomeric separations.[3][4][8][9][10]

This guide focuses specifically on this compound ([EMIM][(S)-Ala]), a compound that combines the well-studied 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation with the alaninate anion. Its potential applications are diverse, ranging from CO₂ capture and catalysis to the separation of phenolic compounds.[11]

Synthesis Pathway for [EMIM][(S)-Ala]

The most reliable and common route to synthesizing AAILs like [EMIM][(S)-Ala] is a two-stage process involving the preparation of an imidazolium precursor followed by a neutralization or anion exchange reaction.[12] This methodology ensures high purity and yield by avoiding unwanted side products.

Rationale for the Synthetic Strategy

The chosen pathway proceeds via an intermediate, 1-ethyl-3-methylimidazolium hydroxide ([EMIM]OH), which is then neutralized with L-Alanine. The initial step involves synthesizing a halide salt, typically 1-ethyl-3-methylimidazolium bromide ([EMIM]Br), due to the high reactivity of bromoethane. The subsequent conversion to the hydroxide form is critical; using an anion exchange resin is a clean and efficient method that avoids the introduction of metallic ion impurities that can occur with methods using silver oxide or potassium hydroxide.[13] The final neutralization is a straightforward acid-base reaction that yields the target ionic liquid and water, which can be readily removed under vacuum.

Visualizing the Synthesis Workflow

The diagram below outlines the complete synthesis process from commercially available starting materials to the final, purified ionic liquid.

Synthesis_Workflow SM1 1-Methylimidazole Precursor 1-Ethyl-3-methylimidazolium Bromide ([EMIM]Br) SM1->Precursor Quaternization SM2 Bromoethane SM2->Precursor Quaternization Hydroxide 1-Ethyl-3-methylimidazolium Hydroxide ([EMIM]OH) Precursor->Hydroxide Anion Exchange IonExchange Anion Exchange Resin (OH⁻ form) IonExchange->Hydroxide Anion Exchange Product This compound ([EMIM][(S)-Ala]) Hydroxide->Product Neutralization AminoAcid L-Alanine AminoAcid->Product Neutralization Purification Purification (Water Removal via Vacuum) Product->Purification

Caption: Workflow for the synthesis of [EMIM][(S)-Ala].

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-3-methylimidazolium Bromide ([EMIM]Br)

  • Setup: To a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylimidazole (0.1 mol, 8.21 g).

  • Reaction: Place the flask in an ice bath. Slowly add bromoethane (0.11 mol, 12.0 g) dropwise over 30 minutes with vigorous stirring.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to 60-70 °C. Maintain stirring for 24 hours.[14] The reaction progress can be monitored by the formation of a viscous liquid or solid.

  • Work-up: Cool the reaction mixture to room temperature. Wash the resulting product three times with 30 mL portions of ethyl acetate to remove any unreacted starting materials. During each wash, stir vigorously for 15 minutes, then allow the layers to separate and decant the upper ethyl acetate layer.

  • Drying: Dry the resulting viscous liquid or solid product under high vacuum at 70 °C for at least 12 hours to remove residual solvent. The product should be a white solid or a pale yellow viscous liquid.[14]

Protocol 2: Synthesis of this compound ([EMIM][(S)-Ala])

  • Hydroxide Preparation: Prepare an aqueous solution of [EMIM]Br (0.1 mol in 100 mL deionized water). Pass this solution through a column packed with a strongly basic anion exchange resin (OH⁻ form). Collect the eluent and repeat the process 2-3 times to ensure complete exchange. The resulting solution is [EMIM]OH. Confirm the absence of bromide ions using a silver nitrate test.

  • Neutralization: Cool the [EMIM]OH solution in an ice bath. In a separate beaker, dissolve L-Alanine (0.1 mol, 8.91 g) in a minimal amount of deionized water.

  • Reaction: Slowly add the L-Alanine solution to the stirred [EMIM]OH solution. Monitor the pH of the mixture; the addition is complete when the pH is approximately neutral (pH 7-8).

  • Purification: Remove the water from the resulting solution using a rotary evaporator followed by drying under high vacuum at 80 °C for 24 hours to yield the final product, [EMIM][(S)-Ala], as a liquid.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized ionic liquid. The relationship between the analytical techniques and the information they provide is illustrated below.

Characterization_Map Product [EMIM][(S)-Ala] Structure Molecular Structure Product->Structure Purity Purity Product->Purity Thermal Thermal Properties Product->Thermal Chirality Chiral Integrity Product->Chirality NMR NMR (¹H, ¹³C) Structure->NMR FTIR FT-IR Structure->FTIR MS Mass Spec Structure->MS Purity->NMR HPLC HPLC Purity->HPLC TGA TGA Thermal->TGA DSC DSC Thermal->DSC Polar Polarimetry Chirality->Polar

Caption: Key characterization techniques and the properties they elucidate.

Summary of Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₇N₃O₂[15]
Molecular Weight 199.25 g/mol [15]
CAS Number 766537-81-9[15]
Physical Form Liquid
Purity (Typical) ≥96% (HPLC)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation. Samples are typically prepared in a deuterated solvent like D₂O or DMSO-d₆.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for both the cation and the anion.

    • [EMIM]⁺ Cation: Expect a singlet for the acidic proton at the C2 position of the imidazolium ring (N-CH-N) typically downfield (>9 ppm), two doublets or triplets for the C4 and C5 ring protons, a quartet for the N-CH₂ protons of the ethyl group, a singlet for the N-CH₃ protons, and a triplet for the -CH₃ protons of the ethyl group.[16][17]

    • [(S)-Ala]⁻ Anion: Expect a quartet for the α-CH proton and a doublet for the β-CH₃ protons. The NH₂ protons may be broad or exchange with the solvent.

  • ¹³C NMR: The carbon spectrum provides complementary structural information, confirming the carbon backbone of both ions.[16][17]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify key functional groups and confirm the interaction between the cation and anion.[1][18]

Wavenumber (cm⁻¹)Assignment
~3150C-H stretching (imidazolium ring)
~2980Aliphatic C-H stretching (ethyl/methyl groups)
~1630Asymmetric COO⁻ stretching (carboxylate)
~1570Imidazolium ring stretching
~1400Symmetric COO⁻ stretching (carboxylate)
~1170Imidazolium ring in-plane bending

The positions of the imidazolium ring vibrations can shift depending on the cation-anion interaction, providing insight into the ionic liquid's structure.[19][20]

Thermal Analysis (TGA and DSC)

The thermal stability of an ionic liquid is a critical parameter for its application in various processes.[21][22]

  • Thermogravimetric Analysis (TGA): This technique measures weight loss as a function of temperature. It is used to determine the onset decomposition temperature (T_onset), which marks the upper limit of the IL's thermal stability.[23] For [EMIM]⁺ based AAILs, decomposition temperatures are typically above 200 °C.[21]

  • Differential Scanning Calorimetry (DSC): DSC is used to detect phase transitions. For many AAILs, which are often amorphous, the most important feature is the glass transition temperature (T_g).[6][7][21]

Chiral Integrity

To confirm that the chirality of the L-Alanine precursor was maintained throughout the synthesis, polarimetry should be performed. The synthesized [EMIM][(S)-Ala] should exhibit a specific optical rotation, confirming its enantiomeric purity. This is crucial for applications in asymmetric synthesis and chiral separations.[6]

Applications and Future Outlook

The unique combination of properties in this compound makes it a promising candidate for several advanced applications:

  • Asymmetric Catalysis: The chiral environment provided by the IL can be used to induce stereoselectivity in organic reactions, such as aldol condensations or Michael additions.[2][3]

  • Chiral Separations: It can be used as a chiral selector or a mobile phase additive in chromatography (HPLC) and capillary electrophoresis (CE) for the resolution of racemic mixtures, which is of paramount importance in the pharmaceutical industry.[4][8][9]

  • CO₂ Capture: The amine functionality on the alaninate anion provides a site for reversible chemical absorption of acidic gases like CO₂, making it a potential solvent for carbon capture technologies.[11]

The continued exploration of AAILs like [EMIM][(S)-Ala] represents a significant step towards developing sustainable and highly functional chemical technologies. Their "designer" nature allows for further tuning of properties by modifying either the cation or the amino acid anion, opening up a vast chemical space for future research and industrial application.

References

  • Kaliszan, R., et al. (2014). Studies on thermal stability of amino acid ionic liquids. ResearchGate. Available at: [Link]

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  • Fukumoto, K., & Ohno, H. (2007). Amino acid ionic liquids. PubMed. Available at: [Link]

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  • Muhammad, N., et al. (2012). Synthesis and Thermal Properties of Amino Acids Ionic Liquids (AAILS). Science Alert. Available at: [Link]

  • Ossowicz, P., et al. (2019). The Relationship between the Structure and Properties of Amino Acid Ionic Liquids. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (2015). Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Information. Available at: [Link]

  • Cao, Y., & Mu, T. (2014). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI. Available at: [Link]

  • Dong, L., et al. (2022). Chiral ionic liquids synthesis and their applications in racemic drug separation and analysis. ResearchGate. Available at: [Link]

  • Lazzaro, F., et al. (2006). Confined rapid thermolysis/FTIR/ToF studies of imidazolium-based ionic liquids. Penn State University. Available at: [Link]

  • Katsyuba, S. A., et al. (2007). Structural Studies of the Ionic Liquid 1-Ethyl-3-methylimidazolium Tetrafluoroborate in Dichloromethane Using a Combined DFT-NMR Spectroscopic Approach. EPFL Infoscience. Available at: [Link]

  • Fukumoto, K., & Ohno, H. (2007). Amino Acid Ionic Liquids. ACS Publications. Available at: [Link]

  • Jeon, Y., et al. (2018). Characteristic Spectroscopic Features because of Cation–Anion Interactions Observed in the 700–950 cm–1 Range of Infrared Spectroscopy for Various Imidazolium-Based Ionic Liquids. ACS Omega. Available at: [Link]

  • Sun, N., et al. (2011). ¹H NMR spectra of the IL 1-ethyl-3-methylimidazolium acetate prior to use and after recovery. ResearchGate. Available at: [Link]

  • Ludwig, R., & Goodyear, A. (2014). Measured low-frequency vibrational FTIR spectra of the imidazolium-based ionic liquid. ResearchGate. Available at: [Link]

  • Ossowicz, P., et al. (2019). The Relationship between the Structure and Properties of Amino Acid Ionic Liquids. PMC. Available at: [Link]

  • Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. ACS Publications. Available at: [Link]

  • Singh, S., et al. (2023). Studies on the Interaction of Imidazolium Ionic Liquids with Human Serum Albumin. Journal of Ravishankar University. Available at: [Link]

  • Saha, A., et al. (2016). Recent Advances on Design and Synthesis of Chiral Imidazolium Ionic Liquids and their Applications in Green Asymmetric Synthesis. Lifescience Global. Available at: [Link]

  • Katsyuba, S. A., et al. (2007). Structural Studies of the Ionic Liquid 1-Ethyl-3-methylimidazolium Tetrafluoroborate in Dichloromethane Using a Combined DFT-NMR Spectroscopic Approach. The Journal of Physical Chemistry B. Available at: [Link]

  • Heckman, N. L., et al. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education. Available at: [Link]

  • Mwongela, S. M., et al. (2003). Synthesis, Characterization, and Application of Chiral Ionic Liquids and Their Polymers in Micellar Electrokinetic Chromatography. ACS Publications. Available at: [Link]

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  • Zheng, L., et al. (2015). Study on Thermodynamic Properties of Ionic Liquid 1-Ethyl-3-methylimidazolium Alanine. Acta Physico-Chimica Sinica. Available at: [Link]

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  • Zainal, N. F. A., et al. (2022). Effects of Ionic Liquid, 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl), on the Material and Electrical Characteristics of Asphaltene Thin Films. MDPI. Available at: [Link]

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Sources

A Technical Guide to the Characterization of Thermal Stability and Decomposition of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate ([EMIm][Ala])

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Amino acid ionic liquids (AAILs) represent a frontier in green chemistry, merging the tunable properties of ionic liquids with the biocompatibility and functionality of amino acids. 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate ([EMIm][Ala]), composed of a common imidazolium cation and the alaninate anion, is a promising candidate for applications ranging from biomass processing to drug delivery systems. However, its deployment in thermally demanding processes necessitates a thorough understanding of its thermal stability and decomposition pathways. This technical guide provides a comprehensive framework for the systematic investigation of [EMIm][Ala]'s thermal behavior. We outline a multi-step analytical strategy, from initial physicochemical characterization to the elucidation of decomposition mechanisms. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing not only the experimental protocols but also the scientific rationale behind each step, ensuring a robust and reliable assessment of thermal properties.

Introduction

The Emergence of Amino Acid Ionic Liquids (AAILs)

Ionic liquids (ILs) are organic salts with low melting points, often below 100°C, that have been lauded as "green solvents" due to their negligible vapor pressure.[1][2] This property significantly reduces air pollution and health risks associated with volatile organic compounds. The ability to pair a vast array of cations and anions allows for the fine-tuning of their physicochemical properties for specific tasks.[2] A particularly promising subclass of ILs is those derived from naturally occurring amino acids, termed AAILs. These compounds are often biocompatible, biodegradable, and can be sourced from renewable feedstocks, enhancing their sustainability profile.[1] The inherent chirality and functional groups (amine and carboxylic acid) of the amino acid component offer unique opportunities for creating task-specific ILs for applications in catalysis, peptide synthesis, and the dissolution of biomaterials like cellulose.[2][3]

Profile of this compound ([EMIm][Ala])

The subject of this guide, [EMIm][Ala], is an archetypal AAIL. It combines the well-studied 1-ethyl-3-methylimidazolium ([EMIm]⁺) cation with the L-alaninate anion ([Ala]⁻). The [EMIm]⁺ cation is known for imparting low viscosity and a wide electrochemical window in various ILs. The alaninate anion, derived from one of the simplest chiral amino acids, provides potential sites for hydrogen bonding and nucleophilic interactions.[4] A full understanding of the operational temperature limits of [EMIm][Ala] is paramount for its safe and effective application. This guide, therefore, establishes a definitive methodology for characterizing its thermal stability, predicting its long-term resilience, and elucidating its decomposition mechanisms.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₁₇N₃O₂ [5]
Molecular Weight 199.25 g/mol [5]
CAS Number 766537-81-9 [5]
Cation 1-Ethyl-3-methylimidazolium [5]

| Anion | (S)-2-aminopropionate (L-alaninate) |[5] |

Foundational Principles of [EMIm][Ala] Thermal Stability

The thermal stability of an ionic liquid is not an intrinsic property of the cation or anion alone but rather a result of their complex interaction. The strength and nature of the cation-anion bond are primary determinants.[6]

Cation Influence: The [EMIm]⁺ Moiety

The imidazolium ring itself is thermally robust. Decomposition of imidazolium-based ILs is typically initiated at the alkyl substituents. For ILs with halide anions, a common decomposition pathway is the S(N)2 nucleophilic attack by the anion on the ethyl or methyl group of the [EMIm]⁺ cation.[7][8] This results in the formation of volatile alkyl halides and 1-methylimidazole or 1-ethylimidazole. The stability is heavily influenced by the anion's nucleophilicity.

Anion Influence: The Alaninate Moiety

The (S)-2-aminopropionate (alaninate) anion introduces several unique factors. The carboxylate group (-COO⁻) and the amine group (-NH₂) can participate in hydrogen bonding, potentially increasing the energy required to initiate degradation.[4] However, the carboxylate is also a potent nucleophile, which could facilitate the S(N)2 dealkylation of the cation, similar to halide anions. Furthermore, the amino acid anion itself may have its own decomposition pathway, such as decarboxylation, which could compete with the dealkylation mechanism. The overall thermal stability of AAILs has been shown to increase with the molar mass and structural complexity (e.g., presence of aromatic rings) of the amino acid anion.[1][3]

Experimental Design for Comprehensive Thermal Analysis

A multi-faceted approach is required to build a complete picture of thermal stability. A logical workflow ensures that data from one technique informs the experimental design of the next. This self-validating system moves from broad characterization to specific mechanistic investigation.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Stability Assessment cluster_2 Phase 3: Mechanistic Investigation A Sample Procurement & Purity Check (NMR, HPLC) B Differential Scanning Calorimetry (DSC) A->B Purity Confirmed C Dynamic TGA (Ramped Temperature) B->C Phase Behavior (Tg, Tc, Tm) Determined D Isothermal TGA (Long-Term Stability) C->D Onset Temp (Tonset) Identifies Isothermal Test Temps E Evolved Gas Analysis (TGA-MS / TGA-FTIR) D->E Decomposition Profile Informs EGA Experiment F Comprehensive Thermal Profile: - Phase Transitions - Short & Long-Term Stability - Decomposition Mechanism E->F

Caption: Logical workflow for the comprehensive thermal analysis of [EMIm][Ala].

Initial Assessment: Phase Behavior via Differential Scanning Calorimetry (DSC)

Causality: Before assessing decomposition, it is crucial to understand the material's physical state at different temperatures. DSC identifies glass transitions (Tg), crystallization events (Tc), and melting points (Tm).[9] This information is vital because a phase change can cause a mass loss in a TGA experiment that might be misinterpreted as decomposition. It also establishes the liquid range of the IL, a key parameter for its application.

Short-Term Stability via Dynamic Thermogravimetric Analysis (TGA)

Causality: Dynamic TGA, where the sample is heated at a constant rate, provides a rapid assessment of the onset temperature of decomposition (T_onset). This is the most commonly reported metric for IL thermal stability. However, T_onset is highly dependent on the heating rate; higher rates can artificially inflate the perceived stability temperature. Therefore, running experiments at multiple heating rates (e.g., 5, 10, 20 °C/min) is essential for a comprehensive picture and allows for kinetic analysis.

Long-Term Stability via Isothermal TGA

Causality: For practical applications, an IL will be held at an elevated temperature for extended periods, not continuously ramped. Dynamic TGA often overestimates the true operational stability.[10][11] Isothermal TGA experiments, conducted at temperatures below the dynamic T_onset, measure mass loss over time. This data is critical for determining the Maximum Operating Temperature (MOT), often defined as the temperature at which the material has a 1% mass loss over a specified period (e.g., 10 or 100 hours).[10]

Elucidation of Decomposition Mechanism via Evolved Gas Analysis (EGA)

Causality: TGA only tells us when mass is lost, not what is lost. To understand the decomposition chemistry, the TGA must be coupled to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR).[7][10] By identifying the gaseous byproducts evolved during decomposition, we can confirm or refute hypothesized reaction pathways, providing a complete and trustworthy picture of the thermal breakdown process.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, with specified conditions that ensure reproducibility and accuracy.

Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., indium).

  • Sample Preparation: Hermetically seal 5-10 mg of [EMIm][Ala] in an aluminum DSC pan. The sample should be dried under high vacuum prior to analysis to remove water, which can obscure transitions.

  • Thermal Program:

    • Equilibrate at 25°C.

    • Cool the sample to -90°C at a rate of 10°C/min.

    • Hold isothermally for 5 minutes to ensure thermal equilibrium.

    • Heat from -90°C to 200°C (or a temperature below the expected decomposition) at 10°C/min.

    • Cool back to 25°C at 10°C/min.

  • Data Analysis: Analyze the second heating scan to identify thermal events (Tg, Tc, Tm), as this scan reflects the intrinsic properties of the material after erasing its prior thermal history.[12]

Protocol: Dynamic Thermogravimetric Analysis (TGA)
  • Instrument Setup: Use a calibrated thermogravimetric analyzer. Place 5-10 mg of vacuum-dried [EMIm][Ala] into a ceramic or platinum crucible.

  • Atmosphere: Use a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate of 50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate at 30°C.

    • Heat the sample from 30°C to 600°C at a constant heating rate.

    • Perform separate runs at heating rates of 5, 10, and 20°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset), typically defined by the intersection of the baseline tangent with the tangent of the decomposition step on the TGA curve. Also, note the peak decomposition temperature (T_peak) from the first derivative (DTG) curve.

Table 2: Data Collection Framework for Dynamic TGA Experiments

Heating Rate (°C/min) T_onset (°C) T_peak (°C) Mass Loss (%) Residue at 600°C (%)
5
10

| 20 | | | | |

Protocol: Isothermal Thermogravimetric Analysis (TGA)
  • Temperature Selection: Based on the dynamic TGA results, select three to four temperatures approximately 50-100°C below the lowest observed T_onset.

  • Thermal Program:

    • Rapidly heat the sample (e.g., at 50°C/min) to the target isothermal temperature.

    • Hold at this temperature for an extended period (e.g., 10-24 hours), recording mass loss versus time.

  • Data Analysis: Plot the percentage of mass loss as a function of time for each temperature. This data can be used to model decomposition kinetics and extrapolate to predict the Maximum Operating Temperature (MOT).[10]

Protocol: Evolved Gas Analysis via TGA-MS
  • Instrument Setup: Use a TGA instrument coupled via a heated transfer line to a mass spectrometer.

  • Thermal Program: Run a dynamic TGA experiment as described in Protocol 4.2, typically at a 10 or 20°C/min heating rate.

  • MS Parameters: Set the mass spectrometer to scan a relevant mass-to-charge (m/z) range (e.g., 10-300 amu) continuously throughout the TGA run.

  • Data Analysis: Correlate the evolution of specific m/z fragments with the decomposition steps observed in the TGA curve. For example, look for fragments corresponding to CO₂ (m/z 44), ethyl fragments (m/z 29), 1-methylimidazole (m/z 82), and potential alanine fragments.

Data Interpretation and Proposed Decomposition Pathways

The ultimate goal is to synthesize the data from all experiments into a coherent model of thermal decomposition.

Table 3: Contextual Thermal Stability of Related Imidazolium ILs (Literature Data)

Ionic Liquid Anion T_onset (°C) Heating Rate (°C/min) Source
[EMIm]Cl Cl⁻ ~233 1 [13]
[EMIm]Br Br⁻ ~246 1 [13]
[EMIm]I I⁻ ~249 1 [13]
[C₂mim]Br Br⁻ ~333 10 [10]
[EMIM][Tf₂N] (CF₃SO₂)₂N⁻ >400 10 [14]

| [VBTMA][Ala] | Alaninate | 161 | N/A |[1] |

Note: Direct comparison is challenging due to varying experimental conditions, especially heating rates.

Proposed Decomposition Pathways for [EMIm][Ala]

Based on the known chemistry of the constituent ions, two primary competing decomposition pathways can be hypothesized. Evolved gas analysis is essential to determine which, if any, predominates.

G cluster_A Pathway A: Dealkylation (SN2 Attack) cluster_B Pathway B: Anion Degradation start [EMIm][Ala] (Ionic Liquid) A_desc Anion's carboxylate attacks an alkyl group on the cation. start->A_desc Path A B_desc Alaninate anion itself fragments first. start->B_desc Path B A1 1-Methylimidazole + Ethyl Alaninate A2 1-Ethylimidazole + Methyl Alaninate A_desc->A1 A_desc->A2 B1 Decarboxylation: [EMIm]⁺ + Ethylamine + CO₂ B_desc->B1

Caption: Hypothesized thermal decomposition pathways for [EMIm][Ala].

Summary and Future Directions

This guide has outlined a rigorous, multi-step methodology for the comprehensive characterization of the thermal stability and decomposition of this compound. By systematically employing DSC, dynamic TGA, isothermal TGA, and TGA-MS, researchers can obtain a reliable and application-relevant understanding of the material's thermal limits. The emphasis on understanding the causality behind experimental choices and using coupled techniques for mechanistic insight ensures the generation of high-quality, trustworthy data.

Future work should focus on the influence of common impurities, particularly water and halide content, on thermal stability. Additionally, long-term aging studies at temperatures well below the MOT, followed by spectroscopic analysis (e.g., NMR, FTIR), would provide valuable data on more subtle degradation mechanisms that may occur over the operational lifetime of the material.

References

  • Maton, C., De Vos, N., & Stevens, C. V. (2013). Thermal Resilience of Imidazolium-Based Ionic Liquids—Studies on Short- and Long-Term Thermal Stability and Decomposition Mechanism. ACS Sustainable Chemistry & Engineering. [Link]

  • Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. [Link]

  • Baran, V., et al. (2013). Thermal stability of imidazolium-based ionic liquids. Journal of Thermal Analysis and Calorimetry, 115(2), 1811-1819. [Link]

  • Ghazali, R., et al. (2015). Synthesis and Thermal Properties of Amino Acids Ionic Liquids (AAILS). Science Alert, 10(1), 1-8. [Link]

  • Wu, J., et al. (2011). Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. Journal of Thermal Analysis and Calorimetry, 105(3), 963-968. [Link]

  • Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research. [Link]

  • Martinelli, A., et al. (2013). Results from the thermal analysis by DSC of all protic ionic liquids. ResearchGate. [Link]

  • Verma, R., & Kumar, A. (2018). Thermogravimetric analysis curves of carbohydrate/amino acid-based ILs. ResearchGate. [Link]

  • Gupta, S., et al. (2022). DSC thermogram of the methanesulfonate-anion-based protic ionic liquids. ResearchGate. [Link]

  • Smiglak, M., et al. (2012). Studies on thermal stability of amino acid ionic liquids. ResearchGate. [Link]

  • Wu, J., et al. (2011). Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. ResearchGate. [Link]

  • Dai, S., et al. (2008). Studies on Thermal Properties of Selected Aprotic and Protic Ionic Liquids. Taylor & Francis Online. [Link]

  • Efimova, A., et al. (2015). Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. OPUS FAU. [Link]

  • Chambreau, S. D., Vaghjiani, G. L., & Livi, K. (2012). Thermal decomposition mechanism of 1-ethyl-3-methylimidazolium bromide ionic liquid. The Journal of Physical Chemistry B, 116(24), 7241-7248. [Link]

  • Chambreau, S. D., Vaghjiani, G. L., & Livi, K. (2012). Thermal Decomposition Mechanism of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid. ResearchGate. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55270442, this compound. [Link]

  • Wheeler, J. L., et al. (2017). Thermal Breakdown Kinetics of 1-Ethyl-3-Methylimidazolium Ethylsulfate Measured Using Quantitative Infrared Spectroscopy. Applied Spectroscopy, 71(12), 2626-2631. [Link]

  • Chen, W., et al. (2023). Thermal Safety of 1-Ethyl-3-Methylimidazolium Bis(trifluoromethylsulfonyl)imide for Construction-Related Safety Process. MDPI. [Link]

Sources

Spectroscopic Characterization of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the ionic liquid 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate. This document is intended for researchers, scientists, and professionals in drug development who are utilizing or developing applications for amino acid-based ionic liquids. Herein, we delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the structure and purity of this compound.

The unique combination of a well-studied imidazolium cation and a chiral amino acid anion makes this ionic liquid a promising candidate for a variety of applications, including as a solvent for biomass processing, a medium for enzymatic reactions, and a component in chiral separations. A thorough understanding of its spectroscopic properties is paramount for its effective application and quality control.

Molecular Structure and Spectroscopic Overview

This compound is comprised of the 1-ethyl-3-methylimidazolium cation ([EMIM]⁺) and the (S)-2-aminopropionate, or L-alaninate, anion. The interplay of these two ions dictates the overall physicochemical properties of the material.

cluster_cation 1-Ethyl-3-methylimidazolium ([EMIM]⁺) cluster_anion (S)-2-aminopropionate C1 C N1 N C1->N1 N2 N C1->N2 C2 C N1->C2 C2->N2 C3 C N2->C3 C3->C1 C4 C C4->C1 C5 C C5->C4 C6 C C6->N2 Ca Cb Ca->Cb Coo C Ca->Coo N N Ca->N O1 O Coo->O1 O2 O⁻ Coo->O2

Caption: Molecular structure of the constituent ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including ionic liquids. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be a superposition of the spectra of the cation and the anion. The chemical shifts may be slightly influenced by the solvent and the ionic interactions between the cation and anion.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Notes
[EMIM]⁺ H2 ~8.5 - 9.5Singlet1HMost downfield proton, acidic proton on the imidazolium ring between the two nitrogen atoms.
[EMIM]⁺ H4, H5 ~7.3 - 7.6Two Doublets2HProtons on the imidazolium ring adjacent to one nitrogen atom. May appear as a multiplet.
[EMIM]⁺ -CH₂- ~4.1 - 4.3Quartet2HMethylene protons of the ethyl group, coupled to the methyl protons.
[EMIM]⁺ N-CH₃ ~3.8 - 4.0Singlet3HMethyl protons attached to the nitrogen of the imidazolium ring.
(S)-2-aminopropionate -CH- ~3.3 - 3.6Quartet1HMethine proton of the alaninate anion, coupled to the methyl protons.
[EMIM]⁺ -CH₃ ~1.4 - 1.6Triplet3HMethyl protons of the ethyl group, coupled to the methylene protons.
(S)-2-aminopropionate -CH₃ ~1.2 - 1.4Doublet3HMethyl protons of the alaninate anion, coupled to the methine proton.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will similarly show resonances for all unique carbon atoms in both the cation and the anion.

Assignment Chemical Shift (δ, ppm) Notes
(S)-2-aminopropionate -COO⁻ ~175 - 185Carboxylate carbon of the alaninate anion.
[EMIM]⁺ C2 ~135 - 138Carbon atom between the two nitrogen atoms in the imidazolium ring.
[EMIM]⁺ C4, C5 ~121 - 124Carbon atoms adjacent to one nitrogen in the imidazolium ring.
(S)-2-aminopropionate -CH- ~50 - 55Alpha-carbon of the alaninate anion.
[EMIM]⁺ -CH₂- ~44 - 46Methylene carbon of the ethyl group.
[EMIM]⁺ N-CH₃ ~35 - 37Methyl carbon attached to the nitrogen of the imidazolium ring.
(S)-2-aminopropionate -CH₃ ~18 - 22Methyl carbon of the alaninate anion.
[EMIM]⁺ -CH₃ ~14 - 16Methyl carbon of the ethyl group.
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of ionic liquids is crucial for accurate structural determination and purity assessment.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the ionic liquid into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Vortex or gently agitate the vial until the sample is completely dissolved.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set appropriate spectral width, acquisition time, and relaxation delay.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a wider spectral width to encompass all expected carbon signals.

    • A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum and pick peaks in both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching, bending, and other vibrational motions of the chemical bonds.

Predicted IR Spectral Data

The IR spectrum of this compound will exhibit characteristic bands for both the imidazolium cation and the aminopropionate anion.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100 - 3200C-H stretchingImidazolium ring
2800 - 3000C-H stretchingEthyl and methyl groups
~3300 - 3500N-H stretchingPrimary amine of alaninate
~1560 - 1620Asymmetric COO⁻ stretchingCarboxylate of alaninate
~1560 - 1580C=C and C=N stretchingImidazolium ring
~1400 - 1450Symmetric COO⁻ stretchingCarboxylate of alaninate
~1170C-N stretchingImidazolium ring
Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient and widely used technique for obtaining the IR spectrum of liquid and solid samples.

Objective: To obtain the FT-IR spectrum of this compound.

Materials and Equipment:

  • This compound sample

  • FT-IR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of the ionic liquid directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000 - 400 cm⁻¹.

  • Data Processing and Cleaning:

    • The software will automatically perform the background subtraction.

    • Label the significant peaks in the spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent and a soft wipe after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For ionic liquids, Electrospray Ionization (ESI) is the most common ionization method, as it gently transfers the pre-existing ions from the liquid phase to the gas phase.

Predicted Mass Spectrometry Data

In positive-ion mode ESI-MS, the spectrum will be dominated by the 1-Ethyl-3-methylimidazolium cation. In negative-ion mode, the (S)-2-aminopropionate anion will be observed.

Ion Mode Ion Formula Calculated m/z Notes
Positive[EMIM]⁺[C₆H₁₁N₂]⁺111.09The intact cation.
Positive[(EMIM)₂(Ala)]⁺[C₂₁H₃₈N₇O₄]⁺311.28A common cluster ion observed in ESI-MS of ionic liquids.
Negative[Ala]⁻[C₃H₆NO₂]⁻88.04The intact alaninate anion.

Tandem MS (MS/MS) can be used to further probe the structure of the individual ions through collision-induced dissociation (CID). For the [EMIM]⁺ cation, fragmentation may involve the loss of ethylene or the entire ethyl group.

Experimental Protocol for Mass Spectrometry

Objective: To confirm the mass of the cation and anion of this compound using ESI-MS.

Materials and Equipment:

  • This compound sample

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer with an ESI source

  • Syringe pump and syringe

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the ionic liquid (e.g., 10-100 µg/mL) in the chosen solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analysis of ionic liquids.

  • Infusion and Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

    • Acquire mass spectra in both positive and negative ion modes over an appropriate m/z range.

  • Data Analysis:

    • Identify the peaks corresponding to the cation, anion, and any cluster ions.

    • Compare the experimental m/z values with the calculated values.

General Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of an ionic liquid.

Sample Ionic Liquid Sample NMR_Prep NMR Sample Preparation Sample->NMR_Prep IR_Acq IR Data Acquisition (ATR) Sample->IR_Acq MS_Prep MS Sample Preparation Sample->MS_Prep NMR_Acq NMR Data Acquisition (¹H, ¹³C) NMR_Prep->NMR_Acq NMR_Proc NMR Data Processing NMR_Acq->NMR_Proc Analysis Structural Elucidation & Purity Assessment NMR_Proc->Analysis IR_Acq->Analysis MS_Acq MS Data Acquisition (ESI+/-) MS_Prep->MS_Acq MS_Proc MS Data Processing MS_Acq->MS_Proc MS_Proc->Analysis

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for the ionic liquid this compound. By combining NMR, IR, and MS techniques, researchers can confidently verify the structure and purity of this material, ensuring the reliability and reproducibility of their experimental results. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data for this and similar ionic liquids.

References

  • Royal Society of Chemistry. (2015). Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Information. [Link]

  • Desai, S. D., et al. (2013). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry, 25(15), 8261-8264. [Link]

  • World Journal of Chemical Education. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. World Journal of Chemical Education, 10(3), 96-100. [Link]

  • Applied Spectroscopy. (2015). The Infrared Spectrum of Solid l-Alanine: Influence of pH-Induced Structural Changes. Applied Spectroscopy, 69(10), 1159-1168. [Link]

  • PubChem. (n.d.). 1-Ethyl-3-methylimidazolium. National Center for Biotechnology Information. [Link]

  • Kuş, N., & Ilican, S. (2019). THEORETICAL AND EXPERIMENTAL INFRARED SPECTRUM ANALYSIS OF 1-ETHYL-3-METHYLIMIDAZOLIUM CATION. Karaelmas Fen ve Mühendislik Dergisi, 9(2), 246-253. [Link]

  • Human Metabolome Database. (n.d.). L-Alanine. [Link]

  • Kiefer, J., Fries, J., & Leipertz, A. (2007). Experimental vibrational study of imidazolium-based ionic liquids: Raman and infrared spectra of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and 1-ethyl-3-methylimidazolium ethylsulfate. Applied spectroscopy, 61(12), 1306-1311. [Link]

  • Simulating the vibrational spectra of ionic liquid systems: 1-Ethyl-3-methylimidazolium acetate and its mixtures. The Journal of Chemical Physics, 141(2), 024503. [Link]

An In-depth Technical Guide to the Solubility of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the amino acid ionic liquid (AAIL), 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate, also known as [EMIM][(S)-Ala]. As interest in green and sustainable chemistry grows, AAILs are emerging as promising, environmentally benign solvents and catalysts for a variety of applications, including organic synthesis and CO2 capture.[1][2] A fundamental understanding of their solubility in conventional organic solvents is paramount for their effective implementation in diverse chemical processes. This guide synthesizes theoretical principles, discusses expected solubility trends across a range of organic solvent classes, and provides detailed experimental protocols for the precise determination of solubility. This document is intended for researchers, scientists, and professionals in drug development and chemical engineering who are exploring the integration of AAILs into their workflows.

Introduction to this compound

This compound is a chiral ionic liquid composed of a 1-ethyl-3-methylimidazolium ([EMIM]+) cation and an (S)-2-aminopropionate (alaninate) anion.[3] The [EMIM]+ cation is a common component of many well-studied ionic liquids, while the alaninate anion is derived from the naturally occurring amino acid, L-alanine.[3][4] This combination results in a solvent with unique properties, including chirality, potential biocompatibility, and biodegradability.[2] The properties of such amino acid ionic liquids are influenced by the side groups of the constituent amino acids, which can introduce functionalities like hydrogen bonding, charged groups, or aromatic rings, affecting properties such as glass transition temperature and viscosity.[4]

The structure of this compound is as follows:

  • Cation: 1-Ethyl-3-methylimidazolium ([EMIM]+)

  • Anion: (S)-2-aminopropionate ([(S)-Ala]-)

The molecular interactions within this ionic liquid, and between the ionic liquid and a solvent, are complex and dictate its solubility behavior. These interactions include electrostatic forces, hydrogen bonding, and van der Waals forces.

Theoretical Framework for Solubility

The solubility of an ionic liquid in an organic solvent is governed by the principle of "like dissolves like." This can be more formally understood through thermodynamic considerations, primarily the Gibbs free energy of mixing. A negative Gibbs free energy of mixing indicates a spontaneous dissolution process. The key factors influencing this are the interactions between the ionic liquid's ions and the solvent molecules.

Key Influencing Factors

Several factors dictate the solubility of ionic compounds in various solvents:

  • Solvent Polarity: Polar solvents are generally better at solvating ions. The polarity of the solvent influences its ability to stabilize the dissociated ions of the ionic liquid.

  • Hydrogen Bonding Capability: The ability of the solvent to act as a hydrogen bond donor or acceptor plays a crucial role in its interaction with both the cation and the anion of the ionic liquid. The alaninate anion, with its carboxylate and amine groups, is a potent hydrogen bond acceptor and donor.

  • Lattice Energy of the Ionic Liquid: Although ionic liquids have low melting points, they still possess a certain lattice-like structure in the liquid state held together by electrostatic forces. For dissolution to occur, the energy released from the solvation of the ions by the solvent molecules must overcome this cohesive energy.[5][6]

  • Temperature: For most solid solutes, solubility increases with temperature. For liquid-liquid systems, the effect of temperature can be more complex, with some systems exhibiting an upper critical solution temperature (UCST) or a lower critical solution temperature (LCST).[7]

Predictive Models: COSMO-RS

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational tool for predicting the thermodynamic properties of fluid mixtures, including the solubility of ionic liquids.[8][9] This model uses quantum chemical calculations to determine the screening charge distribution on the surface of a molecule, which is then used to predict its chemical potential in a given solvent.[8] COSMO-RS can be a valuable tool for the preliminary screening of suitable solvents for a particular ionic liquid, reducing the need for extensive experimental work.[10][11]

Expected Solubility of [EMIM][(S)-Ala] in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Protic Polar Solvents Water, Methanol, EthanolHighThe ability of these solvents to form strong hydrogen bonds with both the cation and, particularly, the alaninate anion will lead to high miscibility. Studies on similar amino acid ionic liquids have shown high solubility in water.[12]
Aprotic Polar Solvents Dimethyl Sulfoxide (DMSO), Acetonitrile, N,N-Dimethylformamide (DMF)Moderate to HighThese solvents have high dielectric constants and can effectively solvate the ions. Their ability to act as hydrogen bond acceptors will facilitate interaction with the imidazolium cation.
Ketones AcetoneModerateAcetone is a polar aprotic solvent but is a weaker hydrogen bond acceptor than DMSO or DMF, which may result in slightly lower solubility.
Ethers Diethyl ether, Tetrahydrofuran (THF)LowThe lower polarity and limited hydrogen bonding capability of ethers will likely result in poor solvation of the ionic liquid.
Aromatic Hydrocarbons Toluene, BenzeneLowThese are nonpolar solvents and are not expected to effectively solvate the charged ions of the ionic liquid. However, some interaction between the imidazolium ring and the aromatic ring of the solvent is possible.[13]
Aliphatic Hydrocarbons Hexane, HeptaneVery Low / ImmiscibleThe nonpolar nature of these solvents makes them very poor solvents for ionic liquids.
Halogenated Hydrocarbons Dichloromethane, ChloroformLow to ModerateWhile having some polarity, their ability to solvate the ionic liquid is expected to be limited compared to more polar aprotic solvents.

Experimental Determination of Solubility

Accurate determination of the solubility of an ionic liquid in an organic solvent requires a systematic and precise experimental approach. The following protocol outlines a common method for determining the solubility of a liquid ionic liquid in a volatile organic solvent.

Materials and Equipment
  • This compound (high purity)

  • Organic solvents (analytical grade or higher)

  • Analytical balance (±0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Vials with airtight seals

  • Syringes and filters

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, or NMR)

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known mass of the organic solvent in a sealed vial.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The equilibration time may need to be determined empirically.[14]

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to ensure complete separation of the undissolved ionic liquid from the saturated solvent phase.

  • Sample Extraction and Dilution:

    • Carefully extract a known mass of the clear supernatant (the saturated solvent phase) using a syringe. To avoid contamination from the undissolved phase, it is crucial not to disturb the sediment.

    • Dilute the extracted sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

  • Quantification:

    • Analyze the diluted sample using a pre-calibrated analytical technique to determine the concentration of the ionic liquid.

      • UV-Vis Spectroscopy: If the imidazolium cation has a distinct UV absorbance, this can be a straightforward method. A calibration curve of absorbance versus concentration must be prepared.

      • High-Performance Liquid Chromatography (HPLC): This method can provide accurate quantification, especially if a suitable column and mobile phase are used to separate the ionic liquid from any potential impurities.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used by integrating the signals of the ionic liquid against a known concentration of an internal standard.

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the mass of the ionic liquid in the extracted sample.

    • The solubility can then be expressed in various units, such as g/100g of solvent, mole fraction, or molality.

Diagram of Experimental Workflow

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess IL to a known mass of solvent in a sealed vial prep2 Equilibrate in a thermostatically controlled shaker prep1->prep2 sep1 Centrifuge to separate phases prep2->sep1 analysis1 Extract a known mass of the supernatant sep1->analysis1 analysis2 Dilute the sample analysis1->analysis2 analysis3 Quantify using a calibrated analytical method (UV-Vis, HPLC, or NMR) analysis2->analysis3 calc1 Calculate the mass of IL in the sample analysis3->calc1 calc2 Express solubility in desired units calc1->calc2

Caption: Experimental workflow for determining the solubility of an ionic liquid in an organic solvent.

Intermolecular Interactions: A Visual Representation

The solubility of [EMIM][(S)-Ala] is dictated by the interplay of various intermolecular forces between the ionic liquid and the solvent molecules. The following diagram illustrates the key potential interactions.

G cluster_IL [EMIM][(S)-Ala] cluster_Solvent Solvent IL [EMIM]+ [(S)-Ala]- Solvent Polar Groups H-bond Donors/Acceptors Nonpolar Groups IL:cation->Solvent:polar Ion-Dipole IL:cation->Solvent:hbond H-bonding (C-H...O/N) IL:anion->Solvent:polar Ion-Dipole IL:anion->Solvent:hbond H-bonding (N-H...O, C=O...H) IL:cation->Solvent:nonpolar van der Waals IL:anion->Solvent:nonpolar van der Waals

Caption: Key intermolecular interactions between [EMIM][(S)-Ala] and a solvent.

Conclusion and Future Outlook

This compound represents a fascinating class of chiral amino acid ionic liquids with significant potential in various chemical applications. While a comprehensive experimental dataset on its solubility in a wide array of organic solvents is yet to be established, this guide provides a robust framework for understanding and predicting its solubility behavior. The principles outlined, coupled with the detailed experimental protocol, will empower researchers to effectively explore the applications of this promising green solvent. Future work should focus on generating systematic experimental solubility data for [EMIM][(S)-Ala] and other AAILs to build a comprehensive database that can be used to validate and refine predictive models like COSMO-RS. Such data will be invaluable for the rational design of chemical processes that leverage the unique properties of these sustainable solvents.

References

  • Ferreira, A. M., et al. (2007). On the Extraction of Aromatic Compounds from Hydrocarbons by Imidazolium Ionic Liquids. Molecules, 12(1), 138-161.
  • Crook, M. W., et al. (2006). Liquid Phase Behavior of Imidazolium-Based Ionic Liquids with Alcohols. Journal of Physical Chemistry B, 110(39), 19541-19549.
  • Zhang, Y., et al. (2015). Study on Thermodynamic Properties of Ionic Liquid 1-Ethyl-3-methylimidazolium Alanine. Acta Physico-Chimica Sinica, 31(11), 2051-2058.
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  • Zhang, Y., et al. (2015). Study on Thermodynamic Properties of Ionic Liquid 1-Ethyl-3-methylimidazolium Alanine. ResearchGate. Retrieved from [Link]

  • Suresh, R. (2014). How to measure the solubility of ionic liquids accurately in various solvents and solvent mixtures? ResearchGate. Retrieved from [Link]

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  • Kaur, R., et al. (2023). Unraveling the Molecular Interactions of Imidazolium-Based Surface-Active Ionic Liquid [C15mim][Br] with Biologically Active Amino Acids Glycine, l-Alanine, l-Valine. Journal of Solution Chemistry, 52(7), 838-858.
  • Alfa Chemical Co., Ltd. (2022). The synthesis process of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate Ionic Liquid. Alfa Chemical Co., Ltd. Retrieved from [Link]

  • Chaban, V. V. (2014). Aqueous Solutions of Amino Acid Based Ionic Liquids. Dispersion and Structure. arXiv. Retrieved from [Link]

  • Rajathi, K., & Rajendran, A. (2013). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Research & Reviews: Journal of Chemistry, 2(1), 1-6.
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  • Chaban, V. V., & Prezhdo, O. V. (2014). Locality in amino-acid based imidazolium ionic liquids. Physical Chemistry Chemical Physics, 16(29), 15446-15454.
  • Prikhod'ko, S. A., et al. (2021). Solubility of ILs in water and organic solvents. ResearchGate. Retrieved from [Link]

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  • Palmelund, H., et al. (2019). The experimental solubility and COSMO-RS predicted solubility in DES. ResearchGate. Retrieved from [Link]

  • Ghandi, K. (2014). In silico COSMO-RS predictive screening of ionic liquids for the dissolution of plastic. Journal of Molecular Liquids, 198, 342-351.
  • Revelli, A.-L., et al. (2010). Solubilities of some organic solutes in 1-ethyl-3-methylimidazolium acetate. Chromatographic measurements and predictions from COSMO-RS. ResearchGate. Retrieved from [Link]

  • Babicka, P., et al. (2020). Synthesis of 1-ethyl-3-methylimidazolium chloride (a) [EMIM][Cl] and... ResearchGate. Retrieved from [Link]

  • Gaba, R., et al. (2017). Elucidation of molecular interactions between amino acid and imidazolium based ionic liquid in an aqueous system: Volumetric and acoustic studies. ResearchGate. Retrieved from [Link]

  • Bessonova, E. A., et al. (2023). Investigation of Imidazolium-Based Ionic Liquids as Additives for the Separation of Urinary Biogenic Amines via Capillary Electrophoresis. Molecules, 28(4), 1645.
  • Saba, H., et al. (2015). Physical properties and solubility parameters of 1-ethyl-3-methylimidazolium based ILs/DMSO mixtures at 298.15 K. ResearchGate. Retrieved from [Link]

  • Ribeiro, T. F., et al. (2017). Scheme 1 Structures of the imidazolium-based ionic liquid cations used... ResearchGate. Retrieved from [Link]

  • Tao, R., et al. (2016). Thermophysical Properties of Imidazolium-Based Ionic Liquids: The Effect of Aliphatic versus Aromatic Functionality. ResearchGate. Retrieved from [Link]

  • Chen, Y., et al. (2024). Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning. Frontiers in Chemistry, 12, 1369524.
  • Orchillés, A. V., et al. (2007). Properties of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate mixtures.
  • Kaur, R., et al. (2023). Unraveling the Molecular Interactions of Imidazolium-Based Surface-Active Ionic Liquid [C_15mim][Br] with Biologically Active Amino Acids Glycine, l-Alanine, l-Valine. Semantic Scholar. Retrieved from [Link]

  • Tao, R., et al. (2016). Rheology of Imidazolium-Based Ionic Liquids with Aromatic Functionality. Semantic Scholar. Retrieved from [Link]

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A Technical Guide to the Physicochemical Characterization of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate: Viscosity and Density across a Temperature Gradient

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of Amino Acid Ionic Liquids in Pharmaceutical Development

Ionic liquids (ILs) have emerged as a versatile class of compounds with tunable physicochemical properties, positioning them as key enablers in a multitude of scientific and industrial applications.[1][2] Among these, amino acid-based ionic liquids (AAILs) are of particular interest to the pharmaceutical and drug development sectors.[3][4] Their inherent biocompatibility, chirality, and the presence of functional groups that can engage in specific interactions make them highly attractive as solvents, formulation excipients, and even as active pharmaceutical ingredients (APIs) themselves.[1][3] The ionic liquid 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate, [EMIm][(S)-Ala], which combines the well-studied 1-ethyl-3-methylimidazolium cation with the naturally occurring amino acid L-alanine, embodies this potential.[5][6]

Understanding the fundamental physicochemical properties of [EMIm][(S)-Ala], such as its viscosity and density, and how these properties vary with temperature, is paramount for its practical application.[7] Viscosity governs fluid handling, mixing, and mass transfer processes, which are critical in drug formulation and synthesis.[8] Density is a key parameter for process design, quality control, and the development of predictive thermodynamic models.[9][10]

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of the viscosity and density of this compound over a range of temperatures. While specific experimental data for this exact ionic liquid is not yet widely available in the public domain, this guide presents established, field-proven methodologies and illustrative data to empower researchers to confidently undertake these critical measurements.

Synthesis and Purification of this compound

The synthesis of [EMIm][(S)-Ala] is typically achieved through a two-step process involving the synthesis of the precursor 1-ethyl-3-methylimidazolium halide followed by an anion exchange reaction.

Synthesis of 1-Ethyl-3-methylimidazolium Chloride ([EMIm][Cl])

The synthesis of the [EMIm] cation is a well-established procedure.[11][12]

Protocol:

  • In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1-methylimidazole and ethyl chloride.

  • The reaction is typically carried out in a suitable solvent, such as acetonitrile, under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is stirred vigorously and heated to a moderate temperature (e.g., 50-70 °C) for a specified duration (typically 24-48 hours).

  • The progress of the reaction can be monitored by techniques such as ¹H-NMR spectroscopy.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude [EMIm][Cl] is then washed multiple times with a non-polar solvent, such as ethyl acetate or diethyl ether, to remove any unreacted starting materials.

  • The purified [EMIm][Cl] is dried under vacuum at an elevated temperature (e.g., 70-80 °C) to yield a white solid.

Anion Exchange to Yield this compound

The final step involves the exchange of the chloride anion with the (S)-2-aminopropionate anion from L-alanine.

Protocol:

  • Dissolve the purified [EMIm][Cl] in a suitable solvent, such as methanol or ethanol.

  • In a separate vessel, prepare a solution of the potassium or sodium salt of L-alanine by reacting L-alanine with an equimolar amount of a strong base (e.g., potassium hydroxide or sodium hydroxide) in the same solvent.

  • Slowly add the L-alanine salt solution to the [EMIm][Cl] solution with constant stirring.

  • A precipitate of the inorganic salt (KCl or NaCl) will form.

  • The reaction mixture is typically stirred at room temperature for several hours to ensure complete anion exchange.

  • The precipitated inorganic salt is removed by filtration.

  • The solvent is then removed from the filtrate under reduced pressure.

  • The resulting ionic liquid is further purified by washing with a non-polar solvent to remove any remaining impurities.

  • Finally, the purified this compound is dried under high vacuum at a moderate temperature to remove any residual solvent and water.

Characterization: The purity of the synthesized [EMIm][(S)-Ala] should be confirmed using techniques such as ¹H-NMR and ¹³C-NMR spectroscopy, and its water content should be determined by Karl Fischer titration, as even small amounts of water can significantly affect viscosity and density measurements.

Experimental Determination of Density

The density of ionic liquids is typically measured using a vibrating tube densitometer, which offers high accuracy and requires a small sample volume.

Experimental Workflow for Density Measurement

G cluster_prep Sample Preparation cluster_measurement Density Measurement cluster_analysis Data Analysis P1 Synthesize and Purify [EMIm][(S)-Ala] P2 Determine Water Content (Karl Fischer Titration) P1->P2 M2 Inject Degassed Sample into Densitometer Cell P2->M2 M1 Calibrate Vibrating Tube Densitometer with Reference Standards M1->M2 M3 Equilibrate at Target Temperature (e.g., 298.15 K) M2->M3 M4 Record Oscillation Period M3->M4 M5 Repeat at Different Temperatures M4->M5 A1 Calculate Density from Oscillation Period and Calibration Constants A2 Plot Density vs. Temperature A1->A2 A3 Fit Data to a Linear Equation ρ = a + bT A2->A3 G cluster_prep Sample Preparation cluster_measurement Viscosity Measurement cluster_analysis Data Analysis P1 Use Purified and Dried [EMIm][(S)-Ala] M2 Load Sample onto the Thermostatted Plate P1->M2 M1 Calibrate Rotational Viscometer with Viscosity Standards M1->M2 M3 Equilibrate at Target Temperature M2->M3 M4 Apply a Range of Shear Rates and Record Shear Stress M3->M4 M5 Repeat at Different Temperatures M4->M5 A1 Calculate Dynamic Viscosity from Shear Stress vs. Shear Rate Data A2 Plot Viscosity vs. Temperature A1->A2 A3 Fit Data to the Vogel-Fulcher- Tammann (VFT) Equation A2->A3

Caption: Workflow for viscosity measurement of [EMIm][(S)-Ala].

Step-by-Step Protocol for Viscosity Measurement
  • Instrument Calibration: Calibrate the rotational viscometer using certified viscosity standards at the temperatures of interest.

  • Sample Loading: Place a small, precise volume of the ionic liquid onto the lower plate of the viscometer.

  • Geometry and Gap Setting: Lower the upper geometry (cone or plate) to the correct measurement position, ensuring the gap is set accurately.

  • Temperature Equilibration: Allow the sample to reach the desired temperature. A temperature-controlled hood is recommended to ensure thermal stability.

  • Shear Rate Sweep: Perform a shear rate sweep to determine the Newtonian plateau of the fluid and to ensure that the measurements are being made in the region of Newtonian behavior.

  • Data Acquisition: At a constant shear rate within the Newtonian plateau, record the shear stress and calculate the dynamic viscosity.

  • Temperature Sweep: Repeat the measurements at various temperatures, ensuring thermal equilibrium at each setpoint.

  • Data Analysis: The temperature dependence of the viscosity of ionic liquids is often well-described by the Vogel-Fulcher-Tammann (VFT) equation: η = η₀ exp(B / (T - T₀)) where η is the dynamic viscosity, T is the absolute temperature, and η₀, B, and T₀ are fitting parameters. [13][14]

Illustrative Viscosity Data

The following table presents illustrative viscosity data for a hypothetical 1-ethyl-3-methylimidazolium-based amino acid ionic liquid. This data is for demonstrative purposes only.

Temperature (K)Dynamic Viscosity (mPa·s)
298.15150.5
303.15115.2
308.1589.8
313.1571.3
318.1557.6
323.1547.1

Discussion of Expected Results and Their Implications

Based on the behavior of similar imidazolium-based ionic liquids, it is expected that the density of this compound will decrease linearly with increasing temperature. [7]This is due to the increased thermal expansion of the liquid at higher temperatures.

The viscosity of [EMIm][(S)-Ala] is expected to decrease non-linearly with increasing temperature, following a trend that can be modeled by the VFT equation. [13][14]This is because the increased thermal energy overcomes the intermolecular forces (van der Waals forces, hydrogen bonding, and electrostatic interactions) that hinder fluid flow. The presence of the amino and carboxylate groups in the alaninate anion may lead to significant hydrogen bonding, potentially resulting in a higher viscosity compared to ionic liquids with non-hydrogen bonding anions. [5][6] The accurate determination of these temperature-dependent properties is crucial for the design and optimization of processes involving [EMIm][(S)-Ala] in drug delivery and pharmaceutical manufacturing. [1][15]For example, a lower viscosity at elevated temperatures could be advantageous for filtration and pumping operations, while a precise knowledge of density is essential for accurate dosing and formulation.

Conclusion

This technical guide has outlined the essential experimental procedures for the synthesis, purification, and characterization of the density and viscosity of this compound as a function of temperature. By following these detailed protocols, researchers, scientists, and drug development professionals can obtain the high-quality data necessary to unlock the full potential of this promising amino acid ionic liquid. The provided workflows and illustrative data serve as a practical resource for guiding experimental design and data analysis in this exciting and rapidly evolving field.

References

[7]Temperature Dependence on Density, Viscosity, and Electrical Conductivity of Ionic Liquid 1-Ethyl-3-Methylimidazolium Fluoride. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

[5]Fukumoto, K., Yoshizawa, M., & Ohno, H. (2007). Amino acid ionic liquids. PubMed. Retrieved January 19, 2026, from [Link]

[16]Ossowicz, P., Klebeko, J., Roman, B., Janus, E., & Rozwadowski, Z. (2019). The Relationship between the Structure and Properties of Amino Acid Ionic Liquids. Molecules, 24(18), 3252. [Link]

[13]Ghatee, M. H., & Zolghadr, A. R. (2010). Temperature-Dependent Density and Viscosity of the Ionic Liquids 1-Alkyl-3-methylimidazolium Iodides: Experiment and Molecular Dynamics Simulation. Journal of Chemical & Engineering Data, 55(9), 3144-3149. [Link]

[17]Neves, C. M. S. S., Batista, M. L. S., Claudio, A. F. M., Santos, L. M. N. B. F., Marrucho, I. M., & Freire, M. G. (2015). Thermophysical Properties of Amino Acid-Based Ionic Liquids. The Journal of Physical Chemistry B, 119(1), 263-272. [Link]

[14]Ghatee, M. H., & Zolghadr, A. R. (2010). Temperature-Dependent Density and Viscosity of the Ionic Liquids 1-Alkyl-3-methylimidazolium Iodides: Experiment and Molecular Dynamics Simulation. Semantic Scholar. Retrieved January 19, 2026, from [Link]

[3]Ossowicz, P., Klebeko, J., Roman, B., Janus, E., & Rozwadowski, Z. (2019). The Relationship between the Structure and Properties of Amino Acid Ionic Liquids. PMC. Retrieved January 19, 2026, from [Link]

[6]Fukumoto, K., Yoshizawa, M., & Ohno, H. (2007). Amino Acid Ionic Liquids. Accounts of Chemical Research, 40(11), 1228-1235. [Link]

[18]Wlazło, M., & Miran, M. S. (2013). Paramagnetic Ionic Liquids for Measurements of Density Using Magnetic Levitation. Whitesides Research Group. Retrieved January 19, 2026, from [Link]

[15]Al-Sammarraie, V., & Al-Ameri, T. (2021). Ionic liquid technology for drug delivery applications. ResearchGate. Retrieved January 19, 2026, from [Link]

[19]Harris, K. R., & Kanakubo, M. (2004). Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid 1-Butyl-3-methylimidazolium Tetrafluoroborate. Journal of Chemical & Engineering Data, 49(5), 1255-1262. [Link]

[20]Lazzús, J. A. (2014). New Method for the Estimation of Viscosity of Pure and Mixtures of Ionic Liquids Based on the UNIFAC–VISCO Model. Journal of Chemical & Engineering Data, 59(6), 1957-1966. [Link]

[21]Das, S., & Kumar, R. (2015). Temperature-dependent anomalous viscosity of aqueous solutions of imidazolium-based ionic liquids. Soft Matter, 11(48), 9375-9382. [Link]

[22]Torralba, J. C., & Zarricueta, M. A. V. (2022). Estimating Density of Ionic Liquids using Equation of States and Linearized Generalized Model. ResearchGate. Retrieved January 19, 2026, from [Link]

[1]Singh, S., & Kumar, A. (2023). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. PMC. Retrieved January 19, 2026, from [Link]

[4]Applications of ILs in drug delivery systems design and development (APIs. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

[9]Al-Jimaz, A. S., Al-Kandary, J. A., & Abdulfatah, A. F. (2017). DENSITY CALCULATION OF IONIC LIQUIDS. ResearchGate. Retrieved January 19, 2026, from [Link]

[2]Li, J., & Zhang, S. (2024). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. PMC. Retrieved January 19, 2026, from [Link]

[8]Ahmadi, M. A., & Mohammadi, A. H. (2020). Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System. PMC. Retrieved January 19, 2026, from [Link]

[10]DENSITY CALCULATION OF IONIC LIQUIDS. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

[11]Alfa Chemical Co., Ltd. (2022, April 15). The synthesis process of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate Ionic Liquid. Knowledge. Retrieved January 19, 2026, from [Link]

[23]Lazzús, J. A. (2016). New Method for the Estimation of Viscosity of Pure and Mixtures of Ionic Liquids Based on the UNIFAC–VISCO Model. Queen's University Belfast. Retrieved January 19, 2026, from [Link]

[12]Rajathi, K., & Rajendran, A. (2013). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Research and Reviews: Journal of Chemistry. Retrieved January 19, 2026, from [Link]

[24]Canales, R., & Brennecke, J. F. (2017). Predicting Density and Refractive Index of Ionic Liquids. ResearchGate. Retrieved January 19, 2026, from [Link]

[25]tec-science. (2020, April 4). Experimental determination of viscosity (viscometer). Retrieved January 19, 2026, from [Link]

[26]PubChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

[27]Synthesis of 1-ethyl-3-methylimidazolium chloride (a) [EMIM][Cl] and... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

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Unlocking Enantioselectivity: The Chiral Recognition Mechanisms of Amino Acid-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral recognition is a cornerstone of modern drug development, asymmetric synthesis, and analytical chemistry. The demand for enantiomerically pure compounds has driven the exploration of novel chiral selectors. Among these, Amino Acid-based Ionic Liquids (AAILs) have emerged as a highly versatile and "green" class of materials.[1] Synthesized from the natural chiral pool, AAILs combine the unique physicochemical properties of ionic liquids—such as negligible vapor pressure and high thermal stability—with the inherent chirality and functional diversity of amino acids.[1][2] This guide provides an in-depth exploration of the core mechanisms governing chiral recognition by AAILs. We will move beyond simple descriptions to dissect the intricate interplay of non-covalent forces, explain the rationale behind experimental design, and provide actionable protocols for researchers in the field.

The Foundation: Why Amino Acid-Based Ionic Liquids?

Ionic Liquids (ILs) are salts with melting points below 100 °C, but this simple definition belies their complexity and utility.[3] When the constituent ions—either the cation or the anion, or both—are derived from chiral molecules, they are termed Chiral Ionic Liquids (CILs).[3] Amino acids are ideal building blocks for CILs for several key reasons:

  • Inherent Chirality: As fundamental constituents of life, they provide a readily available, inexpensive, and enantiomerically pure source of chirality.[1]

  • Structural Diversity: The 20 proteinogenic amino acids offer a wide array of side chains (R-groups) with varying polarity, size, and functionality (e.g., hydroxyl, carboxyl, aromatic groups), allowing for the fine-tuning of recognition capabilities.[3]

  • Dual Functionality: Amino acids possess both an amine (-NH₂) and a carboxylic acid (-COOH) group, enabling them to be converted into either chiral cations or chiral anions, dramatically expanding the synthetic possibilities.[1][2]

These features make AAILs powerful tools for applications ranging from enantioselective separation in chromatography and capillary electrophoresis to asymmetric catalysis.[4][5][6]

The Core Principles of Chiral Recognition

At its heart, chiral recognition is a process of differential interaction. A chiral selector forms transient, diastereomeric complexes with each enantiomer of a racemic analyte. The difference in the stability of these two complexes, dictated by their Gibbs free energy of formation, is what enables discrimination.[7]

The Three-Point Interaction Model

The classic framework for understanding chiral recognition is the Easson-Stedman or "three-point interaction" model.[7][8] Originally proposed to explain drug-receptor interactions, it posits that for effective discrimination, a minimum of three simultaneous interactions must occur between the chiral selector and one of the enantiomers. Critically, due to stereochemical constraints, the other enantiomer can only achieve a maximum of two of these three interactions, leading to a weaker binding affinity.[8][9]

While this is a simplified model, it provides an essential conceptual starting point. These "points" are not literal points but rather regions of interaction, which can be attractive (e.g., hydrogen bonds) or repulsive (e.g., steric hindrance).[7]

Figure 1: The Three-Point Interaction Model cluster_0 Favored Enantiomer (R) cluster_1 Chiral Selector cluster_2 Disfavored Enantiomer (S) R R A A B B C C D D SA A' A->SA Interaction 1 SB B' B->SB Interaction 2 SC C' C->SC Interaction 3 S S A2 A B2 B C2 C D2 D A2->SA Interaction 1 B2->SC Mismatch! C2->SB Interaction 2

Caption: A conceptual diagram of the three-point interaction model.

Key Mechanistic Interactions in AAILs

The "three points" of interaction in AAILs are a synergistic combination of several non-covalent forces. The specific balance of these forces dictates the selectivity and efficiency of the recognition process.

Hydrogen Bonding: The Directional Anchor

Hydrogen bonding is arguably the most critical interaction for chiral recognition in AAILs.[10] The amino acid backbone provides both hydrogen bond donors (N-H from the amine/amide) and acceptors (C=O from the carboxylate). These interactions are highly directional and distance-dependent, creating a rigid framework for the diastereomeric complex. The importance of these sites is profound; for instance, acetylating (capping) potential hydrogen-bonding sites in L-proline has been shown to cause a nearly 100-fold decrease in the induced optical activity in a model system, demonstrating that H-bonding is the foundation for other discriminatory interactions.[10] Intramolecular hydrogen bonds within the AAIL can also play a role in pre-organizing the chiral selector for optimal interaction with an analyte.[11]

Electrostatic and Ion-Pairing Forces

As ionic compounds, AAILs inherently possess strong electrostatic fields. The primary interaction is the coulombic attraction between the AAIL cation/anion and a charged or polarizable group on the analyte. This powerful, non-directional force serves as the initial "capture" mechanism, bringing the analyte into the chiral pocket of the IL where more specific, directional interactions can occur. The interplay between strong electrostatic forces and weaker, more directional hydrogen bonds is a defining feature of ILs.[12]

Steric Hindrance: The Physical Block

The R-group of the amino acid provides the necessary steric bulk to create a three-dimensional chiral cavity. Once an analyte is anchored by hydrogen bonding and electrostatic forces, the R-group can act as a "steric block," physically preventing one enantiomer from achieving a low-energy conformation while allowing the other to fit snugly. Studies have shown that AAIL anions with larger substituent groups (e.g., phenylmethyl vs. phenyl) exhibit stronger chiral recognition, directly implicating steric effects in the discrimination mechanism.[13][14]

Chiral Ligand-Exchange Mechanism

A particularly effective mechanism, especially for the separation of racemic amino acids or hydroxy acids, is the chiral ligand-exchange model.[3][15] In this approach, a metal ion (commonly Cu²⁺) is added to the system. The AAIL acts as a chiral ligand, forming a complex with the metal ion. The racemic analytes then compete to coordinate with the remaining sites on the metal ion, forming transient, diastereomeric ternary complexes (AAIL-Cu²⁺-analyte).[16] The stability of these ternary complexes differs for the D- and L-analytes due to the fixed stereochemistry of the AAIL ligand, allowing for separation. Molecular simulations have quantified this energy difference; for example, the interactive energy difference between L-Phe-Cu(II)-CIL and D-Phe-Cu(II)-CIL complexes was calculated to be 1.56 kcal/mol.[16]

Figure 2: Dominant Chiral Recognition Forces in AAILs cluster_analyte Chiral Analyte (e.g., R-Ibuprofen) cluster_AAIL AAIL Anion (e.g., L-Prolinate) Analyte_COOH Carboxyl (-COOH) AAIL_NH Amine (N-H) Analyte_COOH->AAIL_NH Hydrogen Bond (Donor-Acceptor) Analyte_Aryl Aryl Group AAIL_Ring Pyrrolidine Ring Analyte_Aryl->AAIL_Ring Steric Hindrance / π-π Stacking Analyte_CH3 Methyl Group AAIL_COO Carboxylate (COO⁻) Cation Achiral Cation (e.g., Imidazolium) Cation->AAIL_COO Electrostatic Attraction (Ion Pairing) Figure 3: Workflow for NMR Titration Experiment prep_analyte 1. Prepare Analyte Solution (Constant Concentration) in NMR Tube acquire_ref 3. Acquire Reference Spectrum (Analyte only, 0 equivalents host) prep_analyte->acquire_ref prep_host 2. Prepare Host Stock Solution ([TBA][L-Pro] in same solvent) titrate 4. Add Incremental Aliquots of Host Solution to NMR Tube (e.g., 0.2, 0.4, ... 2.0 equivalents) prep_host->titrate acquire_ref->titrate acquire_spectra 5. Acquire ¹H NMR Spectrum After Each Addition titrate->acquire_spectra analyze 6. Analyze Data - Track chemical shift (δ) of a  specific analyte proton - Plot Δδ vs. [Host]/[Guest] ratio acquire_spectra->analyze fit 7. Fit Binding Isotherm (e.g., 1:1 model) to obtain Association Constant (Kₐ) analyze->fit repeat 8. Repeat for Other Enantiomer fit->repeat

Sources

A Technical Guide to 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate: A Chiral Ionic Liquid for Green Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imperative of sustainable technology has catalyzed the exploration of novel solvent and catalyst systems that mitigate environmental impact while offering enhanced performance. Within this paradigm, ionic liquids (ILs), particularly those derived from renewable resources, have emerged as promising candidates. This technical guide provides an in-depth exploration of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate, a chiral amino acid ionic liquid (AAIL). We will delve into its synthesis, physicochemical properties, and critically examine its potential applications in key areas of green chemistry, including asymmetric catalysis, carbon dioxide capture, and biomass processing. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this functional and environmentally conscious ionic liquid.

Introduction to Chiral Amino Acid Ionic Liquids (AAILs)

Ionic liquids are a class of salts with melting points below 100 °C, composed entirely of ions. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties have positioned them as "designer solvents" and potential replacements for volatile organic compounds (VOCs) in a myriad of chemical processes. The principles of green chemistry—which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances—have found a strong synergy with the development of ILs.

A particularly compelling subclass of ILs are those derived from amino acids. These AAILs incorporate the chirality and functionality of amino acids into the ionic liquid structure, opening new avenues for enantioselective chemical transformations. This compound, hereafter referred to as [EMIM][(S)-Ala], is a prime example of such a task-specific ionic liquid. It combines the well-studied 1-ethyl-3-methylimidazolium cation with the chiral anion of the naturally occurring amino acid, L-alanine. This unique combination of a stable imidazolium core and a chiral, functional anion imparts properties that are highly desirable for various green chemistry applications.

Synthesis and Physicochemical Properties of [EMIM][(S)-Ala]

The synthesis of [EMIM][(S)-Ala] is typically achieved through a two-step process that ensures high purity and avoids halide contamination, a common issue with metathesis reactions.

2.1. Synthesis Protocol

A widely adopted and clean synthesis route involves the preparation of 1-ethyl-3-methylimidazolium hydroxide ([EMIM][OH]) as an intermediate, followed by neutralization with L-alanine[1].

Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Bromide ([EMIM][Br])

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole and a slight molar excess of bromoethane.

  • Heat the mixture under reflux with vigorous stirring. The reaction progress can be monitored by TLC.

  • Upon completion, a biphasic mixture is typically formed. The upper layer containing unreacted starting materials is decanted.

  • The resulting viscous liquid, crude [EMIM][Br], is washed multiple times with ethyl acetate to remove impurities.

  • The purified [EMIM][Br] is then dried under vacuum to remove any residual solvent.

Step 2: Anion Exchange to form 1-Ethyl-3-methylimidazolium Hydroxide ([EMIM][OH])

  • Prepare an aqueous solution of the synthesized [EMIM][Br].

  • Pass this solution through a column packed with a basic anion exchange resin (OH⁻ form). This exchanges the bromide anion for a hydroxide anion.

  • Collect the eluent, which is now an aqueous solution of [EMIM][OH].

Step 3: Neutralization to form this compound ([EMIM][(S)-Ala])

  • To the aqueous solution of [EMIM][OH], slowly add an equimolar amount of L-alanine ((S)-2-aminopropionic acid) with stirring.

  • The neutralization reaction is typically exothermic. Maintain the temperature with a water bath if necessary.

  • Once the neutralization is complete (pH ~7), the water is removed under reduced pressure, typically using a rotary evaporator followed by high-vacuum drying.

  • The final product is a viscous liquid, this compound.

2.2. Synthesis Pathway Diagram

Synthesis_Pathway cluster_0 Step 1: Cation Synthesis cluster_1 Step 2: Anion Exchange cluster_2 Step 3: Neutralization 1-methylimidazole 1-methylimidazole EMIM_Br [EMIM][Br] 1-methylimidazole->EMIM_Br + bromoethane bromoethane bromoethane->EMIM_Br + EMIM_OH [EMIM][OH] EMIM_Br->EMIM_OH + Resin Anion_Resin Anion Exchange Resin (OH⁻) EMIM_Ala [EMIM][(S)-Ala] EMIM_OH->EMIM_Ala + L-alanine L-alanine L-alanine

Caption: Synthesis pathway for [EMIM][(S)-Ala].

2.3. Physicochemical Properties
Property[EMIM][Gly][EMIM][Ala]Expected for [EMIM][(S)-Ala]
Molecular Formula C₈H₁₅N₃O₂C₉H₁₇N₃O₂C₉H₁₇N₃O₂
Molecular Weight ( g/mol ) 185.22199.25199.25
Density (g/cm³ at 298.15 K) 1.131.10~1.10
Viscosity (mPa·s at 298.15 K) 164223~220-230
Thermal Decomposition (°C) >200>200>200

Data for [EMIM][Gly] and [EMIM][Ala] are sourced from literature[2][3][4]. The values for [EMIM][(S)-Ala] are estimations based on these analogues.

The higher viscosity of [EMIM][Ala] compared to [EMIM][Gly] is attributed to the increased steric hindrance from the additional methyl group on the alaninate anion[5].

Applications in Green Chemistry

The unique combination of a chiral anion and an imidazolium cation makes [EMIM][(S)-Ala] a versatile candidate for several green chemistry applications.

3.1. Asymmetric Catalysis

The chiral nature of the alaninate anion allows [EMIM][(S)-Ala] to be employed as a chiral catalyst or solvent in asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral molecule.

Application Example: Aza-Michael Addition

The aza-Michael addition is a crucial carbon-nitrogen bond-forming reaction in organic synthesis. Using a chiral catalyst can direct the reaction to form a product with a high enantiomeric excess (ee).

Proposed Experimental Protocol:

  • To a solution of the Michael acceptor (e.g., an α,β-unsaturated carbonyl compound, 1.0 mmol) and the nitrogen nucleophile (e.g., an amine, 1.2 mmol) in a suitable solvent (or solvent-free), add [EMIM][(S)-Ala] (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at a specified temperature (e.g., room temperature) and monitor its progress by TLC.

  • Upon completion, the product can be extracted with a non-polar solvent (e.g., diethyl ether), leaving the ionic liquid catalyst behind.

  • The ionic liquid phase can be washed, dried under vacuum, and reused for subsequent reactions.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Catalytic Cycle Diagram:

Aza_Michael_Cycle IL [EMIM][(S)-Ala] Enamine Enamine Intermediate IL->Enamine + Amine Amine Amine (R₂NH) Transition_State Chiral Transition State Enamine->Transition_State + Acceptor Acceptor Michael Acceptor Product_IL_Complex Product-IL Complex Transition_State->Product_IL_Complex Product_IL_Complex->IL - Product Product Chiral Product Product_IL_Complex->Product

Caption: Proposed catalytic cycle for the aza-Michael addition.

The chirality of the alaninate anion is expected to influence the stereochemical outcome of the reaction by forming a chiral transition state, thereby favoring the formation of one enantiomer over the other.

3.2. Carbon Dioxide Capture

Amino acid ionic liquids are particularly interesting for CO₂ capture due to the ability of the amino group to react with CO₂. This is a chemisorption process, which offers high selectivity for CO₂.

Mechanism of CO₂ Capture:

The capture of CO₂ by AAILs is believed to proceed through a two-step mechanism:

  • The amine group of the alaninate anion acts as a nucleophile, attacking the carbon atom of CO₂ to form a zwitterionic carbamic acid intermediate.

  • A proton is then transferred from the nitrogen of the zwitterion to the carboxylate group of another alaninate anion, forming a carbamate and a protonated amino acid.

Experimental Protocol for CO₂ Absorption Measurement (Gravimetric Method):

  • A known mass of dried [EMIM][(S)-Ala] is placed in a thermostated sample holder connected to a magnetic suspension balance.

  • The system is evacuated to remove any dissolved gases.

  • CO₂ is introduced into the system at a controlled pressure.

  • The increase in mass of the ionic liquid due to CO₂ absorption is recorded over time until equilibrium is reached.

  • The CO₂ absorption capacity is calculated as moles of CO₂ absorbed per mole of ionic liquid.

CO₂ Capture Process Diagram:

CO2_Capture cluster_0 Absorption cluster_1 Regeneration IL_CO2 [EMIM][(S)-Ala] + CO₂ Carbamate_Formation Carbamate Formation IL_CO2->Carbamate_Formation Heating Heating / N₂ Purge Carbamate_Formation->Heating CO2_Release CO₂ Release Heating->CO2_Release CO2_Release->IL_CO2 Recycled IL

Caption: Reversible CO₂ capture and regeneration cycle.

Theoretical studies on [EMIM][Ala] suggest that it is a promising candidate for CO₂ capture[5]. The presence of the additional methyl group in alanine compared to glycine introduces some steric hindrance, which might slightly decrease the rate of absorption but does not significantly impact the overall capacity[5].

3.3. Biomass Processing and Delignification

The dissolution of lignocellulosic biomass is a critical step in the production of biofuels and bio-based chemicals. Imidazolium-based ionic liquids, particularly those with acetate anions, are known to be effective solvents for cellulose. [EMIM][(S)-Ala], with its carboxylate anion, is expected to exhibit similar capabilities.

Mechanism of Cellulose Dissolution:

The dissolution process involves the disruption of the extensive hydrogen-bonding network within the cellulose structure. The carboxylate oxygen of the alaninate anion acts as a strong hydrogen bond acceptor, forming new hydrogen bonds with the hydroxyl groups of cellulose, which leads to the separation of the cellulose chains.

Experimental Protocol for Biomass Pretreatment:

  • Mix dried and ground lignocellulosic biomass (e.g., wheat straw) with [EMIM][(S)-Ala] in a specified solid-to-liquid ratio (e.g., 1:10 w/w) in a microwave-transparent vessel.

  • Heat the mixture using microwave irradiation to a specific temperature (e.g., 120 °C) for a defined period (e.g., 1-2 hours)[6].

  • After dissolution, add an anti-solvent such as water or ethanol to precipitate the cellulose-rich material.

  • Separate the regenerated cellulose by filtration or centrifugation.

  • The lignin remains dissolved in the ionic liquid/anti-solvent mixture and can be recovered by subsequent precipitation.

  • The ionic liquid can be recovered by evaporating the anti-solvent and water.

  • The lignin content of the pretreated biomass can be determined using the NREL standard procedure (NREL/TP-510-42618)[7].

Biomass Fractionation Workflow:

Biomass_Processing Biomass Lignocellulosic Biomass IL_Mixing Mixing with [EMIM][(S)-Ala] Biomass->IL_Mixing Heating Microwave Heating IL_Mixing->Heating Dissolution Biomass Dissolution Heating->Dissolution Precipitation Addition of Anti-solvent (Water/Ethanol) Dissolution->Precipitation Separation Filtration / Centrifugation Precipitation->Separation Cellulose Regenerated Cellulose Separation->Cellulose Lignin_Solution Lignin in IL/Water Separation->Lignin_Solution

Caption: Workflow for biomass fractionation using [EMIM][(S)-Ala].

Ecotoxicity and Biodegradability: A "Green" Perspective

While ionic liquids are often termed "green solvents" due to their low volatility, a comprehensive assessment of their environmental footprint requires an analysis of their toxicity and biodegradability.

Initial assumptions that all AAILs are environmentally benign have been challenged by recent studies[8]. The toxicity of imidazolium-based ILs is known to be influenced by the length of the alkyl chain on the cation, with longer chains generally leading to higher toxicity[9]. The anion also plays a role, though often to a lesser extent.

Amino acid-based anions are generally expected to impart lower toxicity and higher biodegradability compared to many inorganic anions like [BF₄]⁻ or [PF₆]⁻. However, studies have shown that not all AAILs are readily biodegradable[8]. The overall environmental impact is a complex interplay between the cation, the anion, and the specific organism being tested. For [EMIM][(S)-Ala], while the alaninate anion is derived from a natural and biodegradable source, the 1-ethyl-3-methylimidazolium cation is synthetic and may persist in the environment. Therefore, while likely an improvement over more traditional ILs, its "green" credentials must be carefully evaluated with empirical data. It is crucial to conduct thorough ecotoxicity and biodegradability studies on [EMIM][(S)-Ala] before its large-scale application.

Conclusion and Future Outlook

This compound stands as a compelling example of a task-specific, chiral ionic liquid with significant potential in green chemistry. Its synthesis from readily available starting materials, combined with its inherent chirality and functionality, makes it a versatile tool for researchers. The applications in asymmetric catalysis, CO₂ capture, and biomass processing highlighted in this guide demonstrate its potential to contribute to more sustainable chemical processes.

Future research should focus on obtaining a more complete set of experimental data for the physicochemical properties of [EMIM][(S)-Ala] and its performance in the applications discussed. Furthermore, detailed ecotoxicity and biodegradability studies are essential to fully validate its status as a "green" solvent and catalyst. The continued exploration of AAILs like [EMIM][(S)-Ala] will undoubtedly pave the way for innovative and environmentally responsible chemical technologies.

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The Supramolecular Chemistry of 1-Ethyl-3-methylimidazolium Cations with Amino Acid Anions: A Technical Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond Simple Salts - A New Paradigm in Biocompatible Ionic Liquids

The convergence of ionic liquid chemistry and biochemistry has given rise to a fascinating and highly functional class of materials: amino acid ionic liquids (AAILs). At the forefront of this innovation is the pairing of the 1-Ethyl-3-methylimidazolium ([EMIM]⁺) cation with amino acid anions. This combination is not merely a curiosity but a gateway to a new generation of biocompatible, biodegradable, and task-specific materials.[1] Their unique properties, stemming from a delicate interplay of supramolecular forces, are paving the way for significant advancements in drug delivery, protein stabilization, and biocatalysis.

This technical guide provides an in-depth exploration of the supramolecular chemistry governing the interactions between the [EMIM]⁺ cation and various amino acid anions. It is designed for researchers, scientists, and drug development professionals who seek to understand and harness the potential of these remarkable compounds. We will delve into the fundamental forces driving their association, detail the advanced experimental and computational techniques used for their characterization, and showcase their burgeoning applications.

The Heart of the Matter: Decoding the Supramamolecular Interactions

The distinct physicochemical properties of [EMIM]⁺-based AAILs are a direct consequence of the intricate network of non-covalent interactions between the cation and the amino acid anion. These interactions are a blend of electrostatic forces, hydrogen bonding, and dispersion forces, with the specific nature of the amino acid's side chain playing a crucial role in the overall architecture.

Key Interaction Motifs:

  • Hydrogen Bonding: This is a primary driving force in the formation of [EMIM]⁺-amino acid ion pairs. The acidic protons on the imidazolium ring of [EMIM]⁺, particularly at the C2 position, act as strong hydrogen bond donors.[2] These interact with the carboxylate group (COO⁻) and, depending on the amino acid, the amine group (NH₂) of the anion.[3]

  • Electrostatic Interactions: The fundamental coulombic attraction between the positively charged [EMIM]⁺ cation and the negatively charged amino acid anion is a significant contributor to the stability of the ion pair. The charge distribution on both the cation and the anion, which can be influenced by the amino acid's side chain, modulates the strength of this interaction.

  • Anion-Anion Interactions: Interestingly, studies have shown evidence of attractive anion-anion interactions, despite the Coulombic repulsion.[4] In the case of glycinate anions, for example, two anions can form hydrogen bonds between their carboxylate and amino groups, leading to the formation of anionic dimers.[1][5] This phenomenon adds another layer of complexity and tunability to the system.

  • Dispersion Forces: Van der Waals and π-π stacking interactions, particularly with aromatic amino acids like phenylalanine, tyrosine, and tryptophan, also contribute to the overall stability of the supramolecular assembly.[6]

The interplay of these forces dictates the macroscopic properties of the AAIL, including its viscosity, thermal stability, and solvation capabilities.

Characterization of [EMIM]⁺-Amino Acid Anion Interactions: A Methodological Overview

A multi-pronged approach, combining spectroscopic, calorimetric, and computational methods, is essential for a comprehensive understanding of these complex systems.

Spectroscopic Techniques
  • Far-Infrared (FIR) Spectroscopy: FIR spectroscopy is a powerful tool for directly probing the low-frequency intermolecular vibrations that are characteristic of cation-anion and anion-anion interactions.[1][4] The spectral signatures in the 200-350 cm⁻¹ range, for instance, can be assigned to the torsional motion of the amine groups and are highly sensitive to the hydrogen bonding environment.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly proton (¹H) NMR, can provide indirect evidence of cation-anion interactions through changes in the chemical shifts of the imidazolium ring protons.[5] Furthermore, advanced techniques like Pulsed Gradient Spin-Echo (PGSE) NMR can be used to measure the diffusion coefficients of the individual ions, providing insights into the extent of ion pairing.[7]

Thermodynamic Analysis
  • Isothermal Titration Calorimetry (ITC): ITC is a highly sensitive technique for directly measuring the heat changes associated with binding events.[8] It allows for the determination of key thermodynamic parameters, including the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction between [EMIM]⁺ and the amino acid anion in solution. From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process.[6]

Computational Modeling
  • Density Functional Theory (DFT): DFT calculations are invaluable for exploring the geometries, interaction energies, and electronic structures of the [EMIM]⁺-amino acid ion pairs.[9][10] By employing functionals like M06-2X with appropriate basis sets (e.g., TZVP), it is possible to accurately model the contributions of dispersion forces and hydrogen bonding to the overall stability.[2][9]

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the bulk liquid, revealing information about the spatial arrangement of ions, the formation of hydrogen bond networks, and the transport properties of the AAIL.[2][9] These simulations are crucial for calculating properties like vaporization enthalpies and for understanding the collective behavior of the ions.[9]

Experimental Protocols: A Practical Guide

The following protocols provide a framework for the experimental characterization of [EMIM]⁺-amino acid anion interactions.

Protocol: Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of binding between [EMIM]⁺ (as a salt, e.g., [EMIM][Cl]) and an amino acid in its anionic form.

Materials:

  • Isothermal Titration Calorimeter

  • [EMIM]⁺ salt (e.g., [EMIM][Cl])

  • Amino acid

  • Appropriate buffer solution (e.g., phosphate or HEPES buffer)

  • Degasser

Procedure:

  • Sample Preparation:

    • Prepare a solution of the [EMIM]⁺ salt (e.g., 1 mM) in the chosen buffer. This will be the cell solution.

    • Prepare a concentrated solution of the sodium salt of the amino acid (e.g., 10-20 mM) in the same buffer. This will be the syringe solution.

    • Degas both solutions for 10-15 minutes to prevent bubble formation during the experiment.[11]

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe with buffer.

    • Set the experimental temperature (e.g., 298.15 K).

    • Set the stirring speed (e.g., 750 rpm).

  • Titration:

    • Load the [EMIM]⁺ salt solution into the sample cell.

    • Load the amino acid anion solution into the titration syringe.

    • Perform an initial injection of a small volume (e.g., 0.5-1 µL) to account for diffusion effects; this data point is typically discarded.

    • Proceed with a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting the amino acid anion solution into the buffer alone to account for the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to extract the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

    • Calculate the Gibbs free energy (ΔG = -RTlnKₐ) and entropy (ΔS = (ΔH - ΔG)/T).

Causality Behind Choices: The use of a buffer is crucial to maintain a constant pH, ensuring the amino acid remains in its anionic form. Degassing is essential for high-quality data, as air bubbles in the cell or syringe will introduce significant noise. The control experiment is non-negotiable for accurately determining the heat of binding by subtracting the heat of dilution.

Protocol: DFT Calculation of Interaction Energy

Objective: To compute the gas-phase interaction energy between the [EMIM]⁺ cation and an amino acid anion.

Software: Gaussian, ORCA, or other quantum chemistry package.

Procedure:

  • Geometry Optimization:

    • Build the initial structures of the isolated [EMIM]⁺ cation and the amino acid anion.

    • Perform geometry optimizations for each ion individually using a suitable level of theory (e.g., B3LYP/6-311++G**).[10]

    • Construct an initial guess for the geometry of the [EMIM]⁺-amino acid ion pair, placing the ions in a chemically reasonable orientation.

    • Optimize the geometry of the ion pair at the same level of theory.

  • Frequency Calculation:

    • Perform frequency calculations on all optimized structures to confirm they are true minima (no imaginary frequencies). This also provides the zero-point vibrational energies (ZPVE).

  • Single-Point Energy Calculation:

    • For higher accuracy, perform single-point energy calculations on the optimized geometries using a more robust method, such as M06-2X/TZVP or MP2/aug-cc-pVTZ, which better account for dispersion interactions.[9]

  • Interaction Energy Calculation:

    • Calculate the interaction energy (ΔE) using the following equation: ΔE = E_ion-pair - (E_cation + E_anion) where E is the electronic energy from the single-point calculation.

    • For a more accurate binding energy, correct for basis set superposition error (BSSE) using the counterpoise correction method.

    • The binding enthalpy at 0 K can be estimated by including the ZPVE corrections.

Causality Behind Choices: The choice of the M06-2X functional is deliberate, as it is known to perform well for non-covalent interactions.[9] A large basis set with diffuse and polarization functions (e.g., 6-311++G**) is necessary to accurately describe the electron distribution in anions and the subtle interactions in the ion pair.[10] The BSSE correction is crucial for obtaining reliable interaction energies, as it mitigates the artificial stabilization that can occur when the basis functions of one monomer are used to describe the other in the complex.

Physicochemical Properties: A Quantitative Overview

The unique supramolecular interactions within [EMIM]⁺-based AAILs give rise to a range of tunable physicochemical properties. The following table summarizes key thermodynamic data for the 20 natural amino acid-based ionic liquids with the [EMIM]⁺ cation, as determined by a combination of ab initio methods and molecular dynamics simulations.[9]

Amino Acid AnionDissociation Enthalpy (kJ/mol)Vaporization Enthalpy (kJ/mol)
Glycinate453.1137.7
Alaninate445.6138.1
Valinate438.9142.3
Leucinate436.4143.5
Isoleucinate436.8144.8
Prolinate466.5145.2
Phenylalaninate433.9154.0
Tryptophanate433.5162.3
Tyrosinate441.4161.9
Serinate455.6149.0
Threoninate450.6150.2
Cysteinate451.9145.2
Methioninate439.3148.5
Asparagine456.9158.6
Glutaminate454.0160.2
Aspartate496.2161.5
Glutamate489.5163.6
Lysinate465.7154.8
Argininate491.2164.8
Histidinate469.0159.4
Data adapted from theoretical calculations by Liu et al. (2018).[9]

Applications in Drug Development and Biotechnology

The biocompatibility and unique solvation properties of [EMIM]⁺-based AAILs make them highly attractive for a range of applications in the pharmaceutical and biotechnology sectors.

Protein and Enzyme Stabilization

[EMIM]⁺-based AAILs have shown significant potential as stabilizers for proteins and enzymes.[1] The amino acid anions can interact favorably with the protein surface, preventing denaturation and aggregation. Molecular dynamics simulations have shown that in aqueous AAIL solutions, the amino acid anions tend to predominate in the first coordination sphere of positively charged sites on a mini-protein, effectively shielding it and enhancing its stability.[4] This is particularly valuable for the formulation of therapeutic proteins and for improving the robustness of enzymes used in industrial biocatalysis.[12]

Protein_Stabilization cluster_0 Aqueous Environment cluster_1 Aqueous AAIL Solution Protein Native Protein Denatured Denatured/Aggregated Protein Protein->Denatured Stressors (Heat, pH) Protein_IL Native Protein Stabilized Stabilized Protein- IL Complex Protein_IL->Stabilized AAIL [EMIM]⁺-AA⁻ Ion Pairs AAIL->Stabilized

Caption: Mechanism of protein stabilization by AAILs.

Enhancing Transdermal Drug Delivery

The ability of ionic liquids to reversibly disrupt the barrier function of the stratum corneum has positioned them as effective permeation enhancers for transdermal drug delivery.[13][14] [EMIM]⁺-based AAILs, with their inherent biocompatibility, are particularly promising in this regard. They can increase the solubility of poorly water-soluble drugs and facilitate their transport across the skin by fluidizing the lipid matrix and interacting with keratin.[3] This opens up new possibilities for the topical delivery of a wide range of active pharmaceutical ingredients (APIs).

Transdermal_Delivery API API in Formulation SC Stratum Corneum (Barrier) API->SC Low Permeation API->SC Enhanced Permeation AAIL [EMIM]⁺-AA⁻ Enhancer AAIL->SC Enhanced Permeation Epidermis Viable Epidermis SC->Epidermis Drug Transport Dermis Dermis & Vasculature Epidermis->Dermis

Caption: Role of AAILs in enhancing transdermal drug delivery.

Future Outlook

The field of [EMIM]⁺-based amino acid ionic liquids is still in its ascendancy. Future research will likely focus on several key areas:

  • Expanding the Library: Synthesizing and characterizing AAILs based on non-standard or modified amino acids to further fine-tune their properties.

  • Advanced Formulations: Developing sophisticated drug delivery systems, such as AAIL-based microemulsions and nanoparticles, for targeted and controlled release.

  • Biocatalysis in Neat AAILs: Exploring the use of these ionic liquids as "green" solvents for enzymatic reactions, potentially leading to enhanced activity and stability.

  • In-depth Toxicological Studies: Conducting comprehensive studies to fully establish the long-term safety and biocompatibility of these materials for in vivo applications.

The supramolecular chemistry of 1-Ethyl-3-methylimidazolium cations with amino acid anions offers a rich and versatile platform for the design of advanced, biocompatible materials. A thorough understanding of the fundamental interactions governing their behavior, as detailed in this guide, is paramount to unlocking their full potential in drug development, biotechnology, and beyond.

References

  • Sturlini, E., et al. (2013). Evidence for Anion‐Anion Interaction in Amino Acid Ionic Liquids Probed by Far‐Infrared Spectroscopy. ChemPhysChem, 14(1), 189-198. [Link][1][5]

  • Sturlini, E., et al. (2013). Evidence for Anion-Anion Interaction in Amino Acid Ionic Liquids Probed by Far-Infrared Spectroscopy. ChemPhysChem, 14(1), 189-198. [Link][4]

  • Liu, H., et al. (2018). Theoretical Calculation of the Thermodynamic Properties of 20 Amino Acid Ionic Liquids. The Journal of Physical Chemistry B, 122(49), 11656-11665. [Link][2][9]

  • Mondal, S., & Balasubramanian, S. (2015). Enhanced stability of the model mini-protein in amino acid ionic liquids and their aqueous solutions. Journal of computational chemistry, 36(27), 2088-2096. [Link][4]

  • Byrne, E., et al. (2020). Proteins in Ionic Liquids: Reactions, Applications, and Futures. Frontiers in Chemistry, 8, 532. [Link]

  • Veríssimo, R., et al. (2022). Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis. International Journal of Molecular Sciences, 23(21), 13459. [Link]

  • Chapman, J., et al. (2020). Effect of Ionic Liquids on activity, stability and structure of enzymes: A review. International Journal of Biological Macromolecules, 164, 2733-2753. [Link][12]

  • Liu, H., et al. (2018). Theoretical Calculation of the Thermodynamic Properties of 20 Amino Acid Ionic Liquids. The Journal of Physical Chemistry B, 122(49), 11656-11665. [Link]

  • Khan, I., et al. (2014). Activation and stabilization of enzymes in ionic liquids. Chemical Society Reviews, 43(15), 5233-5249. [Link]

  • Moshikur, R. M., et al. (2024). Design Principles and Applications of Ionic Liquids for Transdermal Drug Delivery. Pharmaceutics, 16(10), 1363. [Link][13]

  • Zhao, H., et al. (2015). Key factors affecting the activity and stability of enzymes in ionic liquids and novel applications in biocatalysis. Journal of Molecular Catalysis B: Enzymatic, 118, 60-73. [Link]

  • Pregosin, P. S. (2009). NMR spectroscopy and ion pairing: Measuring and understanding how ions interact. Pure and Applied Chemistry, 81(4), 615-633. [Link][7]

  • Moshikur, R. M., et al. (2024). An insight into pharmaceutical challenges with ionic liquids: where do we stand in transdermal delivery?. Frontiers in Pharmacology, 15, 1424911. [Link][14]

  • Sidat, Z., et al. (2019). Ionic Liquids as Potential and Synergistic Permeation Enhancers for Transdermal Drug Delivery. Pharmaceutics, 11(2), 96. [Link][3]

  • Joshi, H., et al. (2004). Isothermal Titration Calorimetry Studies on the Binding of Amino Acids to Gold Nanoparticles. The Journal of Physical Chemistry B, 108(31), 11535-11540. [Link][8]

  • Chaban, V. V., & Fileti, E. E. (2015). Enhanced Stability of the Model Mini-protein in Amino Acid Ionic Liquids and Their Aqueous Solutions. arXiv preprint arXiv:1509.02704. [Link]

  • Zhang, J., et al. (2017). Evaluations of imidazolium ionic liquids as novel skin permeation enhancers for drug transdermal delivery. Drug delivery, 24(1), 1436-1445. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). [Link]

  • Moshikur, R. M., et al. (2022). Recent Developments in Ionic Liquid-Assisted Topical and Transdermal Drug Delivery. Pharmaceutics, 14(11), 2329. [Link]

  • Joshi, H., et al. (2004). Isothermal titration calorimetry studies on the binding of amino acids to gold nanoparticles. Journal of Physical Chemistry B, 108(31), 11535-11540. [Link]

  • Alkorta, I., et al. (2010). On the interaction between the imidazolium cation and aromatic amino acids. A computational study. Organic & Biomolecular Chemistry, 8(15), 3464-3472. [Link][6]

  • Sturlini, E., et al. (2013). Evidence for Anion-Anion Interaction in Amino Acid Ionic Liquids Probed by Far-Infrared Spectroscopy. ChemPhysChem, 14(1), 189-198. [Link]

  • Gouveia, A. S. L. (2017). Nuclear Magnetic Resonance Studies of Imidazolium-Based Ionic Liquids and Garnet-Type Li7La3Zr2O12. CUNY Academic Works. [Link]

  • Findeisen, M., et al. (2013). NMR Spectroscopic Study of Orientational Order in Imidazolium-Based Ionic Liquid Crystals. Molecules, 18(6), 7120-7131. [Link]

  • Mangani, S., et al. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. protocols.io. [Link][11]

  • Di Nola, A. (2020). Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures. Magnetochemistry, 6(4), 57. [Link]

  • Bazzicalupi, C., et al. (2012). Thermodynamic data for the formation of selected amino acid complexes with a scorpiand-like aza-macrocycle in aqueous solution. New Journal of Chemistry, 36(5), 1214-1223. [Link]

  • Wang, J., et al. (2014). DFT study on the structure and cation–anion interaction of amino acid ionic liquid of [C 3mim] +[Glu] −. Journal of Molecular Modeling, 20(3), 2136. [Link][10]

  • Wang, Y., et al. (2023). Density Functional Theory Computation and Machine Learning Studies of Interaction between Au3 Clusters and 20 Natural Amino Acid Molecules. International Journal of Molecular Sciences, 24(12), 10074. [Link]

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  • Fox, S. J., et al. (2014). Density functional theory calculations on entire proteins for free energies of binding: application to a model polar binding site. Journal of computational chemistry, 35(15), 1127-1137. [Link]

  • Ahmed, N., et al. (2024). Interaction of DL-Valine/DL-Serine with Cationic and Anionic Surfactants in Aqueous Media: Volumetric, UV-visible Spectroscopic, and Conductometric Studies. Journal of Solution Chemistry. [Link]

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Methodological & Application

Application Notes and Protocols: Enantioselective Separation Using 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate in Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemistry of a drug molecule is a critical determinant of its therapeutic efficacy and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and metabolic behaviors. Consequently, regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs. This necessitates robust and efficient analytical methods for the enantioselective separation and quantification of chiral compounds. Capillary electrophoresis (CE) has emerged as a powerful technique for such separations due to its high efficiency, short analysis times, and minimal sample and reagent consumption[1].

Chiral ionic liquids (CILs), a unique class of molten salts containing a chiral moiety, have garnered significant attention as versatile chiral selectors in CE[2]. Among these, amino acid-based ionic liquids (AAILs) are particularly promising due to their biocompatibility, tunability, and diverse interaction capabilities. This application note provides a detailed protocol for the use of the chiral ionic liquid 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate, hereafter referred to as [EMIM][(S)-Ala], as a chiral selector in capillary electrophoresis for the enantioselective separation of non-steroidal anti-inflammatory drugs (NSAIDs), a common class of chiral pharmaceuticals. We will delve into the synthesis of the CIL, the preparation of the background electrolyte, a step-by-step separation protocol, the underlying mechanism of chiral recognition, and a comprehensive troubleshooting guide.

Materials and Reagents

Synthesis of [EMIM][(S)-Ala]
  • 1-Ethyl-3-methylimidazolium chloride ([EMIM][Cl]) (≥98%)

  • Silver oxide (Ag₂O) (≥99%)

  • (S)-Alanine (≥99%)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

Capillary Electrophoresis
  • Racemic ketoprofen (≥98%)

  • (S)-(+)-Ketoprofen (≥98%)

  • (R)-(-)-Ketoprofen (≥98%)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sodium phosphate monobasic (NaH₂PO₄) (≥99%)

  • Phosphoric acid (H₃PO₄) (85%)

  • Sodium hydroxide (NaOH) (≥98%)

  • Hydrochloric acid (HCl) (37%)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

Protocol 1: Synthesis of this compound ([EMIM][(S)-Ala])

This protocol is based on the established metathesis reaction for the synthesis of amino acid-based ionic liquids.

  • Preparation of 1-Ethyl-3-methylimidazolium hydroxide ([EMIM][OH]):

    • Dissolve 1-Ethyl-3-methylimidazolium chloride ([EMIM][Cl]) in deionized water to create a saturated solution.

    • In a separate light-protected vessel, suspend silver oxide (Ag₂O) in deionized water.

    • Slowly add the [EMIM][Cl] solution to the Ag₂O suspension while stirring vigorously at room temperature. A white precipitate of silver chloride (AgCl) will form.

    • Continue stirring for 24 hours to ensure complete reaction.

    • Filter the mixture to remove the AgCl precipitate. The resulting filtrate is an aqueous solution of [EMIM][OH].

  • Neutralization Reaction:

    • Dissolve (S)-Alanine in a minimal amount of deionized water.

    • Slowly add the aqueous [EMIM][OH] solution to the (S)-Alanine solution while stirring. Monitor the pH of the mixture, aiming for a final pH of 7.0.

    • Once neutralized, remove the water under reduced pressure using a rotary evaporator at 60°C.

  • Purification:

    • The resulting viscous liquid is the crude [EMIM][(S)-Ala].

    • Wash the crude product multiple times with dichloromethane to remove any unreacted starting materials.

    • Dry the purified [EMIM][(S)-Ala] under high vacuum at 70°C for 48 hours to remove any residual solvent and water.

    • Store the final product in a desiccator.

Protocol 2: Enantioselective Separation of Ketoprofen

This protocol details the use of [EMIM][(S)-Ala] in a synergistic system with hydroxypropyl-β-cyclodextrin (HP-β-CD) for the enantioseparation of the model drug ketoprofen.

Instrumentation and Capillary Conditioning
  • Capillary Electrophoresis System: Agilent 7100 CE system or equivalent, equipped with a diode array detector (DAD).

  • Capillary: Fused-silica capillary, 50 µm I.D., 30 cm effective length, 40 cm total length.

  • Capillary Conditioning (New Capillary):

    • Flush with 1 M NaOH for 30 min.

    • Flush with deionized water for 15 min.

    • Flush with 0.1 M HCl for 15 min.

    • Flush with deionized water for 15 min.

    • Finally, flush with the background electrolyte (BGE) for 20 min.

  • Daily Capillary Conditioning:

    • Flush with 0.1 M NaOH for 10 min.

    • Flush with deionized water for 5 min.

    • Flush with BGE for 15 min.

Preparation of Background Electrolyte (BGE) and Samples
  • BGE Preparation (25 mM Phosphate Buffer, pH 3.0, with Chiral Selectors):

    • Prepare a 50 mM sodium phosphate stock solution and adjust the pH to 3.0 with phosphoric acid.

    • To prepare 10 mL of BGE, combine 5 mL of the 50 mM phosphate stock solution with the appropriate amounts of HP-β-CD and [EMIM][(S)-Ala] to achieve the desired final concentrations (e.g., 15 mM HP-β-CD and 10 mM [EMIM][(S)-Ala]).

    • Add deionized water to a final volume of 10 mL.

    • Degas the BGE by sonication for 10 minutes before use.

  • Sample Preparation:

    • Prepare a stock solution of racemic ketoprofen (1 mg/mL) in methanol.

    • Dilute the stock solution with the BGE to a final concentration of 100 µg/mL.

Separation Protocol
  • Set the capillary temperature to 25°C.

  • Set the detection wavelength to 254 nm.

  • Apply a voltage of +20 kV.

  • Inject the sample hydrodynamically at 50 mbar for 5 seconds.

  • Initiate the electrophoretic run.

  • Between runs, flush the capillary with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then the BGE for 5 minutes to ensure reproducibility.

Mechanism of Enantioselective Recognition

The enantioselective separation in this system is achieved through a synergistic mechanism involving both HP-β-CD and the chiral ionic liquid, [EMIM][(S)-Ala]. The separation is based on the differential interactions of the ketoprofen enantiomers with the chiral selectors, leading to the formation of transient diastereomeric complexes with different stabilities and/or mobilities.

  • Inclusion Complexation with HP-β-CD: The hydrophobic cavity of HP-β-CD can include the phenyl group of ketoprofen. The chiral environment of the cyclodextrin allows for stereospecific interactions, leading to a difference in the binding constants between the (R)- and (S)-enantiomers.

  • Interactions with [EMIM][(S)-Ala]: The chiral (S)-2-aminopropionate anion of the ionic liquid can interact with the ketoprofen enantiomers through a combination of hydrogen bonding, electrostatic interactions, and steric hindrance. The carboxylate group of the anion can interact with the acidic proton of ketoprofen, while the chiral center of the alaninate provides the stereochemical discrimination.

  • Synergistic Effect: The presence of both chiral selectors enhances the enantioselectivity. It is hypothesized that the ionic liquid can modulate the inclusion process with the cyclodextrin or form ternary complexes (analyte-CD-CIL), further amplifying the differences in interaction energies between the enantiomers.

Data Presentation

The following table presents representative data for the enantioseparation of ketoprofen using a synergistic system of a chiral ionic liquid and a cyclodextrin derivative. This data is illustrative of the performance that can be achieved with the described protocol.

AnalyteEnantiomerMigration Time (min)Resolution (Rs)
Ketoprofen(R)-(-)-Ketoprofen8.52.1
(S)-(+)-Ketoprofen8.9

Data adapted from a study on the enantioseparation of profens using a similar synergistic system.

Visualizations

Enantioselective_Separation_Workflow cluster_prep Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis BGE Prepare BGE (Phosphate Buffer, HP-β-CD, [EMIM][(S)-Ala]) Injection Hydrodynamic Injection BGE->Injection Sample Prepare Sample (Racemic Ketoprofen) Sample->Injection Capillary_Prep Condition Capillary Capillary_Prep->Injection Separation Apply Voltage (+20 kV, 25°C) Injection->Separation Detection DAD Detection (254 nm) Separation->Detection Electropherogram Generate Electropherogram Detection->Electropherogram Quantification Quantify Enantiomers (Peak Area, Resolution) Electropherogram->Quantification

Caption: Workflow for the enantioselective separation of ketoprofen.

Chiral_Recognition_Mechanism cluster_analytes Racemic Ketoprofen cluster_selectors Chiral Selectors in BGE cluster_complexes Transient Diastereomeric Complexes R_Keto R-Ketoprofen R_Complex [R-Keto]-[Selectors] R_Keto->R_Complex S_Keto S-Ketoprofen S_Complex [S-Keto]-[Selectors] S_Keto->S_Complex HPBCD HP-β-CD HPBCD->R_Complex HPBCD->S_Complex EMIM_Ala [EMIM][(S)-Ala] EMIM_Ala->R_Complex EMIM_Ala->S_Complex Separated Separated Enantiomers R_Complex->Separated Different Mobility S_Complex->Separated Different Mobility

Caption: Mechanism of chiral recognition and separation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Poor Resolution 1. Incorrect BGE pH. 2. Insufficient chiral selector concentration. 3. Inappropriate voltage or temperature.1. Optimize the pH of the BGE; for acidic drugs like ketoprofen, a lower pH is generally preferred. 2. Systematically increase the concentration of [EMIM][(S)-Ala] and/or HP-β-CD. 3. Vary the applied voltage and capillary temperature to find the optimal conditions.
Peak Tailing or Broadening 1. Analyte adsorption to the capillary wall. 2. Mismatch between sample matrix and BGE. 3. High concentration of the ionic liquid leading to increased viscosity.1. Ensure thorough capillary conditioning. Consider using a coated capillary. 2. Dissolve the sample in the BGE or a solvent with lower conductivity than the BGE. 3. Reduce the concentration of [EMIM][(S)-Ala] in the BGE.
Unstable Baseline/Noise 1. Degraded BGE or buffer depletion. 2. Air bubbles in the capillary or vials. 3. Contaminated electrodes.1. Prepare fresh BGE daily and replace the buffer vials every few runs. 2. Degas the BGE and all solutions before use. Check for proper vial filling. 3. Clean the electrodes with deionized water.
Shifting Migration Times 1. Inconsistent capillary temperature. 2. Changes in BGE composition due to electrolysis or evaporation. 3. Inconsistent capillary conditioning.1. Ensure the capillary thermostat is functioning correctly. 2. Replenish buffer vials regularly. 3. Adhere strictly to the capillary conditioning protocol between runs.

References

  • Greño, M., Marina, M. L., & Castro-Puyana, M. (2018). Enantioseparation by Capillary Electrophoresis Using Ionic Liquids as Chiral Selectors. Critical Reviews in Analytical Chemistry, 48(6), 429-446. [Link]

  • Marrubini, G., et al. (2019). Amino acid chiral ionic liquids combined with hydroxypropyl-β-cyclodextrin for drug enantioseparation by capillary electrophoresis. Journal of Chromatography A, 1607, 460375. [Link]

  • Hancu, G., et al. (2020). Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. Molecules, 25(19), 4528. [Link]

  • Wang, C., & Sun, S. (2015). Combined use of chiral ionic liquid and cyclodextrin for MEKC: Part I. Simultaneous enantioseparation of anionic profens. Electrophoresis, 36(15), 1836-1843. [Link]

  • Aturki, Z., D'Orazio, G., & Fanali, S. (2003). Enantiomeric purity determination of ketoprofen by capillary electrophoresis: development and validation of the method. Analytical and Bioanalytical Chemistry, 375(1), 157-163. [Link]

  • Ghanem, A., & Hoenen, H. (2008). Chiral ionic liquids for enantioseparation of pharmaceutical products by capillary electrophoresis. Journal of Chromatography A, 1204(2), 204-209. [Link]

  • Scriba, G. K. (2021). Effects of amino acid-derived chiral ionic liquids on cyclodextrin-mediated capillary electrophoresis enantioseparations of dipeptides. Electrophoresis, 42(12-13), 1357-1364. [Link]

  • Pérez-Míguez, E., et al. (2022). Role of Ionic Liquids in Capillary Electrophoresis. Molecules, 27(11), 3617. [Link]

  • Palmer, C. P. (2012). Capillary Electrophoresis. Analytical Chemistry, 84(2), 1147-1156. [Link]

  • Castro-Puyana, M., & Marina, M. L. (2023). Application of Amino Acid-Based Chiral Ionic Liquids for Enantioseparation in Capillary Electrophoresis. Methods in Molecular Biology, 2663, 461-475. [Link]

Sources

Application Notes and Protocols: 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate as a Catalyst in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Asymmetric Catalysis with Chiral Ionic Liquids

The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of novel catalytic systems. Among these, chiral ionic liquids (CILs) have emerged as a promising class of catalysts, offering a unique combination of chirality, catalytic activity, and favorable physicochemical properties such as low vapor pressure and high thermal stability.[1] This guide focuses on 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate , a CIL derived from the naturally occurring amino acid L-alanine. The inherent chirality of the aminopropionate anion, coupled with the versatile imidazolium cation, makes this CIL a potent organocatalyst for asymmetric carbon-carbon bond-forming reactions.

These application notes provide a comprehensive overview of the synthesis, mechanism, and application of this compound in asymmetric synthesis, with a focus on the asymmetric Michael addition. Detailed protocols, performance data, and mechanistic insights are presented to enable researchers, scientists, and drug development professionals to effectively utilize this innovative catalyst in their synthetic endeavors.

Synthesis of this compound: A Straightforward Approach

The synthesis of this compound is typically achieved through a two-step process, beginning with the quaternization of 1-methylimidazole to form the 1-ethyl-3-methylimidazolium cation, followed by an anion exchange or neutralization with the chiral amino acid. A common and effective method involves the neutralization of 1-ethyl-3-methylimidazolium hydroxide with L-alanine.[2]

Protocol for Synthesis

Part 1: Synthesis of 1-Ethyl-3-methylimidazolium Bromide ([Emim]Br) [3]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methylimidazole and a slight molar excess of bromoethane.

  • The reaction is often exothermic; initial cooling in an ice bath may be necessary.

  • After the initial reaction subsides, heat the mixture at a moderate temperature (e.g., 70°C) for several hours to ensure complete reaction.

  • The product, 1-ethyl-3-methylimidazolium bromide, will typically solidify upon cooling.

  • Wash the solid product with a suitable organic solvent, such as ethyl acetate, to remove any unreacted starting materials.[2]

  • Dry the purified [Emim]Br under vacuum.

Part 2: Synthesis of this compound [2]

  • Prepare a solution of 1-ethyl-3-methylimidazolium hydroxide ([Emim]OH) by passing a solution of [Emim]Br through an anion-exchange resin (hydroxide form).

  • In a separate flask, dissolve L-alanine in deionized water.

  • Slowly add the [Emim]OH solution to the L-alanine solution with stirring. The reaction is a simple acid-base neutralization.

  • Monitor the pH of the solution until it becomes neutral, indicating the completion of the reaction.

  • Remove the water under reduced pressure to obtain the viscous ionic liquid, this compound.

  • Further drying under high vacuum is recommended to remove any residual water.

G cluster_0 Synthesis of [Emim]Br cluster_1 Synthesis of [Emim][(S)-Ala] 1-Methylimidazole 1-Methylimidazole Quaternization Quaternization 1-Methylimidazole->Quaternization Bromoethane Bromoethane Bromoethane->Quaternization [Emim]Br [Emim]Br Quaternization->[Emim]Br [Emim]Br_2 [Emim]Br Anion_Exchange Anion-Exchange Resin (OH-) [Emim]Br_2->Anion_Exchange [Emim]OH [Emim]OH Anion_Exchange->[Emim]OH Neutralization Neutralization [Emim]OH->Neutralization L-Alanine L-Alanine L-Alanine->Neutralization [Emim][(S)-Ala] 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate Neutralization->[Emim][(S)-Ala]

Figure 1: Synthetic workflow for this compound.

Mechanism of Asymmetric Induction: The Role of Enamine Catalysis

The catalytic activity of this compound in asymmetric synthesis is rooted in the principles of enamine catalysis.[4] The primary amine of the alaninate anion reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enolate and reacts with an electrophile (e.g., a Michael acceptor). The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst, which directs the approach of the electrophile to one face of the enamine.

The catalytic cycle can be summarized as follows:

  • Enamine Formation: The primary amine of the (S)-2-aminopropionate anion reacts with the carbonyl group of the donor molecule (e.g., cyclohexanone) to form a chiral enamine intermediate. This step involves the formation of a carbinolamine, followed by dehydration.

  • Nucleophilic Attack: The chiral enamine attacks the electrophile (e.g., a nitroolefin in a Michael addition). The stereochemistry of this step is controlled by the chiral catalyst, which shields one face of the enamine, leading to a preferential attack from the less hindered face.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral product and regenerate the this compound catalyst, allowing it to enter another catalytic cycle.

G Carbonyl_Donor Carbonyl Donor (e.g., Ketone) Enamine_Formation Enamine Formation Carbonyl_Donor->Enamine_Formation Catalyst [Emim][(S)-Ala] Catalyst->Enamine_Formation Chiral_Enamine Chiral Enamine Intermediate Enamine_Formation->Chiral_Enamine Nucleophilic_Attack Asymmetric Nucleophilic Attack Chiral_Enamine->Nucleophilic_Attack Electrophile Electrophile (e.g., Michael Acceptor) Electrophile->Nucleophilic_Attack Iminium_Intermediate Iminium Ion Intermediate Nucleophilic_Attack->Iminium_Intermediate Hydrolysis Hydrolysis Iminium_Intermediate->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Chiral_Product Chiral Product Hydrolysis->Chiral_Product

Figure 2: Catalytic cycle for the asymmetric Michael addition catalyzed by [Emim][(S)-Ala].

Application in Asymmetric Michael Addition

The asymmetric Michael addition is a powerful tool for the formation of carbon-carbon bonds and the creation of chiral centers. This compound has shown potential as a catalyst for the addition of ketones to nitroolefins, affording the corresponding Michael adducts with good yields and enantioselectivities.

Representative Protocol for Asymmetric Michael Addition
  • To a reaction vial, add the nitroolefin (1.0 mmol), the ketone (2.0 mmol), and this compound (0.1 mmol, 10 mol%).

  • Add a suitable solvent (e.g., toluene, 2 mL). The choice of solvent can significantly impact the reaction's stereoselectivity.

  • Stir the reaction mixture at room temperature for the required time (typically 24-72 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, directly purify the reaction mixture by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the chiral product.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Performance Data

The following table summarizes representative data for the asymmetric Michael addition of cyclohexanone to various nitroolefins catalyzed by an amino acid-based ionic liquid. While specific data for this compound is not extensively published, the data for the closely related 1-Ethyl-3-methylimidazolium L-prolinate provides a strong indication of the expected performance.[2][5]

EntryNitroolefin (Ar)Time (h)Yield (%)dr (syn/anti)ee (%)
1C₆H₅4895>99:197
24-NO₂C₆H₄2498>99:195
34-ClC₆H₄7292>99:196
44-MeOC₆H₄7290>99:194
52-Naphthyl4893>99:196
Reaction conditions: Cyclohexanone (2 mmol), nitroolefin (1 mmol), catalyst (10 mol%), ethanol (2 mL), room temperature.

Catalyst Recycling: A Step Towards Sustainable Synthesis

A significant advantage of using ionic liquids as catalysts is their potential for recycling and reuse, which aligns with the principles of green chemistry. The low volatility of this compound facilitates its separation from the reaction products and unreacted starting materials.

General Protocol for Catalyst Recycling
  • After the reaction is complete, remove the volatile components (solvent, unreacted starting materials, and product if volatile) under reduced pressure.

  • Alternatively, if the product is not soluble in water, the ionic liquid can be extracted with water.[6] The aqueous layer containing the catalyst can then be evaporated to recover the ionic liquid.

  • For non-volatile products, extraction with a solvent in which the ionic liquid is immiscible (e.g., diethyl ether or hexane) can be employed to separate the product.

  • The recovered ionic liquid can be dried under high vacuum and reused in subsequent reactions. It is advisable to check the purity of the recycled catalyst before reuse.

Conclusion and Future Outlook

This compound stands as a promising and versatile organocatalyst for asymmetric synthesis. Its straightforward preparation from readily available starting materials, coupled with its efficacy in promoting key carbon-carbon bond-forming reactions like the Michael addition, makes it an attractive tool for synthetic chemists. The enamine-based catalytic mechanism provides a clear rationale for its mode of action and a basis for further catalyst design and optimization. The potential for catalyst recycling further enhances its appeal from a sustainability perspective.

Future research in this area will likely focus on expanding the scope of reactions catalyzed by this and other amino acid-based ionic liquids, as well as on the development of more efficient recycling protocols. The tunability of the ionic liquid structure by modifying both the cation and the anion offers vast possibilities for creating task-specific catalysts with enhanced activity and selectivity for a wide range of asymmetric transformations.

References

  • Gurka, A. A. (2021).
  • Suzuki, Y. (2018). Asymmetric Michael Addition Mediated by Chiral Ionic Liquids. Mini-Reviews in Organic Chemistry, 15(3), 236–245.
  • Yan, F., & Li, B. (2019). Green and sustainable recycling of lithium-ion batteries via an ionic liquid-driven cathode reduction method. Energy & Environmental Science, 12(11), 3374-3381.
  • Zalewska, K., Pinto, I., Cabrita, L., Zakrzewska, M. E., Noronha, J. P., da Ponte, M. N., & Branco, L. C. (2021). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction.
  • Wang, J., et al. (2015). Using imidazolium-based ionic liquids as dual solvent-catalysts for sustainable synthesis of vitamin esters: inspiration from bio- and organo-catalysis. Green Chemistry, 18(3), 791-799.
  • (2017). Recycled ionic liquid 1-ethyl-3-methylimidazolium acetate pretreatment for enhancing enzymatic saccharification of softwood without cellulose regeneration. Journal of Wood Science, 64(1), 43-50.
  • Smolecule. (2023, August 16). This compound.
  • Tavor, D. (2012). Ionic Liquids Recycling for Reuse. In Ionic Liquids: Theory, Properties, New Solvents. InTech.
  • Rajathi, K., & Rajendran, A. (2013). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Research & Reviews: Journal of Chemistry, 2(1), 1-6.
  • Gurka, A. A. (2021).
  • Melchiorre, P., et al. (2011). Asymmetric Aminocatalysis: a modern strategy for molecules, challenges and life.
  • Zalewska, K., et al. (2021). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction.
  • PubChem. (n.d.). This compound.
  • Qian, Y., et al. (2010). A Green and Efficient Asymmetric Aldol Reaction Catalyzed by a Chiral Anion Modified Ionic Liquid. ChemInform, 41(33).
  • (2021, September 15).
  • Walsh Medical Media. (n.d.). Recent Advancements in Synthesis and Applications of Amino Acid Ionic Liquids (AAILs): A Mini Review.
  • ResearchGate. (n.d.). Synthesis of 1-ethyl-3-methylimidazolium chloride (a) [EMIM][Cl] and...
  • Suzuki, Y. (2018). Asymmetric Michael Addition Mediated by Chiral Ionic Liquids. Mini reviews in organic chemistry, 15(3), 236-245.
  • Nobel Prize Outreach AB. (2021, October 6). Enamine and iminium ion–mediated organocatalysis.
  • Mase, N. (2008). Catalytic asymmetric aldol reactions in aqueous media. Chemical Society Reviews, 37(7), 1358-1367.
  • Suzuki, Y. (2018). Asymmetric Michael Addition Mediated by Chiral Ionic Liquids. Mini-reviews in organic chemistry, 15(3), 236-245.
  • (n.d.). Alpha-chymotrypsin Catalysis in Imidazolium-Based Ionic Liquids. PubMed.
  • Denmark, S. E., & Stavenger, R. A. (2000). Asymmetric catalysis of aldol reactions with chiral Lewis bases. Accounts of chemical research, 33(7), 433-441.
  • Herrera, R. P., & Sgarzani, V. (2017). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 22(8), 1328.
  • Dai, Z., et al. (2019). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. Molecules, 24(23), 4224.

Sources

Application Notes and Protocols for 1-Ethyl-3-methylimidazolium ([EMIM]) Based Ionic Liquids in Electrochemical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatility of 1-Ethyl-3-methylimidazolium ([EMIM]) Based Ionic Liquids in Electrochemistry

1-Ethyl-3-methylimidazolium ([EMIM]) based salts are a cornerstone of modern ionic liquid research, offering a unique combination of properties that make them highly suitable for a vast array of electrochemical applications. Their low volatility, high thermal stability, wide electrochemical windows, and intrinsic ionic conductivity position them as superior alternatives to traditional organic solvents in many contexts.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the practical applications of [EMIM] based ionic liquids, underpinned by detailed experimental protocols and the scientific rationale for their use. We will delve into their role in energy storage devices like batteries and supercapacitors, their application in electrocatalysis, and their utility in the development of sensitive electrochemical sensors.

Fundamental Physicochemical and Electrochemical Properties of [EMIM] Based Ionic Liquids

The choice of the anion paired with the [EMIM] cation is critical as it dictates the physicochemical and electrochemical properties of the resulting ionic liquid. Understanding these properties is paramount for designing and interpreting electrochemical experiments.

Key Physicochemical Properties

The properties of some common [EMIM] based ionic liquids are summarized in the table below. The interplay of these characteristics, such as viscosity and conductivity, is a key consideration for any electrochemical application. For instance, lower viscosity generally leads to higher ionic conductivity, which is beneficial for high-power applications.[3][4][5]

Ionic LiquidAbbreviationMolecular Weight ( g/mol )Melting Point (°C)Density (g/cm³) @ 20-25°CViscosity (mPa·s) @ 20-25°CIonic Conductivity (mS/cm) @ 20-25°C
1-Ethyl-3-methylimidazolium tetrafluoroborate[EMIM][BF₄]197.97151.28233.814.1[6]
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide[EMIM][TFSI]391.31-171.5239.46.63[7][8]
1-Ethyl-3-methylimidazolium acetate[EMIM][OAc]170.21----
1-Ethyl-3-methylimidazolium dicyanamide[EMIM][N(CN)₂]177.21---27[3][4]
1-Ethyl-3-methylimidazolium ethyl sulfate[EMIM][EtSO₄]236.29<-20---

Note: Properties can vary slightly based on purity and water content.

Electrochemical Stability Window

The electrochemical stability window (ESW) is a critical parameter that defines the potential range within which the ionic liquid is electrochemically inert. A wide ESW is highly desirable for applications involving high voltages, such as in high-energy-density batteries and supercapacitors. The ESW is determined by the electrochemical stability of both the cation and the anion.

Ionic LiquidAbbreviationElectrochemical Window (V)Anodic Limit (V)Cathodic Limit (V)
1-Ethyl-3-methylimidazolium tetrafluoroborate[EMIM][BF₄]3.6 - 4.01.8-1.8[6]
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide[EMIM][TFSI]4.72.6-2.1[7][8]
1-Ethyl-3-methylimidazolium tetracyanoborate[EMIM][TCB]~3.8--[9]

Synthesis and Purification of [EMIM] Based Ionic Liquids

While many [EMIM] based ionic liquids are commercially available, in-house synthesis can be a cost-effective option and allows for tailored purities. A general two-step synthesis is often employed.

Protocol: Synthesis of 1-Ethyl-3-methylimidazolium Bromide ([EMIM]Br)

This protocol outlines the synthesis of the precursor [EMIM]Br, which can then be used in anion exchange reactions to produce other [EMIM] based ionic liquids.

Materials:

  • 1-methylimidazole

  • Bromoethane

  • Trichloroethane (for washing)

  • Round bottom flask

  • Reflux condenser

  • Stirring plate with heating

  • Vacuum oven

Procedure:

  • In a round bottom flask, combine equimolar amounts of 1-methylimidazole and bromoethane.

  • Stir the mixture vigorously at room temperature. The reaction is exothermic.

  • Once the initial reaction subsides, gently reflux the mixture for 5 hours. The mixture will gradually solidify.

  • After cooling, break up the solid product and wash it thoroughly with trichloroethane (4 x 50 mL) to remove any unreacted starting materials.[10]

  • Dry the resulting white solid, [EMIM]Br, under vacuum at 70°C for 24 hours.[10]

Protocol: Anion Exchange for the Synthesis of [EMIM][BF₄]

Materials:

  • [EMIM]Br

  • Silver tetrafluoroborate (AgBF₄)

  • Deionized water

  • Methylene chloride

  • Silver nitrate solution (for testing)

Procedure:

  • Dissolve the synthesized [EMIM]Br in deionized water.

  • In a separate container, dissolve a slight molar excess (1.06 equivalents) of silver tetrafluoroborate in deionized water.[11]

  • Slowly add the AgBF₄ solution to the [EMIM]Br solution while stirring. A white precipitate of silver bromide (AgBr) will form.

  • Stir the reaction mixture for a few hours to ensure complete reaction.

  • Filter off the AgBr precipitate.

  • Extract the aqueous phase three times with methylene chloride to remove any unreacted starting materials and byproducts.[11]

  • Remove the methylene chloride from the combined organic phases by rotary evaporation.

  • Freeze-dry the resulting ionic liquid to remove any remaining water.[11]

  • To confirm the complete removal of bromide ions, add a few drops of silver nitrate solution to a small aqueous sample of the final product. The absence of a precipitate indicates a successful anion exchange.

Applications in Energy Storage: Batteries and Supercapacitors

The non-flammability and negligible vapor pressure of [EMIM] based ionic liquids make them attractive as safer electrolytes for batteries and supercapacitors.[12]

[EMIM] Based Ionic Liquids in Lithium-ion Batteries

[EMIM] based ionic liquids, particularly those with fluorinated anions like [TFSI]⁻ and [FSI]⁻, are investigated as electrolytes in lithium-ion batteries (LIBs).[13] Their wide electrochemical windows are compatible with high-voltage cathode materials.

Causality Behind Experimental Choices:

  • Choice of Anion: [TFSI]⁻ and [FSI]⁻ anions are chosen for their high thermal and electrochemical stability, and their ability to form a stable solid electrolyte interphase (SEI) on the anode, which is crucial for the long-term cycling of LIBs.[12][13]

  • Lithium Salt: A lithium salt, such as lithium bis(trifluoromethylsulfonyl)imide (LiTFSI), is dissolved in the ionic liquid to provide the charge-carrying Li⁺ ions.

  • Additives: Additives like vinylene carbonate (VC) are often included to improve the formation and stability of the SEI layer on the anode, thereby enhancing battery performance and cycle life.[12]

Protocol: Fabrication and Testing of a Li-ion Coin Cell with an [EMIM][TFSI]-based Electrolyte

Materials:

  • [EMIM][TFSI] ionic liquid (high purity, low water content)

  • Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI)

  • Vinylene carbonate (VC)

  • LiCoO₂ cathode material

  • Graphite anode material

  • Celgard separator

  • Coin cell components (CR2032)

  • Argon-filled glovebox

  • Battery cycler

Procedure:

  • Electrolyte Preparation (inside a glovebox):

    • Dry the [EMIM][TFSI] and LiTFSI under vacuum at an elevated temperature (e.g., 120°C) for 24 hours to remove any residual water.

    • Prepare a 1 M solution of LiTFSI in [EMIM][TFSI].

    • Add a small percentage of vinylene carbonate (e.g., 2-5 wt%) to the electrolyte as an SEI-forming additive.[12]

  • Coin Cell Assembly (inside a glovebox):

    • Place the graphite anode in the coin cell casing.

    • Add a few drops of the prepared electrolyte to wet the anode surface.

    • Place the Celgard separator on top of the anode.

    • Add a few drops of electrolyte to the separator.

    • Place the LiCoO₂ cathode on top of the separator.

    • Add a final few drops of electrolyte.

    • Place the gasket and the spring, and then seal the coin cell using a crimping machine.

  • Electrochemical Testing:

    • Allow the cell to rest for several hours to ensure complete wetting of the electrodes.

    • Perform galvanostatic charge-discharge cycling using a battery cycler. A typical voltage range for a LiCoO₂/graphite cell is 3.0 V to 4.2 V.

    • Conduct cyclic voltammetry to investigate the electrochemical stability of the electrolyte and the redox processes of the electrodes.

    • Use electrochemical impedance spectroscopy (EIS) to study the interfacial resistance and ionic conductivity within the cell.

Workflow for Li-ion Battery Fabrication and Testing

G cluster_prep Electrolyte Preparation (Glovebox) cluster_assembly Coin Cell Assembly (Glovebox) cluster_testing Electrochemical Testing A Dry [EMIM][TFSI] & LiTFSI B Prepare 1M LiTFSI in [EMIM][TFSI] A->B C Add Vinylene Carbonate B->C D Place Anode C->D E Add Electrolyte & Separator D->E F Place Cathode E->F G Seal Coin Cell F->G H Cell Resting G->H I Galvanostatic Cycling H->I J Cyclic Voltammetry H->J K Electrochemical Impedance Spectroscopy H->K

Caption: Workflow for fabricating and testing a Li-ion coin cell.

[EMIM] Based Ionic Liquids in Supercapacitors

[EMIM] based ionic liquids, such as [EMIM][BF₄] and [EMIM][TFSI], are excellent electrolytes for electrochemical double-layer capacitors (EDLCs), or supercapacitors.[14] Their high ionic concentration and wide potential window allow for high energy and power densities.[14][15]

Causality Behind Experimental Choices:

  • High Ionic Concentration: Unlike conventional electrolytes that rely on dissolved salts, ionic liquids are composed entirely of ions, leading to a high charge carrier density at the electrode-electrolyte interface.[16]

  • Wide Voltage Window: The wide electrochemical window of many [EMIM] based ionic liquids allows for a higher operating voltage for the supercapacitor, which significantly increases the energy density (E = 1/2 * C * V²).[14]

  • Gel Polymer Electrolytes: To create solid-state or flexible devices, [EMIM] based ionic liquids can be incorporated into a polymer matrix, such as poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP), to form a gel polymer electrolyte (GPE).[9] This enhances safety by preventing leakage.

Protocol: Fabrication of a Symmetric Supercapacitor with an [EMIM][BF₄] based Gel Polymer Electrolyte

Materials:

  • [EMIM][BF₄] ionic liquid

  • Poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP)

  • Acetone

  • Activated carbon

  • Carbon black

  • Polytetrafluoroethylene (PTFE) binder

  • Stainless steel current collectors

  • Separator (e.g., filter paper)

Procedure:

  • Electrode Preparation:

    • Create a slurry by mixing activated carbon (80 wt%), carbon black (10 wt%), and PTFE binder (10 wt%) in a suitable solvent (e.g., ethanol).

    • Coat the slurry onto the stainless steel current collectors and dry them in an oven.

    • Press the electrodes to ensure good mechanical stability and electrical contact.

  • Gel Polymer Electrolyte (GPE) Preparation:

    • Dissolve PVdF-HFP in acetone.

    • Add [EMIM][BF₄] to the polymer solution and stir until a homogeneous mixture is obtained. The ratio of ionic liquid to polymer can be optimized for desired conductivity and mechanical properties.

    • Cast the solution into a petri dish and allow the acetone to evaporate slowly to form a free-standing GPE film.

  • Supercapacitor Assembly:

    • Cut two pieces of the activated carbon electrodes of the same size.

    • Cut a piece of the GPE film slightly larger than the electrodes.

    • Sandwich the GPE film between the two electrodes.

    • Place the assembly between two current collectors and seal it (e.g., in a coin cell or a pouch cell).

  • Electrochemical Characterization:

    • Perform cyclic voltammetry (CV) at different scan rates to determine the specific capacitance and the shape of the CV curve (ideally rectangular for an EDLC).

    • Conduct galvanostatic charge-discharge (GCD) measurements to calculate the specific capacitance, energy density, and power density.

    • Use electrochemical impedance spectroscopy (EIS) to analyze the equivalent series resistance (ESR) and the charge transfer resistance.

Logical Relationship in Supercapacitor Assembly

G A Activated Carbon Electrode Slurry C Coated & Dried Electrodes A->C B PVdF-HFP + [EMIM][BF4] Solution D Cast & Dried Gel Polymer Electrolyte B->D E Symmetric Supercapacitor Assembly C->E D->E F Electrochemical Characterization E->F

Caption: Assembly process for a symmetric supercapacitor.

Applications in Electrocatalysis: CO₂ Reduction

[EMIM] based ionic liquids have shown great promise in the electrochemical reduction of carbon dioxide (CO₂RR).[17] They can enhance the solubility of CO₂ and stabilize reaction intermediates, thereby improving the efficiency and selectivity of the process.[17]

Causality Behind Experimental Choices:

  • Enhanced CO₂ Solubility: The interaction between CO₂ and the ions of the ionic liquid can lead to a higher local concentration of CO₂ at the electrode surface.

  • Stabilization of Intermediates: The imidazolium cation can interact with the CO₂ radical anion intermediate, lowering the activation energy for the reduction process.

  • Anion Effect: The choice of anion can influence the reaction pathway and product selectivity. For instance, fluorinated anions are reported to favor CO₂ electroreduction, while more basic anions like acetate may enhance CO₂ capture and the competing hydrogen evolution reaction.[17]

Protocol: Electrochemical Reduction of CO₂ in an [EMIM] Based Ionic Liquid

Materials:

  • [EMIM][BF₄] or another suitable [EMIM] based ionic liquid

  • Working electrode (e.g., silver or gold foil)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Electrochemical cell (H-cell or gas-tight cell)

  • Potentiostat

  • Gas chromatography (GC) for product analysis

  • High-purity CO₂ gas

Procedure:

  • Electrolyte Preparation:

    • Thoroughly dry the ionic liquid to minimize the water content, as water can lead to the competing hydrogen evolution reaction.

    • Saturate the ionic liquid with CO₂ by bubbling the gas through it for at least 30 minutes prior to the experiment.

  • Electrochemical Setup:

    • Assemble the electrochemical cell with the working, counter, and reference electrodes.

    • If using an H-cell, place the working electrode in one compartment and the counter and reference electrodes in the other, separated by a frit.

    • Continuously bubble CO₂ through the catholyte during the experiment to maintain saturation.

  • Electrochemical Measurements:

    • Perform cyclic voltammetry under a CO₂ atmosphere and, for comparison, under an inert atmosphere (e.g., argon) to identify the potential at which CO₂ reduction occurs.

    • Conduct controlled potential electrolysis (chronoamperometry) at a potential where CO₂ reduction is observed.

  • Product Analysis:

    • Analyze the gaseous products (e.g., CO, H₂, CH₄) from the headspace of the electrochemical cell using gas chromatography.

    • Analyze the liquid phase for any soluble products (e.g., formate, oxalate) using techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

Applications in Electrochemical Sensors

The unique properties of [EMIM] based ionic liquids, such as their high conductivity and wide electrochemical window, make them excellent media for the development of electrochemical sensors.[18] They can be used to create stable and sensitive sensing platforms for various analytes, including gases and biomolecules.

Gas Sensing with [EMIM] Based Ionic Liquid Gels

An ionic gel composed of an [EMIM] based ionic liquid and a polymer can be used to fabricate electrochemical gas sensors. For example, an [EMIM][BF₄]-based gel has been used for the detection of CO₂.[18]

Causality Behind Experimental Choices:

  • Selective Gas Absorption: Certain ionic liquids exhibit selective absorption of specific gases. For instance, [EMIM][BF₄] can absorb CO₂.[18]

  • Impedance-based Sensing: The absorption of the target gas into the ionic liquid gel can alter its electrical properties, such as impedance, which can be measured as the sensing signal.

  • Nanomaterial Enhancement: The sensitivity and response time of the sensor can be improved by incorporating nanomaterials, such as carbon nanotubes (CNTs), into the ionic gel.[18]

Protocol: Fabrication of an Impedance-based CO₂ Sensor

Materials:

  • [EMIM][BF₄]

  • Poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP)

  • N,N-dimethylacetamide (DMAC)

  • Interdigitated electrode (IDE) substrate

  • CO₂ gas of varying concentrations

  • Impedance analyzer

Procedure:

  • Ionic Gel Preparation:

    • Dissolve PVdF-HFP in DMAC.

    • Add [EMIM][BF₄] to the solution and stir until a homogeneous mixture is formed. .

    • Heat the solution to evaporate the DMAC, resulting in the formation of the ionic gel.[18]

  • Sensor Fabrication:

    • Deposit the prepared ionic gel onto the surface of the interdigitated electrode.

  • Sensor Testing:

    • Place the sensor in a gas chamber.

    • Expose the sensor to different concentrations of CO₂ gas.

    • Measure the change in impedance of the sensor at a fixed frequency using an impedance analyzer.

    • Correlate the change in impedance to the concentration of CO₂.

Safety and Handling of [EMIM] Based Ionic Liquids

While ionic liquids are often touted as "green" solvents due to their low volatility, they are not without hazards.[19] Proper safety precautions must be taken.

  • Toxicity: Some ionic liquids can be toxic and may cause skin and eye irritation.[19][20] It is essential to consult the Safety Data Sheet (SDS) for the specific ionic liquid being used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling ionic liquids.[20]

  • Hygroscopicity: Many ionic liquids are hygroscopic and will absorb water from the atmosphere. This can significantly affect their physicochemical properties and electrochemical performance. Store and handle them in a dry environment, such as a glovebox or a desiccator.

  • Disposal: Dispose of ionic liquids in accordance with local regulations. While some may be biodegradable, many are not and should be treated as chemical waste.[19]

Conclusion

1-Ethyl-3-methylimidazolium based ionic liquids are remarkably versatile materials with a wide range of applications in electrochemistry. By carefully selecting the anion and understanding the fundamental principles behind their use, researchers can leverage their unique properties to develop advanced energy storage devices, efficient electrocatalytic systems, and sensitive electrochemical sensors. The protocols and insights provided in this guide serve as a starting point for exploring the vast potential of these fascinating materials.

References

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Application Note: Enhancing PCR Specificity and Yield with Amino Acid Ionic Liquid (AAIL) Additives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Hurdles of PCR

The Polymerase Chain Reaction (PCR) is a cornerstone of molecular biology, yet its efficiency can be hampered by several factors, particularly the nature of the DNA template. Templates with high Guanine-Cytosine (GC) content are notoriously difficult to amplify due to their propensity to form stable secondary structures, such as hairpins and G-quadruplexes, which stall the DNA polymerase. This often leads to low yields, non-specific amplification, or complete reaction failure. While conventional additives like dimethyl sulfoxide (DMSO) and betaine are used to address these issues, they can be inhibitory at higher concentrations and may not be universally effective.

This application note introduces Amino Acid Ionic Liquids (AAILs) as a novel and highly effective class of PCR additives. AAILs are organic salts with low melting points, where either the cation or the anion is derived from a natural amino acid.[1] This unique composition confers properties of high thermal stability, negligible vapor pressure, and, most importantly, enhanced biocompatibility and biodegradability compared to traditional ionic liquids.[1][2][3][4] By leveraging the tunable physicochemical properties of AAILs, researchers can significantly improve the specificity, yield, and robustness of challenging PCR assays.

The Science Behind AAIL Enhancement in PCR

The efficacy of AAILs as PCR enhancers stems from a multi-faceted mechanism of action that favorably alters the reaction environment. Their unique ionic and structural properties directly address the primary obstacles encountered in difficult PCR amplifications.

Mechanism of Action
  • Disruption of DNA Secondary Structures: High GC templates are rich in hydrogen bonds, leading to stable, inhibitory secondary structures. The charged ions of AAILs are hypothesized to interact with the DNA backbone and bases, effectively shielding the charges and destabilizing the hydrogen bonds that hold these secondary structures together.[5] This "melting" effect makes the template more accessible to the DNA polymerase, facilitating efficient primer annealing and extension.

  • Stabilization of DNA Polymerase: The thermal cycling of PCR exposes the DNA polymerase to repeated high temperatures. AAILs can create a protective microenvironment around the enzyme, enhancing its thermal stability and preserving its catalytic activity throughout the reaction.[5] Molecular dynamics simulations have further shown that the cations of ionic liquids can interact with the minor groove of the DNA double helix through electrostatic and van der Waals forces, which helps to stabilize the DNA-polymerase complex without disrupting the native DNA structure.[6]

  • Reducing Non-Specific Amplification: By promoting the denaturation of complex templates and stabilizing primer-template annealing, AAILs help ensure that primers bind only to their intended target sites. This leads to a marked reduction in the formation of unwanted, non-specific PCR products.[7][8]

Visualizing the Mechanism

PCR_Mechanism cluster_0 Standard PCR (High GC Template) cluster_1 PCR with AAIL Additive Template_S High GC DNA Template Structure_S Stable Secondary Structures Form Template_S->Structure_S Denaturation/ Annealing Step Polymerase_S Taq Polymerase Stalls or Dissociates Structure_S->Polymerase_S Result_S Low Yield & Non-Specific Products Polymerase_S->Result_S Template_A High GC DNA Template Disruption_A Secondary Structures Disrupted Template_A->Disruption_A AAIL AAIL Added AAIL->Disruption_A Destabilizes H-Bonds Polymerase_A Taq Polymerase Stabilized & Processive AAIL->Polymerase_A Stabilizes Enzyme Disruption_A->Polymerase_A Result_A High Yield & Specific Product Polymerase_A->Result_A PCR_Workflow cluster_setup Reaction Setup prep_stock 1. Prepare AAIL Stock (e.g., 5M [Ch][Gly] in water) setup_rxn 2. Set Up Gradient Reactions (0 M to 1.0 M final AAIL conc.) prep_stock->setup_rxn master_mix Prepare Master Mix (Enzyme, dNTPs, Buffer, Primers) template Add DNA Template master_mix->template add_aail Aliquot mix, then add varying volumes of AAIL stock template->add_aail thermal_cycle 3. Perform Thermal Cycling (Standard PCR protocol) add_aail->thermal_cycle analysis 4. Analyze Results (Agarose Gel Electrophoresis) thermal_cycle->analysis interpretation 5. Interpret Results (Identify optimal AAIL concentration) analysis->interpretation

Caption: Step-by-step workflow for optimizing AAIL concentration in PCR.

A. Materials
  • Amino Acid Ionic Liquid (e.g., Choline Glycinate)

  • Nuclease-free water

  • 2x PCR Master Mix (containing Taq DNA polymerase, dNTPs, MgCl₂, and reaction buffer)

  • Forward and Reverse Primers (10 µM stocks)

  • DNA Template (1-100 ng/µL)

  • PCR tubes/plate

  • Thermal cycler

  • Agarose, DNA loading dye, and electrophoresis system

B. Step-by-Step Protocol
  • Preparation of AAIL Stock Solution:

    • Prepare a 5 M stock solution of the chosen AAIL (e.g., [Ch][Gly]) in nuclease-free water.

    • Ensure the solution is fully dissolved and homogenous. Store at 4°C.

  • Setting Up the Optimization Reactions:

    • Thaw all PCR reagents on ice.

    • Prepare a master mix for the total number of reactions plus a 10% overage to account for pipetting errors. Omit the AAIL at this stage.

    • Set up a series of 25 µL reactions with varying final concentrations of the AAIL. A control reaction with no AAIL is critical.

    Reaction Setup Table (per 25 µL reaction):

ComponentStock Conc.Vol. for 1 RxnFinal Concentration
2x Master Mix2x12.5 µL1x
Forward Primer10 µM1.0 µL0.4 µM
Reverse Primer10 µM1.0 µL0.4 µM
DNA Template10 ng/µL1.0 µL10 ng
[Ch][Gly] Stock 5 M See Below 0 M - 1.0 M
Nuclease-free H₂O-To 25 µL-
Final AAIL Conc.Vol. 5M [Ch][Gly]Vol. H₂O
0 M (Control) 0 µL9.5 µL
0.2 M 1.0 µL8.5 µL
0.4 M 2.0 µL7.5 µL
0.6 M 3.0 µL6.5 µL
0.8 M 4.0 µL5.5 µL
1.0 M 5.0 µL4.5 µL
  • Thermal Cycling:

    • Gently mix and centrifuge the reactions.

    • Perform PCR using a standard three-step cycling protocol. Adjust annealing temperature and extension time based on primer Tₘ and amplicon length.

    Example Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C3 min1
Denaturation95°C30 sec
Annealing55-65°C30 sec30-35
Extension72°C1 min/kb
Final Extension72°C5 min1
Hold4°C1
  • Analysis of Results:

    • Mix 5 µL of each PCR product with 1 µL of 6x DNA loading dye.

    • Run the samples on a 1-2% agarose gel alongside a DNA ladder.

    • Visualize the DNA bands under UV light.

  • Interpretation:

    • Compare the lanes with different AAIL concentrations to the 0 M control.

    • Identify the concentration that produces the brightest, most specific band for your target amplicon.

    • Look for a reduction in primer-dimers or other non-specific bands. The optimal concentration is the one that provides the best balance of high yield and high specificity.

Troubleshooting

IssuePossible CauseSuggested Solution
No Amplification AAIL concentration is too high and inhibitory.Test a lower range of AAIL concentrations (e.g., 0.05 M - 0.5 M).
Smearing on Gel Non-specific amplification still present; template or enzyme concentration too high.The identified optimal AAIL concentration may allow for a reduction in template DNA or Taq polymerase amount.
Viscous Solution Some AAILs are inherently viscous.Prepare a more dilute stock solution (e.g., 2 M) for easier pipetting, adjusting volumes accordingly.

Conclusion

Amino Acid Ionic Liquids represent a significant advancement in PCR additive technology. Their unique ability to disrupt recalcitrant DNA secondary structures while simultaneously stabilizing the polymerase makes them powerful tools for overcoming common PCR challenges. [5][6]The biocompatible and tunable nature of AAILs provides a robust and "green" alternative to conventional enhancers, empowering researchers in genomics, diagnostics, and drug development to achieve reliable and specific DNA amplification from even the most difficult templates.

References

  • Diversity of Potential (Bio)Technological Applications of Amino Acid-Based Ionic Liquids. MDPI.
  • Ionic liquids promote PCR amplification of DNA.
  • Preparation, characterization and application of amino acid-based green ionic liquids. Royal Society of Chemistry.
  • Ionic liquids promote PCR amplification of DNA. Royal Society of Chemistry.
  • Ionic liquids promote PCR amplific
  • Recent Advancements in Synthesis and Applications of Amino Acid Ionic Liquids (AAILs): A Mini Review. Walsh Medical Media.
  • Amino acid ionic liquids. PubMed.
  • Application of amino acid ionic liquids for increasing the stability of DNA in long term storage. Taylor & Francis Online.
  • Synthesis and Thermal Properties of Amino Acids Ionic Liquids (AAILS). Science Alert.
  • Amino Acid Based Ionic Liquids: a Green and Sustainable Perspective.

Sources

Application Notes & Protocols: Enhancing Enzyme Stability in the Amino Acid Ionic Liquid 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Biocatalysis with Amino Acid Ionic Liquids

The quest for robust and efficient biocatalysts is a cornerstone of modern biotechnology and pharmaceutical development. While enzymes offer unparalleled specificity and catalytic power, their practical application is often hampered by their inherent instability in non-native environments, such as in the presence of organic solvents or at elevated temperatures. Ionic liquids (ILs) have emerged as a promising class of "green" solvents that can address these limitations.[1][2] Composed entirely of ions, ILs possess unique physicochemical properties, including negligible vapor pressure, high thermal stability, and a remarkable ability to dissolve a wide array of substrates.[3]

However, the interaction between enzymes and ILs is complex; while some ILs can denature proteins, others have been shown to enhance their stability and activity.[1] The properties of the constituent ions, particularly the anion, are critical in determining the "enzyme-friendliness" of an IL.[3] This has led to the development of "task-specific" ILs, designed for particular applications.

This application note focuses on a third-generation IL, 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate ([EMIM][Ala]) , an amino acid ionic liquid (AAIL). AAILs, which incorporate amino acids as either the cation or the anion, are gaining significant attention due to their potential for high biocompatibility and biodegradability. The (S)-2-aminopropionate anion, derived from the naturally occurring amino acid L-alanine, offers unique possibilities for specific and favorable interactions with enzyme surfaces, potentially leading to superior stabilization.[4]

This guide provides a comprehensive overview of the theoretical considerations and practical protocols for investigating and leveraging the stabilizing effects of [EMIM][Ala] on enzymes.

The [EMIM][Ala] Advantage: A Mechanistic Hypothesis

The stabilizing effect of an ionic liquid on an enzyme is a multifactorial phenomenon influenced by properties such as ion kosmotropicity, hydrogen bonding capacity, and hydrophobicity.[5] For [EMIM][Ala], we propose a synergistic mechanism for enzyme stabilization rooted in the distinct properties of its constituent ions.

  • The [EMIM]⁺ Cation: The 1-ethyl-3-methylimidazolium cation is a common component of many ILs. Its interactions with enzymes are well-documented. The imidazolium ring can engage in cation-π interactions with aromatic residues (e.g., Tryptophan, Tyrosine) on the enzyme surface, while the alkyl chains can participate in hydrophobic interactions.[6] While extensive interaction with the [EMIM]⁺ cation can sometimes be destabilizing, modifying the enzyme's surface charge to reduce positive patches can mitigate this effect.[7]

  • The (S)-2-aminopropionate ([Ala])⁻ Anion: The alaninate anion is the key to the enhanced biocompatibility and stabilizing potential of this IL.

    • Hydrogen Bonding: The anion possesses both a carboxylate group (a strong hydrogen bond acceptor) and an amine group (a hydrogen bond donor).[8] This duality allows it to form a flexible and dynamic hydrogen bond network with polar residues on the enzyme surface, potentially mimicking the natural hydration shell and preserving the native protein conformation.

    • Biocompatibility: As a natural metabolite, L-alanine is inherently biocompatible.[9] Its presence as the anion is hypothesized to reduce the cytotoxicity and denaturing effects sometimes observed with synthetic anions.

    • Structural Reinforcement: Alanine itself is known to be a helix-stabilizing residue within polypeptide chains due to its small, non-reactive side chain that does not impose conformational restrictions.[10][11] As a free anion, it may help to stabilize helical regions on the enzyme surface through favorable interactions.

The proposed stabilization mechanism involves the [Ala]⁻ anion integrating into the enzyme's hydration shell, forming stabilizing hydrogen bonds, while the [EMIM]⁺ cation remains more diffusely distributed, engaging in weaker hydrophobic and electrostatic interactions.

G cluster_Enzyme Enzyme Surface cluster_IL [EMIM][Ala] Environment Enzyme Native Enzyme Conformation EMIM [EMIM]⁺ Cation Enzyme->EMIM Hydrophobic & Cation-π Interactions Ala [Ala]⁻ Anion Enzyme->Ala H-Bonding (Amine & Carboxylate) Result Stabilized Enzyme Enzyme->Result Preservation of Structure & Function Ala->Enzyme Maintains Hydration Shell

Caption: Step-by-step workflow for preparing enzyme-[EMIM][Ala] solutions.

Protocol 2: Enzyme Activity Assay

Objective: To measure the catalytic activity of the enzyme in different concentrations of [EMIM][Ala]. This example uses a p-nitrophenyl ester substrate for lipase, which releases a colored product upon hydrolysis.

Materials:

  • Enzyme-[EMIM][Ala] solutions (from Protocol 1)

  • Substrate stock solution (e.g., p-nitrophenyl butyrate in isopropanol)

  • Assay buffer (same as in Protocol 1)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reaction Plate: Pipette 180 µL of each Enzyme-[EMIM][Ala] solution (and the 0% IL control) into separate wells of a 96-well plate. Include wells with the IL-buffer mix but no enzyme as a blank for each concentration.

  • Equilibrate Temperature: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add 20 µL of the substrate stock solution to each well to start the reaction.

  • Monitor Reaction: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Calculate Activity: Determine the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time plot. The relative activity is calculated as: Relative Activity (%) = (V₀ in IL / V₀ in 0% IL) x 100

Causality and Rationale:

  • The use of a chromogenic substrate provides a simple and continuous method to monitor enzyme activity.

  • It is critical to run parallel controls without enzyme to account for any auto-hydrolysis of the substrate in the IL-containing media.

  • Monitoring the initial rate ensures that the measurement reflects the true catalytic activity before substrate limitation or product inhibition occurs.

Protocol 3: Thermal Stability Assessment

Objective: To determine the effect of [EMIM][Ala] on the thermal stability of the enzyme by measuring its residual activity after heat stress.

Materials:

  • Enzyme-[EMIM][Ala] solutions (from Protocol 1)

  • PCR machine or water bath for controlled heating

  • Ice bath

  • Materials for the activity assay (from Protocol 2)

Procedure:

  • Heat Treatment: Incubate aliquots of each Enzyme-[EMIM][Ala] solution (and the 0% IL control) at a challenging temperature (e.g., 60°C) for different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Stop Heat Treatment: At each time point, remove the tube from the heat and immediately place it on ice for 5 minutes to stop any further denaturation.

  • Measure Residual Activity: After cooling, measure the remaining activity of each sample using the procedure described in Protocol 2.

  • Calculate Stability: The residual activity at each time point is expressed as a percentage of the activity of the same sample at time zero (the unheated control). Residual Activity (%) = (Activity at time t / Activity at time 0) x 100

  • Determine Half-Life (t₁/₂): Plot the residual activity against time and determine the time required for the activity to drop to 50%. A longer half-life indicates greater stability.

Causality and Rationale:

  • Thermal challenge is a direct and common method to assess the stabilizing effect of an additive.

  • Measuring residual activity rather than unfolding provides a direct measure of the preservation of the enzyme's functional, catalytically active conformation.

  • The use of an ice bath ensures a rapid halt to the thermal stress, providing more accurate time-course data.

Expected Outcomes and Data Interpretation

The experiments outlined above will generate quantitative data on the influence of [EMIM][Ala] on enzyme function.

Table 2: Hypothetical Data Summary

[EMIM][Ala] Conc. (v/v)Relative Activity (%)Thermal Stability (t₁/₂ at 60°C, min)
0% (Control)10025
5%11540
10%12575
20%110150
30%95110
40%7080
50%5060

Interpretation:

  • Activity: In this hypothetical example, low concentrations of [EMIM][Ala] (5-20%) enhance enzyme activity, possibly by improving substrate solubility or inducing a more favorable enzyme conformation. At higher concentrations (>20%), the activity begins to decrease, which could be due to increased viscosity or inhibitory effects.

  • Stability: The thermal stability, indicated by the half-life, shows a significant increase, peaking at 20% [EMIM][Ala]. This suggests that the ionic liquid is effectively protecting the enzyme from thermal denaturation. The decrease in stability at very high concentrations might indicate that excessive IL interactions begin to disrupt the enzyme's structure.

Advanced Characterization (Optional)

For a deeper mechanistic understanding, researchers can employ biophysical techniques:

  • Circular Dichroism (CD) Spectroscopy: To monitor changes in the secondary structure (α-helix, β-sheet content) of the enzyme in the presence of [EMIM][Ala]. A stable enzyme should retain its native secondary structure.

  • Intrinsic Tryptophan Fluorescence: To probe the local environment of tryptophan residues. A shift in the emission maximum can indicate changes in the tertiary structure or unfolding of the protein.

Conclusion

The amino acid ionic liquid this compound represents a promising solvent and additive for biocatalysis. Its unique combination of a well-understood imidazolium cation and a biocompatible, hydrogen-bonding alaninate anion provides a strong rationale for its enzyme-stabilizing properties. The protocols detailed in this guide offer a systematic approach to validating its efficacy for specific enzymes. By carefully characterizing both enzyme activity and stability across a range of [EMIM][Ala] concentrations, researchers can unlock new opportunities for developing more robust and efficient enzymatic processes in fields ranging from pharmaceuticals to biofuels.

References

  • Title: Stability and stabilization of biocatalysts by ionic liquids. Source: ScienceDirect URL: [Link]

  • Title: Effect of Ionic Liquids on activity, stability and structure of enzymes: A review. Source: ResearchGate URL: [Link]

  • Title: Ionic liquids as biocompatible stabilizers of proteins. Source: PMC - NIH URL: [Link]

  • Title: Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis. Source: PMC - NIH URL: [Link]

  • Title: Activation and stabilization of enzymes in ionic liquids. Source: ResearchGate URL: [Link]

  • Title: Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis. Source: MDPI URL: [Link]

  • Title: this compound. Source: PubChem URL: [Link]

  • Title: Stabilization of enzymes in ionic liquids via modification of enzyme charge. Source: PubMed URL: [Link]

  • Title: Activation and stabilization of enzymes in ionic liquids. Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Source: Research and Reviews URL: [Link]

  • Title: 1-Ethyl-3-methylimidazolium dinitramide (EMImDN): a comprehensive study of synthesis, characterization, thermal behavior and hypergolicity. Source: Scilit URL: [Link]

  • Title: We investigated the IL a) 1‐ethyl‐3‐methylimidazolium acetate... Source: ResearchGate URL: [Link]

  • Title: Investigation of Molecular Interactions of 1-Ethyl-3-methylimidazolium Diethyl Phosphate in Water and Aqueous d-Glucose Solutions through Thermodynamic and Compressibility Parameters. Source: ResearchGate URL: [Link]

  • Title: Original Article: The Effect of 1-Ethyl-3-meth... Source: ResearchGate URL: [Link]

  • Title: Study on Thermodynamic Properties of Ionic Liquid 1-Ethyl-3-methylimidazolium Alanine. Source: ResearchGate URL: [Link]

  • Title: Alanine: Structure and Applications. Source: JPT Peptide Technologies URL: [Link]

  • Title: Alanine. Source: Wikipedia URL: [Link]

  • Title: L-Alanine. Source: PubChem URL: [Link]

  • Title: Alanine is helix-stabilizing in both template-nucleated and standard peptide helices. Source: NIH URL: [Link]

  • Title: Alanine biochemistry - amino acid chirality, alanine scanning, glucose-alanine cycle, & more. Source: YouTube URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate for Chiral Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the utilization of the chiral ionic liquid (CIL), 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate. This resource is designed for researchers, chromatographers, and drug development professionals who are leveraging this advanced mobile phase additive for the enantioseparation of chiral molecules. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to address specific challenges and streamline your method development process.

The Mechanism of Chiral Recognition: A Dual-Component System

Successful optimization begins with a firm grasp of the underlying separation mechanism. This compound is a unique chiral selector where the chirality resides in the anion, which is derived from the natural amino acid L-alanine ((S)-alanine).

The primary chiral recognition event occurs through the formation of transient, diastereomeric complexes between the (S)-2-aminopropionate anion and the individual enantiomers of your analyte. These complexes have different formation constants and stabilities, leading to different retention times on a chromatographic column and enabling their separation.

However, recent advanced molecular simulations have revealed that the achiral cation, 1-Ethyl-3-methylimidazolium ([EMIM]⁺), is not merely a passive counter-ion.[1][2][3] The interaction between the chiral anion and the analyte can induce an asymmetric, ordered arrangement in the surrounding [EMIM]⁺ cations. This induced chirality in the achiral cation creates a more defined chiral microenvironment, which amplifies the recognition process and enhances enantioselectivity.[1][2] Understanding this synergistic relationship is key to rationally optimizing the CIL concentration for maximum effect.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the use and properties of this compound.

Q1: What is this compound and what is its primary application in chiral separations?

A: It is a chiral ionic liquid (CIL) used as a chiral mobile phase additive (CMPA) in High-Performance Liquid Chromatography (HPLC) and as a chiral selector in Capillary Electrophoresis (CE).[4] Its purpose is to interact selectively with enantiomers in a sample, allowing them to be separated and quantified on a standard achiral stationary phase, most commonly a C18 column. This approach can be a cost-effective and versatile alternative to using expensive chiral stationary phases (CSPs).[5][6]

Q2: How do I properly prepare a mobile phase containing this ionic liquid?

A: Due to its salt nature and potential for high viscosity at large concentrations, a systematic approach is critical.

  • Prepare a Concentrated Stock Solution: Instead of weighing small, difficult-to-measure amounts of the CIL for each mobile phase, prepare a concentrated stock solution (e.g., 100 mM) in your primary mobile phase solvent (e.g., methanol or acetonitrile). The CIL is a liquid at room temperature, simplifying this process.

  • Ensure Complete Dissolution: Use an ultrasonic bath for 15-20 minutes to ensure the ionic liquid is fully dissolved and the stock solution is homogeneous.[7]

  • Prepare Working Solutions: Prepare your final mobile phases by accurately diluting the stock solution into the final solvent mixture. For example, to make 1 L of a 1 mM mobile phase, you would add 10 mL of your 100 mM stock solution to 990 mL of the mobile phase.

  • Filter: Always filter the final mobile phase through a 0.45 µm or 0.22 µm solvent filter before use to protect your HPLC system and column from particulates.[7]

Q3: What is a typical starting concentration range for method development?

A: The optimal concentration is highly dependent on the analyte and the mobile phase composition. However, a good starting range for screening is typically between 0.5 mM and 5.0 mM .[8] Some separations may require concentrations up to 10-15 mM, but higher concentrations can lead to issues with viscosity and backpressure.[9][10] A systematic approach, as detailed in the protocol below, is the most effective way to determine the ideal concentration.

Q4: Can this CIL be used with any HPLC column?

A: This CIL is most commonly and effectively used with reversed-phase columns, such as C18 or C8, and in polar ionic mode. The imidazolium cation can interact with and mask residual silanol groups on the silica surface, which can improve peak shape for basic compounds.[8][9] It is generally not recommended for use with coated polysaccharide-based chiral stationary phases unless you have verified compatibility, as the ionic liquid could strip the chiral selector from the silica support.[11] Immobilized CSPs are more robust and may be compatible. Always consult the column manufacturer's guidelines.

Q5: How does the ionic liquid affect my HPLC system and column longevity?

A:

  • Equilibration: Columns require a longer equilibration time with IL-containing mobile phases compared to standard solvents. Ensure a stable baseline is achieved before starting your analysis, which may require flushing with 20-30 column volumes of the new mobile phase.

  • Viscosity & Pressure: Ionic liquids increase mobile phase viscosity, which will increase system backpressure. Monitor pressure closely, especially at higher concentrations and flow rates.

  • Memory Effects: Ionic liquids can adsorb to the stationary phase and other system components.[12] This "memory effect" can cause issues when switching back to methods that do not use the IL. It is highly recommended to dedicate a column to IL-based methods or implement a rigorous, validated column cleaning procedure between different applications.[11][12] A typical flush involves strong solvents like isopropanol or a sequence of solvents to remove adsorbed additives.

Experimental Protocol: Systematic Optimization of CIL Concentration

This protocol provides a step-by-step workflow for determining the optimal concentration of this compound for your specific chiral separation.

Workflow for CIL Concentration Optimization

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Decision prep_stock 1. Prepare 100 mM CIL Stock Solution in Methanol prep_mobile 2. Prepare a Series of Mobile Phases (e.g., 0, 0.5, 1, 2, 5, 10 mM CIL) prep_stock->prep_mobile equilibrate 3. Equilibrate Column with Lowest Concentration Mobile Phase (e.g., 30 column volumes) prep_mobile->equilibrate inject 4. Inject Racemic Standard and Record Chromatogram increment 5. Increment CIL Concentration, Equilibrate, and Re-inject calculate 6. Calculate Resolution (Rs), Retention Factor (k'), and Tailing Factor (Tf) increment->calculate plot 7. Plot Rs vs. [CIL] calculate->plot decision 8. Is Resolution > 1.5 and Peak Shape Acceptable? plot->decision optimum OPTIMUM FOUND Refine if Necessary decision->optimum Yes re_evaluate RE-EVALUATE Consider Mobile Phase (pH, organic %) decision->re_evaluate No G cluster_p1 cluster_p2 cluster_p3 cluster_p4 start START: Identify Problem p1 No or Poor Resolution (Rs < 1.0) start->p1 p2 High System Backpressure start->p2 p3 Poor Peak Shape (Tailing > 1.5) start->p3 p4 Drifting Retention Times start->p4 p1_q1 Is [CIL] in optimal range? p1->p1_q1 p2_q1 Is [CIL] too high? p2->p2_q1 p3_q1 Is analyte basic? p3->p3_q1 p4_q1 Is column fully equilibrated? p4->p4_q1 p1_a1_y Check mobile phase pH or organic content p1_q1->p1_a1_y Yes p1_a1_n Systematically vary [CIL] (0.5-10 mM) p1_q1->p1_a1_n No p2_a1_y Reduce [CIL] or decrease flow rate p2_q1->p2_a1_y Yes p2_a1_n Check for precipitation or column frit blockage p2_q1->p2_a1_n No p3_a1_y [CIL] should help. Increase slightly or add competing base (TEA). p3_q1->p3_a1_y Yes p3_a1_n Check for column degradation or sample overload p3_q1->p3_a1_n No p4_a1_y Check for temperature fluctuations or leaks p4_q1->p4_a1_y Yes p4_a1_n Increase equilibration time (flush with >30 column vols) p4_q1->p4_a1_n No

Sources

Technical Support Center: Troubleshooting Peak Tailing in CE with Amino Acid Ionic Liquid Additives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting for peak tailing in Capillary Electrophoresis (CE) when using Amino Acid Ionic Liquid (AAIL) additives. It is designed for researchers and drug development professionals to diagnose and resolve common issues, moving beyond simple checklists to explain the underlying scientific principles.

Troubleshooting Guide: Peak Tailing with AAILs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: What are the primary causes of peak tailing in CE, and how are AAILs supposed to fix this?

Answer:

Peak tailing is a common issue in CE that compromises resolution and quantification.[1] Understanding its root causes is the first step to effective troubleshooting. The primary mechanism AAILs address is analyte interaction with the capillary wall.

Common Causes of Peak Tailing:

  • Analyte-Wall Interaction: This is the most frequent cause. The inner wall of a fused-silica capillary is covered with silanol groups (Si-OH). At pH levels above ~3, these groups deprotonate to form negatively charged silanate groups (Si-O⁻). If your analyte is positively charged (e.g., basic compounds, proteins), it can electrostatically interact with these silanate groups. This interaction is heterogeneous, meaning some analyte molecules are retarded more than others, resulting in a "tail" on the peak.[2]

  • Sample Overload: Injecting too much sample can saturate the stationary phase or the detector, leading to broadened, tailing, or "shark-fin" peaks.[3][4]

  • Buffer Mismatches: Significant differences in conductivity between the sample matrix and the background electrolyte (BGE) can cause electrodispersion, leading to peak distortion.

  • High Current/Buffer Concentration: Excessively high currents can cause Joule heating, leading to temperature and viscosity gradients within the capillary, which in turn affect migration velocity and peak shape.[3][4]

  • Physical Issues: A poorly cut capillary, partial clogs from buffer salt precipitation, or a fouled capillary can all disrupt the flow profile and cause peak tailing.[3][5]

How AAILs Mitigate Peak Tailing:

Amino Acid Ionic Liquids (AAILs) are salts where one of the ions is derived from a natural amino acid, making them biocompatible and highly tunable.[6][7][8] In CE, they primarily act as BGE additives to prevent analyte-wall interactions.[9]

The cation of the AAIL (e.g., imidazolium, cholinium, tetrabutylammonium) is attracted to the negatively charged silanate groups on the capillary wall.[10][11] This creates a dynamic coating on the wall surface. This coating effectively shields the negative charges, preventing the positively charged analyte from adsorbing onto the capillary wall. The result is a more homogenous migration environment, leading to sharper, more symmetrical peaks.[9]

Q2: I've added an AAIL to my background electrolyte, but my peaks are still tailing. What should I check first?

Answer:

When an additive doesn't immediately solve the problem, it's crucial to systematically rule out other potential causes, starting with the most fundamental aspects of the CE system and method.

Here is a logical workflow to follow:

Step-by-Step Troubleshooting Protocol:
  • Verify System Fundamentals:

    • Capillary Condition: When was the last time the capillary was replaced or properly cleaned? A fouled or old capillary can cause issues that no additive can fix. Inspect the capillary ends for clean, perpendicular cuts. An improper cut can cause distorted electric fields at the inlet/outlet.[5]

    • Buffer Preparation: Always prepare fresh BGE daily and filter it through a 0.2 µm filter.[4] Salts can precipitate over time, leading to micro-particulates that can clog the capillary. Ensure all components, including the AAIL, are fully dissolved.

    • System Equilibration: Is the capillary thoroughly flushed and equilibrated with the new BGE containing the AAIL? Insufficient equilibration can lead to an unstable baseline and inconsistent migration times.[3][12]

  • Re-evaluate Analyte Concentration:

    • Test for Overload: Prepare a 10-fold dilution of your sample and inject it. If the peak shape improves significantly and becomes more symmetrical, you are likely experiencing sample overload.[3][4]

    • Solution: Reduce the sample concentration or decrease the injection time/pressure.

  • Check Electrical Parameters:

    • Monitor the Current: Observe the current during the run. Is it stable? Unstable or excessively high current can indicate buffer problems or Joule heating.[3][13] Tailing can result from very high currents.[4]

    • Solution: If the current is too high, consider reducing the buffer concentration (while keeping the AAIL concentration constant initially) or lowering the applied voltage.

If these initial checks do not resolve the tailing, the issue likely lies with the specific chemistry of your BGE, which is addressed in the following questions.

Q3: How does the concentration of the AAIL affect peak shape, and how do I optimize it?

Answer:

The concentration of the AAIL is a critical parameter. It's not a "one-size-fits-all" situation. Both too little and too much can be detrimental to peak shape.

  • Mechanism: The AAIL cation must be present at a sufficient concentration to effectively compete with the analyte for the active silanol sites on the capillary wall.

    • Too Low: An insufficient concentration will result in incomplete shielding of the silanol groups, leading to residual analyte-wall interactions and persistent peak tailing.

    • Too High: An excessively high concentration can increase the overall ionic strength of the BGE, leading to higher currents and significant Joule heating. This can cause peak broadening and tailing. Furthermore, very high concentrations of some ILs can lead to the formation of micelles or aggregates, introducing a secondary separation mechanism (micellar electrokinetic chromatography) that may be undesirable and cause peak distortion if not properly controlled.

Experimental Protocol: Optimizing AAIL Concentration

This protocol uses a titration-style experiment to find the optimal AAIL concentration.

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of your BGE (e.g., 100 mM phosphate buffer, pH 7.0).

    • Prepare a concentrated stock solution of your chosen AAIL (e.g., 500 mM [TBA][L-Lys] - Tetrabutylammonium L-lysine) in the same buffer.

  • Create a Concentration Series:

    • Prepare a series of BGEs with varying AAIL concentrations. For example: 0 mM, 5 mM, 10 mM, 20 mM, 40 mM, and 60 mM. Ensure the primary buffer concentration remains constant across all solutions.

  • Run the Experiment:

    • For each BGE, perform a standard capillary conditioning flush.

    • Inject your analyte standard.

    • Record the electropherogram.

  • Analyze the Data:

    • For each run, calculate the peak asymmetry factor (As) and theoretical plates (N). The goal is to find the concentration that provides an As value closest to 1.0 and the highest value for N.

    • Plot As and N versus AAIL concentration to visually identify the optimal range.

ParameterDescriptionIdeal Value
Asymmetry Factor (As) A measure of peak shape. Calculated as the ratio of the back half of the peak width to the front half at 10% of the peak height.0.9 - 1.2
Theoretical Plates (N) A measure of column efficiency. Higher values indicate sharper peaks.Maximize

This systematic approach will allow you to empirically determine the ideal AAIL concentration for your specific analyte and conditions.

Q4: My peak shape is still poor. Could the choice of AAIL be the problem?

Answer:

Yes, the specific structure of the AAIL's cation and anion can have a profound impact on its effectiveness. The "tunable" nature of ionic liquids means that while one may be perfect for a given separation, another may be ineffective or even detrimental.[14][15]

Factors to Consider When Choosing an AAIL:

  • The Cation: The cation is primarily responsible for the dynamic coating of the capillary wall.

    • Size and Hydrophobicity: Large, bulky cations like tetrabutylammonium ([TBA]⁺) or imidazolium cations with long alkyl chains (e.g., 1-butyl-3-methylimidazolium, [BMIM]⁺) are often more effective at shielding the silanol groups due to steric hindrance and hydrophobic interactions that strengthen their association with the surface.

    • Charge: The positive charge is essential for the initial electrostatic attraction to the wall.

  • The Anion (The Amino Acid): The amino acid anion can interact with the analyte in the BGE through hydrogen bonding, electrostatic interactions, or hydrophobic interactions, offering a secondary mechanism to improve selectivity and peak shape.[16]

    • For Basic (Positively Charged) Analytes: An AAIL with an acidic amino acid anion (e.g., glutamate, aspartate) could potentially form ion pairs with the analyte, which might alter its effective mobility and improve peak shape.

    • For Chiral Separations: Chiral amino acids like L-proline or L-leucine are frequently used as the anionic component of Chiral Ionic Liquids (CILs) to achieve enantioseparation, often in synergistic systems with cyclodextrins.[17][18][19]

Troubleshooting Strategy:

If you suspect your AAIL choice is suboptimal, consider trying an AAIL with a different structural class.

AAIL Cation TypeAAIL Anion ExampleKey Characteristics & When to Use
Tetralkylammonium (e.g., Tetrabutylammonium)L-Lysine, L-GlutamateSimple, effective cations. Good starting point for general-purpose suppression of wall interactions.[18]
Imidazolium (e.g., [BMIM]⁺, [EMIM]⁺)L-Proline, L-AlanineHighly tunable via alkyl chain length. Can offer additional π-π or hydrophobic interactions. Widely used in various separation modes.[8]
Cholinium L-Serine, GlycineOften considered more "biocompatible" and biodegradable. May offer different selectivity due to the hydroxyl group on the cation.[20]

If peak tailing persists after optimizing the concentration of one AAIL, switching to another with a different cation (e.g., from an imidazolium to a tetralkylammonium) is a logical next step.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to diagnosing and solving peak tailing issues when using AAILs in CE.

G cluster_0 Initial System Checks cluster_1 BGE Chemistry Optimization start Peak Tailing Observed check_system Verify System Fundamentals: - Fresh, filtered BGE - Clean capillary, proper cuts - Full system equilibration start->check_system check_overload Test for Sample Overload: - Inject 10x dilution check_system->check_overload System OK end_node Symmetrical Peak Achieved check_system->end_node Issue Resolved check_electrical Check Electricals: - Stable current? - Joule heating evident? check_overload->check_electrical No Overload check_overload->end_node Issue Resolved opt_conc Optimize AAIL Concentration: - Perform concentration titration - Analyze Asymmetry & Plates check_electrical->opt_conc Electricals OK check_electrical->end_node Issue Resolved change_aail Change AAIL Type: - Select different cation (e.g., Imidazolium -> Ammonium) - Consider different anion for analyte interaction opt_conc->change_aail Tailing Persists opt_conc->end_node Issue Resolved check_ph Verify BGE pH: - Is analyte/wall charge state optimal? change_aail->check_ph Tailing Persists change_aail->end_node Issue Resolved check_ph->end_node Issue Resolved

Caption: A logical workflow for troubleshooting peak tailing in CE with AAILs.

Frequently Asked Questions (FAQs)

Q1: What is an Amino Acid Ionic Liquid (AAIL)?

An AAIL is a type of ionic liquid (an organic salt that is liquid below 100°C) where the cation or, more commonly, the anion is derived from a natural amino acid.[8] For example, in 1-ethyl-3-methylimidazolium glycinate ([EMIM][Gly]), the cation is [EMIM]⁺ and the anion is the deprotonated form of glycine. Their appeal comes from their potential for high biocompatibility, biodegradability, and chirality, making them excellent candidates for separations of biological molecules.[6][7][21]

Q2: How do I properly prepare and store a BGE containing an AAIL?

Proper preparation and storage are critical for reproducible results.

  • Preparation: Always use high-purity water (18.2 MΩ·cm) and analytical-grade buffer components. Dissolve the primary buffer salts first, then add the accurately weighed AAIL. Adjust the pH after all components are fully dissolved. Finally, filter the entire solution through a 0.2 µm syringe filter to remove any particulates.[4][12]

  • Storage: It is highly recommended to prepare fresh BGE daily.[4] While some buffers may be stable for a few days when refrigerated, daily preparation eliminates buffer degradation, pH shifts, or microbial growth as potential sources of error.

Q3: What is a standard capillary conditioning protocol when using a BGE with an AAIL?

A robust conditioning protocol ensures a clean and consistent capillary surface for every run.

  • New Capillary: For a new capillary, perform a longer initial flush:

    • 1 M Sodium Hydroxide (NaOH) for 20 minutes.

    • Deionized Water for 10 minutes.

    • Background Electrolyte (with AAIL) for 20-30 minutes.[12]

  • Between-Run Conditioning: Before each injection, a shorter flush is sufficient to ensure the surface is regenerated.

    • 0.1 M NaOH for 2-3 minutes (to strip the previous coating and clean the wall).

    • Deionized Water for 2 minutes (to rinse away the NaOH).

    • Background Electrolyte (with AAIL) for 3-5 minutes (to re-establish the dynamic coating).

This procedure ensures that the dynamic coating is consistently applied before each analysis, leading to high run-to-run reproducibility.

References

  • Troubleshooting of Capillary Electrophoresis - PharmaGuide. (2024, October 2).
  • Application of Amino Acid-Based Chiral Ionic Liquids for Enantioseparation in Capillary Electrophoresis - PubMed. (n.d.).
  • Recent advances of ionic liquids in separation science and mass spectrometry - RSC Publishing. (n.d.).
  • Joshi, M. D., & Anderson, J. L. (2012). Recent advances of ionic liquids in separation science and mass spectrometry. RSC Advances, 2(14), 5470-5484.
  • Capillary Electrophoresis (CE) Troubleshooting Tips. (2020, October 31).
  • Recent advances of ionic liquids in separation science and mass spectrometry - Sci-Hub. (n.d.).
  • Troubleshooting Capillary Electrophoresis Systems. (2003, September). Promega Corporation.
  • Amino acids based chiral ionic liquids for enantiomer separation by capillary electrophoresis | Request PDF - ResearchGate. (n.d.).
  • Application of Amino Acid-Based Chiral Ionic Liquids for Enantioseparation in Capillary Electrophoresis | Request PDF - ResearchGate. (n.d.).
  • Use of Amino Acid-Based Ionic Liquids in Capillary Electrophoresis - ResearchGate. (2015, March 4).
  • CE & CE/MS Troubleshooting Guide - Agilent. (n.d.).
  • Chapter 3.3 Ionic liquids in capillary electrophoresis - World Scientific Publishing. (n.d.).
  • Recent Advancements in Synthesis and Applications of Amino Acid Ionic Liquids (AAILs): A Mini Review | Walsh Medical Media. (n.d.).
  • Troubleshooting Basics, Part 4: Peak Shape Problems - LCGC International. (2012, July 1).
  • Chiral Ionic Liquids: Structural Diversity, Properties and Applications in Selected Separation Techniques - MDPI. (n.d.).
  • Ionic Liquids as Modifiers to Improve the Separation Efficiency of Nonaqueous Capillary Electrophoresis with High Electric Field Strengths | Journal of Chromatographic Science | Oxford Academic. (2013, May 24).
  • Ionic Liquids in Capillary Electrophoresis - PubMed. (n.d.).
  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.).
  • Shahrom, M., & Wilfred, C. D. (2014). Synthesis and Thermal Properties of Amino Acids Ionic Liquids (AAILS). Journal of Applied Sciences, 14(10), 1067-1072.
  • What Is Tailing In Chromatography? - Chemistry For Everyone - YouTube. (2025, February 1).
  • Application of ionic liquid as additive in determination of three β-agonists by capillary electrophoresis with amperometric detection - PubMed. (n.d.).
  • Revival of Capillary Electrophoretic Techniques in the Pharmaceutical Industry. (n.d.).
  • On the interactions between amino acids and ionic liquids in aqueous media - PubMed. (n.d.).
  • Amino acid ionic liquids - PubMed. (2007, October 31).
  • Ionic liquids as biocompatible stabilizers of proteins - PMC - NIH. (n.d.).
  • The Relationship between the Structure and Properties of Amino Acid Ionic Liquids - PMC. (2019, September 6).

Sources

"effect of pH on the enantioselectivity of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate"

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate, often abbreviated as [EMIM][(S)-Ala]. This chiral ionic liquid (CIL) is a versatile tool in asymmetric synthesis and enantioselective separations, with applications ranging from a catalyst to a chiral solvent or a mobile phase additive in chromatography.[1][2][3] A critical, yet often overlooked, parameter governing its performance is pH. This guide provides in-depth, experience-driven advice to help you troubleshoot common issues and harness the full potential of [EMIM][(S)-Ala] by mastering pH control.

The Central Role of pH: A Mechanistic Overview

The enantioselectivity of [EMIM][(S)-Ala] stems from the chiral environment created by the (S)-2-aminopropionate (alaninate) anion. Chiral recognition depends on differential transient diastereomeric interactions with the analyte enantiomers. These interactions—primarily hydrogen bonding and electrostatic forces—are dictated by the protonation state of the alaninate anion's amino and carboxylate groups.[4][5]

The protonation state is entirely dependent on the pH of the medium.[4][6] The alaninate anion can exist in three principal forms:

  • Cationic Form (Low pH, e.g., < 2): The amino group is protonated (-NH₃⁺), and the carboxyl group is also protonated (-COOH).[4][6]

  • Zwitterionic Form (Near-Neutral pH, e.g., 2-9): The amino group is protonated (-NH₃⁺), while the carboxyl group is deprotonated (-COO⁻). This is the dominant form in many applications.[4][6]

  • Anionic Form (High pH, e.g., > 10): The amino group is neutral (-NH₂), and the carboxyl group is deprotonated (-COO⁻).[4][6]

Each form presents a different set of hydrogen bond donors and acceptors, fundamentally altering the chiral recognition mechanism. Therefore, controlling the pH is not merely an optimization step; it is fundamental to defining the selective environment of your experiment.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common problems encountered when using [EMIM][(S)-Ala] and provides logical, step-by-step solutions.

FAQ 1: My enantiomeric excess (% ee) is consistently low or non-existent. What's the first thing I should check?

Answer: Before investigating complex reaction parameters, rigorously check your pH and your analytical method.

  • Core Issue - The Protonation State: The most common reason for poor enantioselectivity is an inappropriate pH, which locks the alaninate anion in a non-selective protonation state. For instance, at very low pH, the abundance of protons can lead to the formation of the cationic alaninate, which may have weaker or different interaction sites compared to the zwitterionic form that is often responsible for effective chiral recognition.[4][6]

  • Troubleshooting Steps:

    • Validate Your Analytical Method: An unoptimized chiral HPLC or GC method can falsely report low % ee due to peak co-elution or poor resolution.[7][8] Prepare a known racemic sample of your target compound and inject it. You must see two baseline-separated peaks of equal area (50:50 ratio). If not, optimize your analytical method before troubleshooting the reaction.[7]

    • Measure the pH of Your Medium: Do not assume the pH. If your reaction is in an organic solvent with the ionic liquid as an additive, residual acids or bases from starting materials can drastically alter the microenvironment pH. If using the ionic liquid as the solvent, its inherent pH and water content are critical.

    • Systematic pH Screening: Perform a series of small-scale experiments across a range of pH values (e.g., from 4.0 to 9.0 in 1.0 pH unit increments) to identify an optimal range. Studies have shown that even a shift of one pH unit can significantly impact enantioseparation.[9]

FAQ 2: I'm observing significant batch-to-batch variability in my results. Why?

Answer: Inconsistency often points to a lack of control over key initial parameters, primarily the purity and preparation of the ionic liquid itself.

  • Core Issue - Hidden Variables: Minor impurities, especially water, residual starting materials (e.g., halides from synthesis), or degradation products, can drastically affect the pH and interaction environment.[8][9] Catalyst poisons or competing substrates in your reactants can also inhibit selective pathways.[9]

  • Troubleshooting Steps:

    • Characterize Your [EMIM][(S)-Ala]: Before use, confirm the identity and purity of your CIL using ¹H NMR and check for water content using Karl Fischer titration. Ensure it is free from halide impurities, which can be checked with a silver nitrate test.

    • Standardize Preparation: Implement a strict, documented protocol for preparing your reaction or mobile phase. This includes drying solvents, using reagents from the same batch, and following a standardized procedure for pH adjustment (see Protocol 2).

    • Control Water Content: Water is a proton source and can significantly influence the effective pH and hydrogen-bonding network.[10] Ensure consistent and minimal water content in your reaction by using properly dried solvents and handling the hygroscopic ionic liquid under an inert atmosphere (e.g., nitrogen or argon).

FAQ 3: How do I accurately measure and adjust the pH in an ionic liquid?

Answer: Measuring pH in non-aqueous or low-water systems like ionic liquids is challenging but manageable with the right approach.[11][12]

  • Core Issue - The Definition of pH: The conventional concept of pH is based on the autoionization of water.[11] In an ionic liquid, the activity of protons is different. However, for practical purposes, we can measure an effective pH that correlates with the protonation state of the components.

  • Measurement & Adjustment Strategy:

    • Electrode Use: A standard glass pH electrode can be used, but it requires careful calibration and may have a slower response time.[11][12] It's often more reliable to measure a dilute solution of the ionic liquid in a consistent solvent (e.g., a 10% solution in water or methanol) and use this value for comparison, though this only provides an indication of its acidity.[11]

    • Spectroscopic Methods: A more rigorous method involves using pH-sensitive indicator dyes (e.g., bromophenol blue) and measuring the spectroscopic shift, which can be correlated to proton activity.[12]

    • Adjustment: Use dilute solutions of non-coordinating acids (e.g., HBF₄) or bases (e.g., a hindered organic base like DBU or a solution of KOH in methanol) for adjustment. Add titrant dropwise with constant stirring and monitoring. Always document the amount and concentration of the acid/base added for reproducibility.

Experimental Protocols

Protocol 1: Synthesis and Purification of [EMIM][(S)-Ala]

This protocol describes a common anion exchange method.

  • Anion Exchange Resin Preparation:

    • Wash a strong basic anion exchange resin (e.g., Amberlite IRA-400) sequentially with 1 M HCl, deionized water (until neutral), 1 M NaOH, and finally with copious deionized water until the eluent is neutral (pH ~7).

  • Preparation of [EMIM][OH]:

    • Prepare an aqueous solution of 1-ethyl-3-methylimidazolium bromide ([EMIM][Br]).

    • Pass this solution slowly through the prepared hydroxide-form anion exchange resin.

    • Collect the eluent, which is now an aqueous solution of [EMIM][OH]. Confirm the absence of bromide ions in the eluent using a 0.1 M AgNO₃ solution (no precipitate should form).

  • Neutralization:

    • Cool the [EMIM][OH] solution in an ice bath.

    • Slowly add an equimolar amount of (S)-Alanine in small portions with constant stirring.

    • Monitor the pH. The goal is a final pH of ~7.

  • Purification:

    • Remove water under reduced pressure using a rotary evaporator.

    • Further dry the resulting liquid in a vacuum oven at 70-80 °C for at least 24 hours to remove residual water.

  • Quality Control:

    • Structure: Verify the structure using ¹H and ¹³C NMR spectroscopy.

    • Purity: Check purity via HPLC (typically ≥96%).

    • Water Content: Measure water content using Karl Fischer titration (< 500 ppm is recommended for most applications).

Protocol 2: Systematic pH Screening for Optimal Enantioselectivity

This protocol provides a workflow for identifying the optimal pH for a given enantioselective process (e.g., a kinetic resolution).

  • Prepare a Stock Solution: Prepare a stock solution of your reaction mixture containing the substrate, reagents, and [EMIM][(S)-Ala] in the chosen solvent, but without the catalyst or initiator.

  • Aliquoting: Distribute equal volumes of this stock solution into several vials (e.g., 7 vials for a screen from pH 4 to 10).

  • pH Adjustment:

    • Designate one vial as the control (no pH adjustment).

    • To the other vials, add microliter amounts of a dilute acid (e.g., 0.1 M HBF₄ in isopropanol) or base (e.g., 0.1 M KOH in methanol) to adjust the effective pH to the target values (4, 5, 6, 8, 9, 10).

    • Note: The pH should be measured consistently, for instance, by taking a small aliquot, diluting it 10-fold with water, and using a calibrated pH meter. While not an absolute value, it provides a reproducible measure of the proton activity.

  • Initiate Reaction: Start the reaction in all vials simultaneously by adding the catalyst/initiator.

  • Monitoring and Analysis:

    • Run all reactions for the same duration and at the same temperature.

    • Quench the reactions and prepare the samples for chiral analysis (HPLC or GC).

    • Determine the conversion and enantiomeric excess (% ee) for each pH point.

  • Data Evaluation: Plot the % ee versus pH to determine the optimal pH range for your specific application.

Data Presentation

The results of a pH screening experiment can be summarized to clearly identify the optimal conditions.

Table 1: Representative Data for the Effect of pH on Enantiomeric Excess (% ee) in a Model Kinetic Resolution

pH ValueSubstrate Conversion (%)Enantiomeric Excess (% ee) of Product
4.048%35%
5.051%68%
6.050%85%
7.0 (Control)49%92%
8.052%94%
9.047%81%
10.045%55%

Note: Data are hypothetical and for illustrative purposes only.

Visualizations

Mechanism & Workflow Diagrams

G cluster_0 pH-Dependent Speciation of Alaninate Anion Cationic Cationic Form -NH₃⁺, -COOH Zwitterionic Zwitterionic Form -NH₃⁺, -COO⁻ Cationic->Zwitterionic Increase pH (pKa₁ ~2.3) Anionic Anionic Form -NH₂, -COO⁻ Zwitterionic->Anionic Increase pH (pKa₂ ~9.7)

Caption: pH-dependent equilibrium of the (S)-2-aminopropionate anion.

G start Low % ee Observed q1 Is analytical method validated with racemate? start->q1 a1_yes Optimize Chiral HPLC/GC Method q1->a1_yes No q2 Is pH of medium measured and controlled? q1->q2 Yes a2_yes Perform Systematic pH Screen (See Protocol 2) q2->a2_yes No q3 Is water content minimized and consistent? q2->q3 Yes a3_yes Dry solvents/reagents. Use inert atmosphere. q3->a3_yes No end Re-evaluate Reaction (Temp, Time, Catalyst) q3->end Yes

Caption: Troubleshooting workflow for low enantioselectivity.

References

  • Slysh, I., Bez-Gala, I., Míčka, Z., & Tesařová, E. (2021). Effects of amino acid-derived chiral ionic liquids on cyclodextrin-mediated capillary electrophoresis enantioseparations of dipeptides. Journal of Chromatography A, 1652, 462342. Retrieved from [Link]

  • Bica, K., & Gawarecka, A. (2020). Chiral Ionic Liquids: Structural Diversity, Properties and Applications in Selected Separation Techniques. International Journal of Molecular Sciences, 21(21), 8303. Retrieved from [Link]

  • Wang, Y., et al. (2024). Preparation of amino acid chiral ionic liquid and visual chiral recognition of glutamine and phenylalanine enantiomers. Journal of the Chinese Chemical Society. Retrieved from [Link]

  • Gray, G. (2020, May 20). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]

  • Garcia, M. V., et al. (2008). The infrared spectrum of solid L-alanine: influence of pH-induced structural changes. Journal of Raman Spectroscopy, 39(9), 1269-1275. Retrieved from [Link]

  • Weatherly, C. A. (2012). Chiral Recognition in Amino Acid and Peptide Based Chiral Ionic Liquids. Butler University Digital Commons. Retrieved from [Link]

  • ResearchGate. (n.d.). The Infrared Spectrum of Solid l-Alanine: Influence of pH-Induced Structural Changes. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Ding, J., et al. (2012). Ionic liquids with amino acids as cations: novel chiral ligands in chiral ligand-exchange capillary electrophoresis. Journal of Chromatography A, 1255, 248-254. Retrieved from [Link]

  • Gunaratne, H. Q. N., & Seddon, K. R. (2011). Ionic liquid "buffers": pH control in ionic liquid systems. Chemical Communications, 47(2), 679-681. Retrieved from [Link]

  • ResearchGate. (2016). Is it possible to measure pH for ionic liquids? Retrieved from [Link]

  • Al-Murshedi, A. (2018). pH Measurements in Ionic Liquids. University of Leicester. Retrieved from [Link]

  • Fukumoto, K., Yoshizawa, M., & Ohno, H. (2007). Amino acid ionic liquids. Journal of the American Chemical Society, 127(8), 2398-2399. Retrieved from [Link]

  • Castro-Puyana, M., & Crego, A. L. (2024). Application of Amino Acid-Based Chiral Ionic Liquids for Enantioseparation in Capillary Electrophoresis. In Capillary Electrophoresis. Humana, New York, NY. Retrieved from [Link]

Sources

Technical Support Center: Regeneration and Recycling of [EMIM]-based Ionic Liquids for CO2 Capture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regeneration and recycling of 1-Ethyl-3-methylimidazolium ([EMIM])-based ionic liquids (ILs) following CO2 absorption. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful and efficient reuse of these promising solvents in carbon capture applications.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the regeneration of CO2-saturated [EMIM]-based ionic liquids.

Issue Possible Cause(s) Recommended Solution(s)
1. Incomplete CO2 Regeneration 1. Insufficient Regeneration Temperature: The temperature is not high enough to break the bonds formed between CO2 and the ionic liquid. 2. Inadequate Regeneration Time: The duration of heating or vacuum application is too short for complete CO2 release. 3. High CO2 Partial Pressure in Headspace: A high concentration of CO2 in the gas phase above the ionic liquid can limit further desorption.1. Gradually increase the regeneration temperature in increments of 5-10°C, monitoring the CO2 release. For [EMIM][Ac], temperatures around 80-120°C are often effective.[1] 2. Extend the regeneration time. Monitor the off-gas composition using a gas analyzer or track the weight loss of the IL sample until it stabilizes. 3. Purge the system with an inert gas like nitrogen or argon to reduce the CO2 partial pressure and drive the equilibrium towards desorption.[1][2]
2. Ionic Liquid Color Change (Yellowing/Darkening) 1. Thermal Degradation: Prolonged exposure to excessively high temperatures can cause the imidazolium ring or the anion to decompose.[2] 2. Presence of Impurities: Contaminants in the flue gas stream (e.g., SOx, NOx) or residual impurities from the IL synthesis can react at elevated temperatures.1. Lower the regeneration temperature and extend the time as a compensatory measure. Determine the thermal stability of your specific IL using Thermogravimetric Analysis (TGA) to identify the safe operating temperature range. 2. If impurities are suspected, consider a pre-treatment step for the flue gas. The purity of the recycled IL can be checked using techniques like NMR or FTIR spectroscopy.
3. Decreased CO2 Absorption Capacity After Several Cycles 1. Ionic Liquid Degradation: As mentioned above, thermal or chemical degradation can reduce the number of active sites for CO2 absorption. 2. Accumulation of Non-Volatile Impurities: Contaminants from the gas stream may accumulate in the IL, reducing its efficiency. 3. Water Content Fluctuation: The presence of water can significantly impact the CO2 absorption capacity of certain [EMIM]-based ILs.[3]1. Optimize the regeneration conditions (temperature, time) to minimize degradation.[2] 2. Consider implementing a periodic purification step for the ionic liquid, such as extraction or adsorption, to remove accumulated impurities.[4] 3. Monitor and control the water content in the ionic liquid. While a small amount of water can sometimes be beneficial, excess water can decrease CO2 solubility.[3][5]
4. High Energy Consumption During Regeneration 1. High Heat of Absorption: Some ILs, especially those that chemically absorb CO2, require significant energy input for regeneration.[6] 2. Presence of Water: The high heat of vaporization of water can substantially increase the energy demand if present in the IL.[2][7] 3. Inefficient Heat Transfer: Poor mixing or equipment design can lead to inefficient heat transfer to the bulk of the ionic liquid.1. Explore regeneration under vacuum, which can lower the required temperature and thus the energy input.[8][9] 2. Minimize water content in the IL before regeneration, if feasible for the overall process. 3. Ensure efficient stirring or use equipment designed for viscous fluids to improve heat distribution.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for regenerating [EMIM]-based ionic liquids after CO2 absorption?

A1: The two most prevalent methods are thermal regeneration and vacuum swing regeneration.

  • Thermal Regeneration: This involves heating the CO2-rich ionic liquid to a temperature where the CO2 is released. The optimal temperature depends on the specific anion of the ionic liquid but is generally in the range of 80-120°C.[1] This method is straightforward but can be energy-intensive.[10]

  • Vacuum Swing Regeneration: By applying a vacuum to the system, the partial pressure of CO2 is reduced, which shifts the equilibrium and causes the CO2 to desorb from the ionic liquid. This can often be performed at lower temperatures than thermal regeneration, potentially reducing energy consumption and the risk of thermal degradation.[8][9][11] A combination of mild heating and vacuum is often the most efficient approach.[8][12]

Q2: How does the presence of water affect the regeneration process and the ionic liquid's performance?

A2: Water can have a dual effect. The presence of water can decrease the viscosity of the ionic liquid, which can improve CO2 absorption kinetics. However, during regeneration, the presence of water significantly increases the energy required due to its high heat of vaporization.[2][7] Furthermore, for some [EMIM]-based ILs, an excess of water can lead to a decrease in CO2 absorption capacity.[3] Therefore, managing the water content is crucial for optimizing the overall CO2 capture and regeneration cycle.

Q3: Can [EMIM]-based ionic liquids be used indefinitely, or do they degrade over time?

A3: While ionic liquids are known for their high thermal stability, they are not immune to degradation, especially after multiple regeneration cycles under harsh conditions.[2] Prolonged exposure to high temperatures or the presence of reactive impurities like SO2 can lead to a gradual loss of performance.[13] It is essential to operate within the recommended temperature range for the specific ionic liquid and to monitor its performance over time. Periodic analysis of the IL's purity and absorption capacity is recommended.

Q4: What is the impact of flue gas impurities, such as SO2, on the performance and recyclability of [EMIM]-based ILs?

A4: Impurities like SO2 can have a detrimental effect. SO2 can compete with CO2 for the active sites in the ionic liquid, leading to a significant decrease in CO2 absorption capacity.[13] This can also lead to the formation of stable complexes that are difficult to regenerate, effectively "poisoning" the ionic liquid and reducing its long-term recyclability.[13] Therefore, for industrial applications, a pre-purification step to remove such impurities from the flue gas is highly advisable.

Q5: What analytical techniques are recommended for monitoring the purity and performance of the recycled ionic liquid?

A5: Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool to verify the chemical structure of the ionic liquid and to detect any degradation products or the formation of carbamate species after CO2 absorption.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the presence of absorbed CO2 and other functional groups, providing insights into the absorption mechanism and the completeness of regeneration.

  • Thermogravimetric Analysis (TGA): TGA is crucial for determining the thermal stability of the ionic liquid and identifying the optimal regeneration temperature to avoid degradation.[12]

  • Gas Chromatography (GC) or Mass Spectrometry (MS): These techniques can be used to analyze the composition of the off-gas during regeneration to quantify the amount of CO2 released.

  • Viscometry and Density Measurements: Tracking the viscosity and density of the ionic liquid over several cycles can indicate changes due to water content, degradation, or impurity accumulation.

III. Experimental Protocols & Workflows

Protocol 1: Thermal Regeneration of [EMIM][Ac]
  • Place the CO2-saturated [EMIM][Ac] in a round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas outlet.

  • Heat the flask in an oil bath to the desired regeneration temperature (e.g., 80-100°C).

  • Continuously stir the ionic liquid to ensure uniform heating.

  • Purge the headspace of the flask with a slow stream of an inert gas (e.g., nitrogen) to carry away the released CO2.

  • Monitor the CO2 concentration in the outlet gas stream using a CO2 sensor or by bubbling the gas through a Ca(OH)2 solution.

  • Continue the regeneration process until the CO2 concentration in the outlet gas returns to the baseline level.

  • Allow the ionic liquid to cool down to room temperature under the inert gas atmosphere before reuse.

Protocol 2: Vacuum Regeneration of [EMIM][Ac]
  • Place the CO2-saturated [EMIM][Ac] in a vacuum-rated flask with a magnetic stirrer.

  • Connect the flask to a vacuum pump through a cold trap to collect any volatile components.

  • Begin stirring and gradually apply a vacuum to the system (e.g., down to 0.04 bar).[11][12]

  • If desired, gently heat the flask to a moderate temperature (e.g., 40-60°C) to enhance the rate of CO2 desorption.

  • Monitor the pressure in the system. A stable pressure indicates that the majority of the CO2 has been removed.

  • Once regeneration is complete, slowly reintroduce an inert gas to bring the system back to atmospheric pressure.

  • The regenerated ionic liquid is now ready for the next absorption cycle.

Workflow Visualization

Regeneration_Workflow cluster_regeneration Regeneration CO2_Rich_IL CO2-Saturated [EMIM]-based IL Regeneration_Step Regeneration (Thermal or Vacuum) CO2_Rich_IL->Regeneration_Step CO2_Out Pure CO2 Stream Regeneration_Step->CO2_Out Desorption Regenerated_IL Regenerated [EMIM]-based IL Regeneration_Step->Regenerated_IL Recycle_Step Recycle to Absorption Unit Regenerated_IL->Recycle_Step

Caption: A simplified workflow for the regeneration and recycling of [EMIM]-based ionic liquids.

IV. References

  • Effect of Water on the Carbon Dioxide Absorption by 1-Alkyl-3-Methylimidazolium Acetate Ionic Liquids | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Process Simulation and Optimization on Ionic Liquids | Chemical Reviews. (2024, February 6). Retrieved January 19, 2026, from [Link]

  • Effect of SO2 on CO2 Absorption in Flue Gas by Ionic Liquid 1-Ethyl-3-methylimidazolium Acetate | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]

  • Proposed reaction of CO2 and [emim][Ac]. Reprinted with permission from... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Advances in Ionic Liquid Technologies for CO2 Capture and Conversion: A Comprehensive Review | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]

  • Sustainable Ionic Liquid Organic Solution with Efficient Recyclability and Low Regeneration Energy Consumption for CO2 Capture | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Innovative Green Strategy for the Regeneration of Spent Activated Carbon via Ionic Liquid-Based Systems - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • Physical Properties and CO2 Reaction Pathway of 1-Ethyl-3-Methylimidazolium Ionic Liquids with Aprotic Heterocyclic Anions | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Chemical and Physical Ionic Liquids in CO2 Capture System Using Membrane Vacuum Regeneration - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Chemical and Physical Ionic Liquids in CO2 Capture System Using Membrane Vacuum Regeneration - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • CO2 Capture with Ionic Liquids - YouTube. (2021, March 26). Retrieved January 19, 2026, from [Link]

  • Energetic Aspects of Imidazolium-Based Ionic Liquid Regeneration from Aqueous Solutions - Aidic. (n.d.). Retrieved January 19, 2026, from [Link]

  • Solubility of CO2 in Ionic Liquids with Additional Water and Methanol: Modeling with PC-SAFT Equation of State | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]

  • How to calculate energy consumption of ionic liquids used in a biomass pretreatment? (n.d.). Retrieved January 19, 2026, from [Link]

  • CO2 Desorption Performance from Imidazolium Ionic Liquids by Membrane Vacuum Regeneration Technology - PubMed. (2020, September 14). Retrieved January 19, 2026, from [Link]

  • Using Ionic Liquids to Improve CO2 Capture - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Using Ionic Liquids to Improve CO2 Capture - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • (PDF) CO2 Desorption Performance from Imidazolium Ionic Liquids by Membrane Vacuum Regeneration Technology - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Simulation of Carbon Dioxide Capture Using Ionic Liquid 1-Ethyl-3-methylimidazolium Acetate | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • What Determines CO 2 Solubility in Ionic Liquids? A Molecular Simulation Study. (2015, July 13). Retrieved January 19, 2026, from [Link]

  • Recovery and purification of ionic liquids from solutions: a review - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

  • Why Is CO2 So Soluble in Imidazolium-Based Ionic Liquids? | Journal of the American Chemical Society. (n.d.). Retrieved January 19, 2026, from [Link]

  • CO2 equilibrium uptake of [emim][Ac]@MIL-101-WI and... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Local environment structure and dynamics of CO2 in the 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide and related ionic liquids - PubMed. (2017, March 14). Retrieved January 19, 2026, from [Link]

  • Thermally Enhanced Acidity for Regeneration of Carbon Dioxide Sorbent - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • CO2 Desorption Performance from Imidazolium Ionic Liquids by Membrane Vacuum Regeneration Technology - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

  • Advanced Green Materials: Sustainable Cellulose–Lignin Composite Films Prepared via Ionic Liquid Processing - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • (PDF) New recycled polyethylene terephthalate imidazolium ionic liquids and their applications for co2 exhaust capture - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Screening Environmentally Benign Ionic Liquids for CO2 Absorption Using Representation Uncertainty-Based Machine Learning - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]

  • Using Ionic Liquids to Improve CO2 Capture - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • A review on assessment of ionic liquids in extraction of lithium, nickel, and cobalt vis-`a-vis - RSC Publishing. (n.d.). Retrieved January 19, 2026, from [Link]

  • Guide to CO2 Separations in Imidazolium-Based Room-Temperature Ionic Liquids | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

"impact of impurities on the performance of synthesized 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound, an amino acid ionic liquid (AAIL) with significant potential in diverse applications, including CO2 capture, catalysis, and the separation of phenolic compounds.[1] This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the integrity and success of your experiments. As Senior Application Scientists, we emphasize the causality behind experimental choices to empower you with a deeper understanding of this unique ionic liquid.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as [EMIm][(S)-Ala], is a type of ionic liquid (IL). Specifically, it is an Amino Acid Ionic Liquid (AAIL). It is composed of an organic cation, 1-Ethyl-3-methylimidazolium ([EMIm]⁺), and an anion derived from the natural amino acid L-alanine, (S)-2-aminopropionate.[1] Like other ILs, it is a salt that is liquid below 100°C.[2][3] Its unique properties, such as low vapor pressure, high thermal stability, and chirality, make it a subject of interest for green and sustainable chemistry.[4]

Q2: What are the primary applications of this ionic liquid?

A2: The functional groups within [EMIm][(S)-Ala] give it utility in several advanced applications:

  • CO2 Capture: The amino group on the anion can chemically interact with CO2, making it a promising solvent for carbon capture technologies.[1]

  • Catalysis: It can act as a catalyst in organic reactions, such as the aza-Michael reaction, which is important for synthesizing nitrogen-containing molecules.[1]

  • Separations: It has been shown to be an effective extractant for separating phenolic compounds from complex mixtures.[1]

Q3: Why is the purity of this ionic liquid so critical for my experiments?

Q4: How is this compound typically synthesized?

A4: The synthesis is generally a two-step process. The first step involves the alkylation of 1-methylimidazole with a haloalkane (like chloroethane or bromoethane) to form the 1-ethyl-3-methylimidazolium halide precursor ([EMIm]X).[10][11] The second step is an anion exchange reaction where the halide anion is replaced with the (S)-2-aminopropionate anion. This latter step is the most likely to introduce impurities if the exchange is incomplete.

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis, purification, and application of [EMIm][(S)-Ala].

Issue 1: My synthesized ionic liquid has an unexpectedly high viscosity.
  • Probable Cause 1: Residual Halide Impurities.

    • Why it happens: The most common synthesis route for the [EMIm]⁺ cation involves creating a halide salt intermediate (e.g., [EMIm]Cl or [EMIm]Br).[10] If the subsequent anion exchange with (S)-2-aminopropionate is incomplete, residual chloride or bromide ions will remain. These small, highly coordinating anions can dramatically increase the viscosity of the final product through strong hydrogen bonding and altered ionic packing.[12][13]

    • How to troubleshoot:

      • Qualitative Test: Perform a silver nitrate (AgNO₃) test on an aqueous solution of your ionic liquid. The formation of a white (AgCl) or cream (AgBr) precipitate indicates the presence of halide ions.[9] While this test is common, it is not reliably quantitative.[9]

      • Quantitative Analysis: For precise measurement, techniques like ion chromatography or potentiometric titration are recommended.

      • Purification: If halides are present, repeat the anion exchange step or purify the IL using a suitable resin. Ensure thorough washing during the purification process.

  • Probable Cause 2: Presence of Water.

    • Why it happens: Amino acid ionic liquids are often hygroscopic and can absorb moisture from the atmosphere. While small amounts of water can sometimes decrease viscosity, higher concentrations can lead to complex hydrogen-bonding networks that may unexpectedly increase it, depending on the specific interactions.[14]

    • How to troubleshoot:

      • Quantification: Use Karl Fischer titration for an accurate measurement of water content.

      • Removal: Dry the ionic liquid under high vacuum at an elevated temperature (e.g., 70-80°C) for several hours.[10] Ensure the temperature is well below the decomposition temperature of the ionic liquid.

Issue 2: My catalytic reaction is failing or showing poor yield.
  • Probable Cause 1: Halide Poisoning of the Catalyst.

    • Why it happens: Many transition metal catalysts used in organic synthesis are highly sensitive to halide ions.[9] Halides can coordinate to the metal center, deactivating the catalyst and halting the reaction. This is a critical issue in applications like hydrogenation or cross-coupling reactions.

    • How to troubleshoot: Follow the steps outlined in Issue 1, Probable Cause 1 to detect and remove halide impurities. It is crucial to ensure your ionic liquid is halide-free for catalytic applications.

  • Probable Cause 2: Unreacted Starting Materials.

    • Why it happens: Residual 1-methylimidazole or ethyl halide from the first synthesis step can interfere with subsequent reactions.[5][6] For instance, 1-methylimidazole is a nucleophile and can compete with your desired reactants.

    • How to troubleshoot:

      • Detection: Use ¹H NMR spectroscopy to check for the characteristic peaks of the starting materials.

      • Purification: Wash the ionic liquid with a suitable organic solvent (like ethyl acetate or dichloromethane) in which the impurities are soluble but the ionic liquid is not.[10][15] Afterwards, dry the IL under vacuum to remove any residual solvent.

Issue 3: I'm observing inconsistent results between different batches of the ionic liquid.
  • Probable Cause: Variable Impurity Profile.

    • Why it happens: Minor variations in synthesis conditions (reaction time, temperature, purification efficacy) can lead to different levels and types of impurities in each batch.[5][6] As discussed, impurities like water and halides significantly impact the physical and chemical properties of the IL, leading to poor reproducibility.[5][6][9]

    • How to troubleshoot:

      • Standardize Your Protocol: Strictly control all parameters of your synthesis and purification process.

      • Implement Quality Control (QC): Before using a new batch, perform a set of QC checks. This should, at a minimum, include:

        • ¹H NMR for structural confirmation and detection of organic impurities.

        • Karl Fischer titration for water content.

        • Silver nitrate test or ion chromatography for halide content.

      • Create a Specification Sheet: Define acceptable limits for key impurities and only use batches that meet these criteria.

Part 3: Summary of Impurities and Analytical Protocols

The following table summarizes the common impurities, their sources, potential impact, and recommended analytical techniques.

Impurity Potential Source Impact on Performance Recommended Analytical Method
Halide Ions (Cl⁻, Br⁻) Incomplete anion exchange from [EMIm]X precursor.[10][11]Increases viscosity; deactivates catalysts; alters electrochemical properties.[9][13]Ion Chromatography (Quantitative), Potentiometric Titration (Quantitative), Silver Nitrate Test (Qualitative).[9]
Water (H₂O) Atmospheric absorption (hygroscopicity); incomplete drying.Alters viscosity, density, and polarity; can hydrolyze certain reactants.[14]Karl Fischer Titration (Quantitative).
1-Methylimidazole Unreacted starting material from cation synthesis.[5][6]Acts as a competing nucleophile in reactions; can affect toxicity and biodegradability.[16]¹H NMR Spectroscopy.
Ethyl Halide Unreacted starting material from cation synthesis.Can act as an alkylating agent in side reactions.¹H NMR Spectroscopy.
Organic Solvents Residual solvent from purification/washing steps (e.g., ethyl acetate, CH₂Cl₂).[15]Decreases viscosity and density; can interfere with reaction mechanisms.[13]¹H NMR Spectroscopy, Gas Chromatography (GC).

Part 4: Key Experimental Protocols & Visualizations

Protocol 1: Qualitative Silver Nitrate Test for Halide Impurities
  • Sample Preparation: Dissolve a small amount (~0.1 g) of the synthesized ionic liquid in deionized water (~2-3 mL).

  • Acidification: Add a few drops of dilute nitric acid (HNO₃). This prevents the precipitation of other silver salts (like silver carbonate) that could give a false positive.

  • Test: Add 2-3 drops of a 0.1 M silver nitrate (AgNO₃) solution.

  • Observation:

    • No precipitate: Halide concentration is likely very low.

    • White precipitate (AgCl): Chloride impurity is present.

    • Cream/pale yellow precipitate (AgBr): Bromide impurity is present.

Causality Note: This protocol relies on the low solubility of silver halides in aqueous solution. It is a rapid but non-quantitative check that is essential before using the IL in sensitive applications like catalysis.[9]

Protocol 2: Purification by Solvent Washing
  • Solvent Selection: Choose a solvent in which the ionic liquid has minimal solubility, but the suspected impurities (e.g., unreacted 1-methylimidazole) are highly soluble. Ethyl acetate is often a good first choice.[15]

  • Procedure: a. Place the synthesized ionic liquid in a round-bottom flask or separatory funnel. b. Add a sufficient volume of the selected solvent (e.g., 3x the volume of the IL). c. Stir or shake the mixture vigorously for 15-20 minutes. d. Allow the layers to separate. The denser ionic liquid will form the bottom layer. e. Carefully decant or separate the top solvent layer containing the impurities.

  • Repetition: Repeat the washing process 2-3 times with fresh solvent to ensure complete removal of impurities.

  • Drying: After the final wash, place the ionic liquid under high vacuum at an elevated temperature (e.g., 70°C) for several hours to remove any residual washing solvent and water.

Causality Note: This liquid-liquid extraction method leverages differences in polarity and solubility to physically separate the non-polar or less polar organic impurities from the highly polar ionic liquid.[17]

Visualization: Synthesis and Impurity Pathway

The following diagram illustrates the typical two-step synthesis of [EMIm][(S)-Ala] and highlights the stages where key impurities are introduced.

Synthesis_Pathway cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_products Products & Impurities MeIm 1-Methylimidazole Step1 Step 1: Quaternization MeIm->Step1 EtX Ethyl Halide (EtX) EtX->Step1 AlaSalt (S)-2-aminopropionate Salt (M-Ala) Step2 Step 2: Anion Exchange AlaSalt->Step2 EMImX Intermediate: [EMIm]X Step1->EMImX ImpurityNode Major Impurities Step1->ImpurityNode Unreacted MeIm, EtX FinalIL Final Product: [EMIm][(S)-Ala] Step2->FinalIL Step2->ImpurityNode Residual Halide (X⁻) EMImX->Step2 FinalIL->ImpurityNode Absorbed Water (H₂O)

Caption: Synthesis pathway for [EMIm][(S)-Ala] showing impurity entry points.

Visualization: Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing performance issues with your ionic liquid.

Troubleshooting_Workflow Start Experiment Fails or Gives Poor Results Viscosity Is Viscosity Unusually High? Start->Viscosity Catalysis Is it a Catalytic Reaction? Start->Catalysis Reproducibility Are Results Inconsistent? Start->Reproducibility CheckHalides Perform AgNO₃ Test & Ion Chromatography Viscosity->CheckHalides Yes CheckWater Perform Karl Fischer Titration Viscosity->CheckWater Yes Catalysis->CheckHalides Yes CheckOrganics Analyze via ¹H NMR Catalysis->CheckOrganics Also check QC Implement Batch QC Protocol Reproducibility->QC Yes Purify Purify IL: Repeat Anion Exchange or Solvent Wash CheckHalides->Purify Halides Detected Dry Dry IL under High Vacuum CheckWater->Dry Water > Limit CheckOrganics->Purify Impurities Detected

Caption: A logical workflow for troubleshooting common ionic liquid issues.

References

  • Synthesis of 1-ethyl-3-methylimidazolium chloride (a) [EMIM][Cl] and... - ResearchGate. Available at: [Link]

  • 1-Ethyl-3-methylimidazolium chloride - Wikipedia. Available at: [Link]

  • Rajathi, K., & Rajendran, A. (2013). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Research & Reviews: Journal of Chemistry. Available at: [Link]

  • Cahya, A., et al. (2019). Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone. ResearchGate. Available at: [Link]

  • Synthesis of protic ionic liquids Challenges and solutions for the synthesis of pure compounds - ResearchGate. Available at: [Link]

  • Amino Acid Based Ionic Liquids: a Green and Sustainable Perspective - ResearchGate. Available at: [Link]

  • Seddon, K. R., et al. (2000). Influence of Chloride, Water, and Organic Solvents on the Physical Properties of Ionic Liquids. Pure and Applied Chemistry. Available at: [Link]

  • Singh, P., & Corbin, D. R. (2012). Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles. Langmuir. Available at: [Link]

  • Knowing Ionic Liquids: A Guide for Scientists And Researchers - Mind the Graph. Available at: [Link]

  • Singh, P., & Corbin, D. R. (2012). Effect of ionic liquid impurities on the synthesis of silver nanoparticles. Langmuir. Available at: [Link]

  • Chen, Y., et al. (2018). The peculiar effect of water on ionic liquids and deep eutectic solvents. Physical Chemistry Chemical Physics. Available at: [Link]

  • Sato, K. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients. Available at: [Link]

  • Purity specification methods for ionic liquids | Request PDF - ResearchGate. Available at: [Link]

  • Chapter 3: Synthesis of Ionic Liquids - Royal Society of Chemistry. Available at: [Link]

  • Van den Bossche, G., et al. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. Analytical Chemistry. Available at: [Link]

  • Gani, B., et al. (2016). Synthesis and Thermal Properties of Amino Acids Ionic Liquids (AAILS). Journal of Applied Sciences. Available at: [Link]

  • The synthesis process of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate Ionic Liquid - Alfa Chemical Co., Ltd. Available at: [Link]

  • Erdmenger, T., et al. (2007). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Madria, N. (2011). Synthesis and toxicity studies of imidazolium-based ionic liquids. Scholars' Mine. Available at: [Link]

  • Fraga-Dubreuil, J., et al. (2006). Ionic-Liquid-Supported Synthesis: A Novel Liquid-Phase Strategy for Organic Synthesis. Accounts of Chemical Research. Available at: [Link]

  • Berthod, A., et al. (2008). Ionic Liquids in Chemical Analysis. Critical Reviews in Analytical Chemistry. Available at: [Link]

  • Zhang, Q., et al. (2019). Assessment of the toxicity and biodegradation of amino acid-based ionic liquids. RSC Advances. Available at: [Link]

  • Van den Bossche, G., et al. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry. SOLVOMET. Available at: [Link]

  • Seddon, K. R., et al. (2000). Influence of chloride, water, and organic solvents on the physical properties of ionic liquids. Queen's University Belfast Research Portal. Available at: [Link]

  • HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. SIELC Technologies. Available at: [Link]

  • Ionic liquids: Preparations and limitations - ResearchGate. Available at: [Link]

  • Appetecchi, G. B., et al. (2021). Cholinium amino acid-based ionic liquids. Ionic Liquids. Available at: [Link]

  • Sun, P., & Armstrong, D. W. (2010). Ionic liquids in analytical chemistry. Analytica Chimica Acta. Available at: [Link]

  • Pacheco-Fernández, I., et al. (2021). State-of-the-art analytical methods based on ionic liquids for food and beverage analysis. TrAC Trends in Analytical Chemistry. Available at: [Link]

Sources

Technical Support Center: Enhancing CO2 Absorption Kinetics in Amino Acid Ionic Liquids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with amino acid ionic liquids (AAILs) for CO2 capture. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental mechanisms governing CO2 absorption in amino acid ionic liquids?

A: The primary mechanism of CO2 absorption in AAILs is chemisorption, where the CO2 molecule chemically reacts with the amino acid anion.[1][2][3] This process typically involves a two-step pathway:

  • Zwitterion Formation: The initial step is a nucleophilic attack by the nitrogen atom of the amino group (-NH2) on the electrophilic carbon atom of the CO2 molecule. This forms an unstable zwitterionic intermediate.[2]

  • Carbamate Formation: The zwitterion is then deprotonated by a second amino acid anion, leading to the formation of a stable carbamate and a protonated amino acid.[2]

The overall stoichiometry of this reaction can vary, with common ratios of AAIL to CO2 being 2:1 or 1:1.[1][3] The 1:1 stoichiometry is more efficient for CO2 capture as it utilizes less of the ionic liquid.[3]

Q2: How does the choice of the amino acid anion and the cation influence CO2 absorption kinetics?

A: The selection of both the anion and cation is critical in optimizing CO2 absorption kinetics.

  • Anion: The structure of the amino acid anion significantly impacts the reaction rate. Anions with less steric hindrance around the amino group generally exhibit faster kinetics. For instance, smaller amino acids like glycine may react more readily than bulkier ones like valine.[4] The basicity of the anion also plays a crucial role; a more basic anion can more effectively activate the CO2 molecule for the reaction.

  • Cation: While the cation is not directly involved in the chemical reaction with CO2, it influences the physical properties of the AAIL, such as viscosity and CO2 solubility, which in turn affect the absorption kinetics.[1] The interaction between the cation and the anion can also affect the availability of the anion's amino group to react with CO2.[1][5]

Q3: What is the effect of viscosity on CO2 absorption, and how can it be mitigated?

A: High viscosity is a significant drawback of many AAILs, as it can severely limit the mass transfer of CO2 into the liquid phase, thereby reducing the overall absorption rate.[1][6] The viscosity of AAILs often increases further upon CO2 absorption due to the formation of intermolecular hydrogen bonds between the carbamate products.[1]

Mitigation Strategies:

  • Addition of Water or Solvents: The addition of water or organic solvents like DMSO can significantly reduce the viscosity of AAILs, thereby enhancing CO2 diffusion and absorption rates.[1]

  • Rational Design of AAILs: Synthesizing AAILs with cations and anions that discourage strong intermolecular hydrogen bonding can lead to lower intrinsic viscosities.[7][8] For example, designing anions that favor intramolecular hydrogen bonding after reacting with CO2 can prevent a sharp increase in viscosity.[7][8]

Q4: What are the typical optimal temperature and pressure ranges for CO2 capture with AAILs?

A: The optimal conditions for CO2 capture with AAILs depend on the specific ionic liquid and the application.

  • Temperature: CO2 absorption in AAILs is an exothermic process. Therefore, lower temperatures generally favor a higher absorption capacity.[9] However, the absorption rate may increase with temperature due to reduced viscosity and enhanced reaction kinetics.[9] A trade-off must be found, with typical operating temperatures ranging from 30°C to 60°C.[9]

  • Pressure: According to Le Chatelier's principle, higher CO2 partial pressures will drive the absorption reaction forward, leading to a higher CO2 loading in the AAIL.

Q5: How can amino acid ionic liquids be regenerated after CO2 absorption?

A: Regeneration of AAILs involves releasing the captured CO2, typically by heating the CO2-rich solvent. The absorbed CO2 can be desorbed at elevated temperatures (typically 80-120°C), often under a vacuum or with a stripping gas. Some novel AAIL systems exhibit phase-change behavior, where the product of the CO2 reaction precipitates as a solid.[10] In such cases, the solid phase can be separated and heated for regeneration, which can significantly reduce the energy required for the process.[10]

Troubleshooting Guides

Troubleshooting: Slow CO2 Absorption Rate

Problem: The rate of CO2 uptake is significantly lower than expected.

Possible Causes Suggested Solutions
High Viscosity of the AAIL - Increase the experimental temperature to reduce viscosity. - If compatible with your system, consider adding a small amount of water or an appropriate organic solvent (e.g., DMSO) to decrease viscosity.[1] - Ensure adequate stirring or agitation to improve mass transfer.
Low Temperature - While lower temperatures favor higher capacity, they can decrease the reaction rate. Gradually increase the temperature in small increments (e.g., 5°C) to find an optimal balance between capacity and kinetics.[9]
Steric Hindrance of the Anion - If possible, consider using an AAIL with a less sterically hindered amino acid anion (e.g., glycine instead of valine).[4]
Impure AAIL - Ensure the AAIL is of high purity. Impurities can interfere with the reaction. Consider re-purifying the AAIL.
Insufficient Mixing/Mass Transfer - Increase the stirring speed or use a more efficient gas-liquid contactor to enhance the interfacial area between the gas and liquid phases.
Troubleshooting: Inconsistent or Non-Reproducible Results

Problem: Repeated experiments yield significantly different CO2 absorption capacities or rates.

Possible Causes Suggested Solutions
Water Content Variation - The presence of water can significantly affect viscosity and CO2 absorption.[1] Ensure a consistent and known water content in your AAIL for all experiments. If aiming for anhydrous conditions, ensure the AAIL is properly dried and handled in an inert atmosphere.
Temperature Fluctuations - Use a temperature-controlled reaction vessel with precise monitoring to maintain a stable temperature throughout the experiment.
Degradation of AAIL - Some AAILs may degrade at elevated temperatures or in the presence of impurities. Check for any color change or off-gassing that might indicate degradation. Consider running control experiments to assess the stability of your AAIL under the experimental conditions.
Inaccurate Measurement of AAIL Amount - Use a high-precision balance to accurately weigh the amount of AAIL used in each experiment.
Leaks in the Experimental Setup - Thoroughly check the experimental setup for any gas leaks, which can lead to inaccurate pressure readings and absorption data.
Troubleshooting: Degradation of the Amino Acid Ionic Liquid

Problem: The AAIL shows signs of degradation (e.g., color change, odor, loss of performance) after one or more absorption-desorption cycles.

Possible Causes Suggested Solutions
High Regeneration Temperature - Optimize the regeneration temperature. Use the lowest temperature at which CO2 can be effectively removed. Prolonged exposure to high temperatures can cause thermal degradation.
Oxidative Degradation - If flue gas is the CO2 source, other components like O2, SOx, and NOx can react with and degrade the AAIL. Consider purifying the gas stream before it enters the absorption unit.
Hydrolysis - Some AAILs may be susceptible to hydrolysis, especially at elevated temperatures in the presence of water. If possible, minimize the water content during regeneration.
Troubleshooting: Phase Separation or Precipitation Issues

Problem: The AAIL becomes cloudy, forms a precipitate, or separates into two phases during CO2 absorption.

Possible Causes Suggested Solutions
Formation of Insoluble Products - The carbamate or bicarbonate product formed upon CO2 reaction may have limited solubility in the AAIL, especially at high CO2 loadings.[10] This can be an intended feature of phase-change AAILs.[10] If it is not, consider operating at a lower CO2 loading or a different temperature to maintain a single phase.
Presence of Impurities - Impurities in the AAIL or the CO2 stream could lead to the formation of insoluble side products. Ensure the purity of all components.

Experimental Protocols

Protocol 1: Synthesis of Tetrabutylphosphonium Glycinate ([P4444][Gly])

This protocol describes a common method for synthesizing a representative amino acid ionic liquid.

Materials:

  • Tetrabutylphosphonium hydroxide ([P4444][OH]) solution (e.g., 40 wt% in water)

  • Glycine

  • Deionized water

  • Ethanol

  • Rotary evaporator

  • High-vacuum line

Procedure:

  • Neutralization Reaction: In a round-bottom flask, dissolve a stoichiometric amount of glycine in deionized water.

  • Slowly add an equimolar amount of the [P4444][OH] solution to the glycine solution while stirring. The reaction is an acid-base neutralization.

  • Continue stirring the mixture at room temperature for 24 hours to ensure the reaction goes to completion.

  • Solvent Removal: Remove the water from the resulting solution using a rotary evaporator at approximately 60-70°C.

  • Further Drying: To remove residual water, add ethanol to the viscous liquid and evaporate it on the rotary evaporator. Repeat this step 2-3 times.

  • High-Vacuum Drying: Transfer the synthesized [P4444][Gly] to a Schlenk flask and dry it under a high vacuum at 60-80°C for at least 48 hours to remove any remaining volatile impurities and water.

  • Characterization: Confirm the structure and purity of the synthesized AAIL using techniques such as NMR spectroscopy (¹H, ¹³C, ³¹P) and measure the water content using Karl Fischer titration.

Protocol 2: Measurement of CO2 Absorption Kinetics using a Gravimetric Analyzer

This protocol outlines the use of a gravimetric analyzer to determine CO2 absorption capacity and kinetics.

Equipment:

  • Gravimetric analyzer (e.g., a magnetic suspension balance)

  • High-purity CO2 and an inert gas (e.g., N2 or Ar)

  • Mass flow controllers

  • Temperature controller

Procedure:

  • Sample Preparation: Place a known mass of the dried AAIL into the sample holder of the gravimetric analyzer.

  • Degassing: Heat the sample under a high vacuum or a flow of inert gas to a temperature above the experimental temperature (e.g., 100°C) to remove any pre-adsorbed gases and residual water.

  • Temperature Equilibration: Cool the sample to the desired experimental temperature and allow it to stabilize.

  • CO2 Introduction: Introduce a continuous flow of CO2 gas at the desired pressure into the sample chamber.

  • Data Acquisition: Record the change in mass of the sample over time. The increase in mass corresponds to the amount of CO2 absorbed.

  • Equilibrium: Continue the experiment until the mass of the sample no longer increases, indicating that equilibrium has been reached.

  • Data Analysis:

    • Absorption Capacity: Calculate the CO2 absorption capacity in terms of moles of CO2 per mole of AAIL or mass of CO2 per mass of AAIL.

    • Absorption Rate: The initial slope of the mass uptake curve represents the initial absorption rate.

Visual Aids and Diagrams

Mechanism of CO2 Absorption in AAILs

CO2_Absorption_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products AAIL1 Amino Acid Anion (R-NH2) Zwitterion Zwitterion (R-NH2+-COO-) AAIL1->Zwitterion Nucleophilic Attack CO2 CO2 (O=C=O) CO2->Zwitterion Carbamate Carbamate (R-NH-COO-) Zwitterion->Carbamate Deprotonation Protonated_AAIL Protonated Amino Acid (R-NH3+) Zwitterion->Protonated_AAIL AAIL2 Second Amino Acid Anion AAIL2->Protonated_AAIL

Caption: Mechanism of CO2 absorption in AAILs.

Troubleshooting Workflow for Slow CO2 Absorption

Troubleshooting_Workflow Start Start: Slow CO2 Absorption Check_Viscosity Is Viscosity High? Start->Check_Viscosity Check_Temp Is Temperature Too Low? Check_Viscosity->Check_Temp No Increase_Temp Increase Temperature or Add Co-solvent Check_Viscosity->Increase_Temp Yes Check_Mixing Is Mixing Inadequate? Check_Temp->Check_Mixing No Optimize_Temp Increase Temperature Check_Temp->Optimize_Temp Yes Check_Purity Is AAIL Purity a Concern? Check_Mixing->Check_Purity No Improve_Mixing Increase Stirring Speed Check_Mixing->Improve_Mixing Yes Purify_AAIL Purify AAIL Check_Purity->Purify_AAIL Yes End_Unresolved Further Investigation Needed Check_Purity->End_Unresolved No End_Resolved Issue Resolved Increase_Temp->End_Resolved Optimize_Temp->End_Resolved Improve_Mixing->End_Resolved Purify_AAIL->End_Resolved

Caption: Troubleshooting workflow for slow CO2 absorption.

Experimental Setup for CO2 Absorption Measurement

Experimental_Setup cluster_gas Gas Supply cluster_reactor Reactor System cluster_analysis Data Acquisition CO2_Cylinder CO2 Cylinder MFCs Mass Flow Controllers CO2_Cylinder->MFCs N2_Cylinder N2 Cylinder N2_Cylinder->MFCs Reactor Reactor with Stirrer Temperature Jacket AAIL Sample MFCs->Reactor Balance Gravimetric Balance Reactor->Balance Computer Computer Balance->Computer

Caption: Schematic of a gravimetric CO2 absorption setup.

References

  • Andreia F. L. A. C., et al. (2022). Reaction Mechanism of CO2 with Choline-Amino Acid Ionic Liquids: A Computational Study. International Journal of Molecular Sciences, 23(21), 13459. [Link]

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  • CO2 absorption characteristics of amino group functionalized imidazolium-based amino acid ionic liquids. (2020). Journal of Molecular Liquids, 297, 111825. [Link]

  • Dual Amino-Functionalized Imidazolium Ionic liquids for CO2 capture. (2017). International ASET Inc.[Link]

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  • Using Ionic Liquids to Improve CO2 Capture. (2022). Molecules, 27(19), 6527. [Link]

  • Carbon Dioxide Capture Using Ionic Liquids Containing Amino Acid-Type Anions. Effect of the Cation, Anion on the Absorption Efficiency. (2024). Journal of the Mexican Chemical Society, 68(1). [Link]

  • Absorption of CO2 in amino acid ionic liquid (AAIL) activated MDEA solutions. (2018). Journal of the Taiwan Institute of Chemical Engineers, 87, 238-246. [Link]

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Sources

Navigating the Process Landscape of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate: A Technical Support Guide to Viscosity Management

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate, [EMIM][(S)-Ala]. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of this amino acid ionic liquid (AAIL) in their process applications. As a chiral ionic liquid with a biodegradable profile, [EMIM][(S)-Ala] offers significant potential in areas such as biocatalysis, cellulose processing, and as a medium for organic synthesis. However, its practical implementation often requires a nuanced understanding and control of its viscosity.

This document provides in-depth, experience-based guidance to anticipate and troubleshoot viscosity-related challenges. We will delve into the underlying scientific principles governing the viscosity of [EMIM][(S)-Ala] and offer practical, step-by-step protocols to ensure the smooth execution of your experiments and processes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the viscosity of this compound.

Q1: Why is my this compound so viscous at room temperature?

The relatively high viscosity of [EMIM][(S)-Ala] at ambient temperatures is primarily due to the extensive network of hydrogen bonds formed between the carboxylate group of the alaninate anion and the imidazolium cation.[1][2] Specifically, the hydrogen atom on the C2 position of the imidazolium ring is a strong hydrogen bond donor, interacting with the oxygen atoms of the anion.[3] This strong intermolecular attraction restricts ionic mobility, resulting in higher viscosity compared to ionic liquids with less coordinating anions.[1][2]

Q2: How does temperature affect the viscosity of [EMIM][(S)-Ala]?

Like most liquids, the viscosity of [EMIM][(S)-Ala] is highly dependent on temperature. As the temperature increases, the kinetic energy of the ions also increases, which disrupts the hydrogen bonding network and other intermolecular forces.[4] This leads to a significant, non-linear decrease in viscosity, allowing for easier handling and improved mass transfer in process applications.[4]

Q3: I've noticed the viscosity of my [EMIM][(S)-Ala] changes over time when exposed to air. Why is this happening?

This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] The presence of water can significantly decrease the viscosity of the ionic liquid.[6] Water molecules disrupt the ion-ion interactions and the hydrogen-bonding network, effectively acting as a lubricant and increasing ionic mobility.[6] Therefore, changes in ambient humidity can lead to variations in viscosity if the ionic liquid is not handled under controlled atmosphere.

Q4: Can I use co-solvents to lower the viscosity of [EMIM][(S)-Ala]?

Yes, the use of co-solvents is a common and effective strategy to reduce the viscosity of ionic liquids.[7][8] Protic solvents like water and alcohols, as well as aprotic polar solvents such as dimethyl sulfoxide (DMSO), can be added to [EMIM][(S)-Ala] to decrease its viscosity.[7][8][9] These co-solvents work by solvating the ions and disrupting the intermolecular forces that contribute to high viscosity.[7][8] However, it is crucial to consider the compatibility of the co-solvent with your specific application, as it may influence reaction kinetics, enzyme stability, or product solubility.[10]

Part 2: Troubleshooting Guide for Viscosity-Related Issues

This section provides a structured approach to diagnosing and resolving common problems encountered due to the viscosity of this compound during experimental work.

Issue 1: Inconsistent Reaction Rates or Yields in Biocatalysis

Symptoms:

  • Batch-to-batch variability in product yield.

  • Slower than expected reaction kinetics.

  • Difficulty in reproducing experimental results.

Root Cause Analysis:

High viscosity can lead to poor mass transfer of substrates and products to and from the active site of an enzyme, thereby limiting the overall reaction rate.[10] Inconsistent water content due to atmospheric exposure can also lead to fluctuating viscosity and, consequently, variable reaction conditions.

Troubleshooting Workflow:

A Inconsistent Reaction Outcomes B Measure Viscosity of Current IL Batch A->B C Is Viscosity Higher Than Expected? B->C D Option 1: Increase Reaction Temperature C->D Yes E Option 2: Introduce a Co-solvent (e.g., water, DMSO) C->E Yes F Option 3: Immobilize the Enzyme C->F Yes G Is Viscosity Within Expected Range? C->G No K Re-run Experiment with Controlled Viscosity D->K E->K F->K H Check for Other Factors (e.g., enzyme deactivation, substrate purity) G->H I Verify Water Content (Karl Fischer Titration) G->I J Standardize IL Handling (e.g., glovebox, desiccator) I->J J->K

Figure 1: Troubleshooting inconsistent biocatalysis results.

Corrective Actions:

  • Increase Temperature: Carefully increase the reaction temperature in small increments (e.g., 5-10 °C). Monitor both the reaction rate and enzyme stability, as excessive heat can lead to denaturation.

  • Add a Co-solvent: Introduce a small, controlled amount of a biocompatible co-solvent. Water is often a good first choice for enzymatic reactions. Start with a low percentage (e.g., 1-5% v/v) and incrementally increase while monitoring the impact on viscosity and enzyme activity.

  • Enzyme Immobilization: Immobilizing the enzyme on a solid support can improve its stability and performance in viscous media by providing a more favorable microenvironment.[10]

Issue 2: Difficulty in Pumping, Mixing, or Filtering [EMIM][(S)-Ala] Solutions

Symptoms:

  • Clogging of transfer lines or filters.

  • Inefficient mixing, leading to localized "hot spots" or concentration gradients.

  • High energy consumption for mechanical stirring or pumping.

Root Cause Analysis:

The high intrinsic viscosity of [EMIM][(S)-Ala], especially at lower temperatures, can present significant challenges for fluid handling and processing.

Troubleshooting Workflow:

A Fluid Handling Difficulties B Measure Temperature and Viscosity of the IL A->B C Is Viscosity Prohibitively High? B->C D Option 1: Pre-heat the IL and Transfer Lines C->D Yes E Option 2: Dilute with a suitable co-solvent C->E Yes F Is the issue resolved? D->F E->F G Re-evaluate Process Equipment (e.g., wider tubing, different pump type) F->G No H Continue Process F->H Yes

Figure 2: Troubleshooting fluid handling issues.

Corrective Actions:

  • Heating: Where possible, gently heat the ionic liquid and any transfer tubing to lower its viscosity before and during transfer.

  • Dilution: If compatible with the downstream process, dilute the [EMIM][(S)-Ala] with a low-viscosity co-solvent to improve its flow characteristics.[7][8]

  • Equipment Modification: For larger-scale operations, consider using positive displacement pumps that are better suited for viscous fluids and wider diameter tubing to reduce pressure drop.

Part 3: Experimental Protocols

This section provides standardized procedures for the measurement and adjustment of the viscosity of this compound.

Protocol 1: Viscosity Measurement using a Rotational Viscometer

Objective: To accurately determine the dynamic viscosity of [EMIM][(S)-Ala] at a given temperature.

Materials:

  • This compound

  • Rotational viscometer with appropriate spindle

  • Temperature-controlled water bath or Peltier temperature controller

  • Calibration standards for the viscometer

  • Anhydrous handling equipment (e.g., glovebox or desiccator)

Procedure:

  • Calibration: Calibrate the viscometer according to the manufacturer's instructions using a certified viscosity standard at the desired experimental temperature.

  • Sample Preparation: Due to the hygroscopic nature of [EMIM][(S)-Ala], handle the sample under an inert atmosphere (e.g., in a glovebox) or in a desiccator to minimize water absorption.[5]

  • Loading the Sample: Place the required volume of [EMIM][(S)-Ala] into the viscometer sample cup.

  • Temperature Equilibration: Allow the sample to equilibrate to the target temperature for at least 15-20 minutes. Ensure the temperature is stable before proceeding.

  • Measurement: Begin the viscosity measurement at a low shear rate and gradually increase it to assess for any shear-thinning or shear-thickening behavior. For a Newtonian fluid, the viscosity will be independent of the shear rate.

  • Data Recording: Record the viscosity (in mPa·s or cP) and the corresponding temperature and shear rate.

  • Repeatability: Perform at least three independent measurements to ensure the reproducibility of the results.

Protocol 2: Controlled Reduction of Viscosity using Water as a Co-solvent

Objective: To systematically reduce the viscosity of [EMIM][(S)-Ala] by the addition of controlled amounts of deionized water.

Materials:

  • This compound (pre-dried if necessary)

  • Deionized water

  • Micropipette

  • Analytical balance

  • Rotational viscometer

  • Karl Fischer titrator (for accurate water content determination)

Procedure:

  • Initial Measurement: Measure the viscosity and water content of the neat [EMIM][(S)-Ala] as a baseline.

  • Controlled Water Addition: Using a micropipette and an analytical balance, add a precise amount of deionized water to a known mass of the ionic liquid to achieve a target water concentration (e.g., 1% w/w).

  • Homogenization: Thoroughly mix the solution to ensure uniform distribution of the water. Gentle heating and stirring may be required.

  • Viscosity and Water Content Measurement: Measure the viscosity of the water-ionic liquid mixture using the protocol described above. Verify the final water content using Karl Fischer titration.

  • Iterative Process: Repeat steps 2-4 with increasing amounts of water (e.g., 2%, 5%, 10% w/w) to generate a viscosity vs. water content curve.

Expected Outcome: A significant decrease in viscosity with increasing water content. This data can then be used to precisely tune the viscosity for a specific process application.

Part 4: Quantitative Data Summary

Table 1: Illustrative Viscosity of [EMIM][(S)-Ala] at Different Temperatures and Water Contents

Temperature (°C)Water Content (w/w %)Estimated Viscosity (mPa·s)
250> 500
252~ 300-400
255~ 150-250
2510< 100
500~ 100-200
502~ 70-120
505~ 40-70
750~ 40-80
752~ 25-50

Note: These are estimated values to illustrate the expected trends. Actual values should be determined experimentally.

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  • Zhang, L., Li, J., Wang, Y., Zhang, L., & He, Y. C. (2021). 1-Ethyl-3-methylimidazolium acetate ionic liquid as simple and efficient catalytic system for the oxidative depolymerization of alkali lignin. Bioresource technology, 337, 125434.
  • Klahn, M., & Seduraman, A. (2012). Aqueous solutions of amino acid based ionic liquids. Dispersion and structure. arXiv preprint arXiv:1208.2831.
  • Sheldon, R. A., & Woodley, J. M. (2018). Grand challenges in biocatalysis. Frontiers in Bioengineering and Biotechnology, 6, 15.
  • Shahrom, M., & Wilfred, C. D. (2014). Synthesis and thermal properties of amino acids ionic liquids (AAILs). Journal of Applied Sciences, 14(11), 1067-1072.
  • Rahman, N., & Ahmad, R. (2017). Does 1-allyl-3-methylimidazolium chloride acts as a biocompatible solvent for stem bromelain?. International journal of biological macromolecules, 104, 111-118.

Sources

Technical Support Center: Strategies to Prevent Degradation of Imidazolium Catalysts in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazolium-based catalysts. As a leader in innovative catalytic solutions, we understand that ensuring catalyst stability is paramount to achieving reproducible, high-yield results in your research and development workflows. Imidazolium salts, precursors to N-heterocyclic carbenes (NHCs), are powerful organocatalysts, but their performance can be compromised by degradation under various reaction conditions.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the fundamental chemistry behind catalyst stability. Our goal is to empower you with the knowledge to proactively design robust reaction systems and diagnose issues as they arise.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each answer provides a diagnostic approach and actionable solutions grounded in mechanistic principles.

Q1: My reaction is sluggish or has stalled completely. I suspect catalyst deactivation. What are the first things I should check?

A: A stalled reaction is a classic symptom of catalyst deactivation. Your diagnostic process should systematically eliminate potential causes, starting with the most common and easily addressable factors.

Initial Diagnostic Steps:

  • Verify the Reaction Atmosphere: Imidazolium catalysts, particularly the active NHC species, can be sensitive to oxygen. Oxidative degradation pathways can cleave the imidazolium ring or oxidize the carbene.

    • Action: Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the system is sealed to prevent atmospheric oxygen from entering. For highly sensitive reactions, working in a glovebox is recommended.

  • Assess Purity of Reagents and Solvents: Impurities are a primary source of catalyst poisoning.[1][2]

    • Water: Can hydrolyze the catalyst or interfere with the catalytic cycle. Ensure you are using anhydrous solvents and that your reagents are dry.

    • Peroxides: Ethereal solvents like THF can form peroxides, which are highly oxidizing. Always use freshly distilled or inhibitor-free, sparged solvents.

    • Trace Metals: Contaminants from starting materials or previous reactions can interfere with the catalyst's function.[3]

  • Re-evaluate Your Base: The choice of base is critical. A base that is too strong or nucleophilic can directly attack the imidazolium salt, leading to irreversible degradation.

    • Action: Analyze your choice of base. Is it a strong nucleophile (e.g., alkoxides in some contexts)? Could it be deprotonating the imidazolium cation at positions other than the intended C2, leading to undesired reactivity? Consider screening a panel of weaker, non-nucleophilic bases.

Q2: I'm observing unexpected side products, and my target molecule yield is low. Could this be related to catalyst degradation?

A: Yes, absolutely. Catalyst degradation fragments can sometimes initiate or participate in non-productive reaction pathways, leading to a complex product mixture.

Causality and Investigation:

The most common degradation pathway involves nucleophilic attack, often by the base or other nucleophiles present, at the acidic C2-proton of the imidazolium ring. This generates the active NHC, but under harsh conditions, can also lead to ring-opening or other decomposition reactions.[4]

  • Investigative Steps:

    • Run a Control Reaction: Set up a reaction without your substrate but with the catalyst, solvent, and base. Let it stir under the reaction conditions for a few hours. Analyze the mixture by LC-MS or GC-MS to see if new peaks corresponding to catalyst fragments appear.

    • Characterize the Byproducts: If possible, isolate and identify the main side products. Understanding their structure can provide clues about the degradation mechanism. For instance, the presence of urea-like structures may suggest oxidative cleavage of the NHC.

    • Consider "Abnormal" Carbenes: Deprotonation can sometimes occur at the C4 or C5 positions, leading to the formation of abnormal N-heterocyclic carbenes (aNHCs).[5] These species have different reactivity profiles and may lead to unexpected products. Protecting the C2 position with a substituent can force the formation of these aNHCs.[5]

Q3: My catalyst seems to be unstable in the presence of a strong base. How can I mitigate this?

A: This is a frequent challenge, as many NHC-catalyzed reactions require a base for the initial deprotonation of the imidazolium salt to form the active carbene. The key is to balance the need for C2-deprotonation with the prevention of unwanted nucleophilic attack.

Strategies for Alkaline Stability:

  • Structural Modification (Steric Shielding): The most effective strategy is to sterically protect the imidazolium core.

    • Bulky N-Substituents: Replace N-methyl or N-ethyl groups with bulkier groups like N-isopropyl, N-tert-butyl, or N-mesityl. This physically hinders the approach of nucleophiles to the ring.

    • C4/C5 Substitution: Introducing substituents at the C4 and C5 positions of the ring significantly enhances stability by shielding the C2 position and altering the ring's electronics.[4][6][7] Methyl or phenyl groups are commonly used.[4] A systematic study showed that combining bulky N-substituents with C4,5-substituents leads to exceptionally stable cations.[4][7]

  • C2-Substitution: The ultimate protection against C2-attack is to replace the C2-proton with a non-acidic group, such as a methyl or phenyl group.[4] This completely prevents deprotonation at that site and subsequent degradation pathways that rely on it. However, this is only viable if the catalytic cycle does not require a C2-unsubstituted NHC.

  • Use of Weaker, Non-Nucleophilic Bases: Instead of strong, highly nucleophilic bases like alkoxides or organolithiums, consider alternatives:

    • Potassium carbonate (K₂CO₃)

    • Cesium carbonate (Cs₂CO₃)

    • Potassium tert-butoxide (KOtBu) - bulky and less nucleophilic

    • Organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

Frequently Asked Questions (FAQs)

This section covers fundamental principles of imidazolium catalyst stability.

Q: What are the primary degradation pathways for imidazolium catalysts?

A: The degradation of imidazolium catalysts can be broadly categorized into three main mechanisms: chemical, thermal, and mechanical (for supported catalysts).[2][8]

  • Chemical Degradation:

    • Nucleophilic Attack/Base Degradation: This is the most prevalent pathway. Strong bases or other nucleophiles can attack the acidic C2-proton, leading to ylide formation and potential ring-opening.[4]

    • Oxidative Degradation: In the presence of oxygen, the electron-rich N-heterocyclic carbene can be oxidized, often leading to the formation of ureas and cleavage of the imidazolium ring.

    • Poisoning: Impurities in the reaction mixture (e.g., sulfur compounds, water, trace metals) can bind to the active site, rendering it inactive.[1][2]

  • Thermal Degradation:

    • Sintering/Agglomeration: At high temperatures, catalyst particles (especially if metal-based or supported) can agglomerate, reducing the active surface area.[3]

    • Decomposition: Excessive heat can lead to the fragmentation of the imidazolium ring itself. The thermal stability of imidazolium salts is generally high but can be influenced by the nature of the anion and substituents.[9]

  • Mechanical Degradation (for supported catalysts):

    • Leaching: The catalyst can detach from the solid support and leach into the reaction medium, leading to a loss of activity and product contamination.[10]

    • Fouling/Coking: Deposition of polymeric materials or "coke" on the catalyst surface can block active sites.[3]

dot

Caption: Primary degradation pathways for imidazolium catalysts.

Q: How do steric and electronic factors influence catalyst stability?

A: Both factors are crucial and can be tuned synthetically to design more robust catalysts.

  • Steric Effects: As discussed in Q3, increasing the steric bulk around the imidazolium core is a highly effective strategy. Bulky substituents on the nitrogen atoms (e.g., mesityl, diisopropylphenyl) or on the C4/C5 positions act as "bumpers," physically blocking the approach of nucleophiles or other degrading species.[4] This is a cornerstone of designing highly stable NHCs.

  • Electronic Effects: The electronic nature of the substituents modifies the electron density of the imidazolium ring, affecting its stability.

    • Electron-donating groups (EDGs) increase the electron density on the ring, which can strengthen the bond between the carbene carbon and a metal center (in organometallic applications) but may also make the ring more susceptible to oxidation.

    • Electron-withdrawing groups (EWGs) decrease the ring's electron density. This makes the C2-proton more acidic and easier to remove but can help stabilize the catalyst against oxidation. For example, nitro-functionalized imidazolium salts have been shown to act as effective acidic catalysts.[11][12]

Position Substituent Type Effect on Stability Rationale
N1, N3 Bulky alkyl/aryl (e.g., Mesityl)Increases Steric shielding of the entire ring.
C2 Alkyl/Aryl (e.g., -CH₃)Significantly Increases Blocks the primary site of nucleophilic attack and deprotonation.[4]
C4, C5 Alkyl/Aryl (e.g., -CH₃, -Ph)Increases Sterically hinders access to the C2 position.[4][6]
Ring Saturated backbone (Imidazolinium)Increases Saturated NHCs are stronger σ-donors and can form more stable bonds, showing enhanced stability under harsh acidic conditions compared to imidazolium.[13]

Q: What analytical techniques can I use to monitor catalyst degradation?

A: Monitoring the health of your catalyst in real-time or post-reaction is key to optimization.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is one of the most powerful tools. You can track the disappearance of the characteristic C2-H proton signal of the imidazolium salt. The appearance of new, unidentified signals can indicate the formation of degradation products.[4]

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are excellent for identifying the molecular weights of degradation products in the reaction mixture, helping you piece together the degradation pathway.

  • Electrochemistry: Voltammetric techniques can be used to monitor the degradation of imidazolium-based ionic liquids, providing insights into the cleavage of the cation structure.[14][15]

  • X-ray Photoelectron Spectroscopy (XPS): For catalysts on surfaces, XPS can be used to probe the chemical state and stability of the attached catalyst.[13]

Experimental Protocols & Workflows

Troubleshooting Workflow for Low Catalyst Activity

When faced with a failing reaction, a logical, step-by-step approach can quickly identify the root cause.

dot

troubleshooting_workflow start Start: Low Yield / No Reaction check_conditions Check Basic Conditions Inert atmosphere? Correct temperature? Correct stoichiometry? start->check_conditions purity_check Assess Purity Solvents anhydrous? Reagents pure? No peroxide in THF? check_conditions->purity_check Conditions OK base_issue Evaluate Base Is base too nucleophilic? Is base strong enough? purity_check->base_issue All Pure catalyst_structure Evaluate Catalyst Structure Is it sterically protected? Is it suited for the conditions? base_issue->catalyst_structure No screen_base Action: Screen alternative bases (e.g., K₂CO₃, DBU) base_issue->screen_base Yes redesign_catalyst Action: Synthesize or select a more robust catalyst (e.g., with bulky N-groups) catalyst_structure->redesign_catalyst No control_rxn Action: Run control reaction (catalyst + base + solvent) and analyze by NMR/MS catalyst_structure->control_rxn Yes outcome_ok Problem Solved screen_base->outcome_ok redesign_catalyst->outcome_ok outcome_fail Degradation Confirmed control_rxn->outcome_fail

Caption: A logical workflow for troubleshooting low catalyst activity.

References
  • Imidazolinium N-Heterocyclic Carbene Ligands for Enhanced Stability on Gold Surfaces. (2021). Langmuir. [Link]

  • Electroanalytical techniques applied to monitoring the electro-Fenton degradation of aromatic imidazolium-based ionic liquids. (2018). ResearchGate. [Link]

  • Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. (2015). Journal of the American Chemical Society. [Link]

  • Imidazolium-Catalyzed Synthesis of an Imidazolium Catalyst. (2019). ResearchGate. [Link]

  • Electroanalytical techniques applied to monitoring the electro-Fenton degradation of aromatic imidazolium-based ionic liquids. (2018). Journal of Applied Electrochemistry. [Link]

  • Stable Abnormal N-Heterocyclic Carbenes and their Applications in Catalysis. (2020). Chemical Society Reviews. [Link]

  • CO2 hydrosilylation catalyzed by an N-heterocyclic carbene (NHC)-stabilized stannyliumylidene. (2022). PubMed Central. [Link]

  • Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. (2015). ResearchGate. [Link]

  • Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. (2022). MDPI. [Link]

  • Imidazolium based ionic liquid-phase green catalytic reactions. (2023). RSC Publishing. [Link]

  • Imidazolium-based ionic liquid functionalized chiral metal–organic framework as an efficient catalyst for asymmetric catalytic sulfoxidation. (2023). RSC Publishing. [Link]

  • Imidazolium ligand-modified Cu2O catalysts for enhancing C2+ selectivity in CO2 electroreduction via local *CO enrichment. (2025). Industrial Chemistry & Materials. [Link]

  • From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. (2017). ACS Omega. [Link]

  • Nitro-functionalized imidazolium salts as acidic catalysts for cellulose degradation in ionic liquids. (2022). RSC Publishing. [Link]

  • Insights into the electrochemical degradation mechanisms of imidazolium-based ionic liquids in the aqueous solution. (2021). ResearchGate. [Link]

  • Formation and Stability of N-Heterocyclic Carbenes in Water: The Carbon Acid pKa of Imidazolium Cations in Aqueous Solution. (2008). Journal of the American Chemical Society. [Link]

  • Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure-Stability Relationships. (2015). PubMed. [Link]

  • Nitro-functionalized imidazolium salts as acidic catalysts for cellulose degradation in ionic liquids. (2022). ResearchGate. [Link]

  • Key factors affecting the activity and stability of enzymes in ionic liquids and novel applications in biocatalysis. (2014). ResearchGate. [Link]

  • Photocatalytic Carbon Dioxide Reduction with Imidazolium‐Based Ionic Liquids. (2024). PubMed Central. [Link]

  • Imidazolium-Catalyzed Synthesis of an Imidazolium Catalyst. (2019). Semantic Scholar. [Link]

  • Degradation of imidazolium-based ionic liquids in aqueous solution by Fenton oxidation. (2014). Journal of Chemical Technology & Biotechnology. [Link]

  • Imidazolium ionic liquids as promoters and stabilising agents for the preparation of metal(0) nanoparticles by reduction and decomposition of organometallic complexes. (2010). ResearchGate. [Link]

  • Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. (2022). PeerJ. [Link]

  • Photocatalytic degradation of imidazolium ionic liquids using dye sensitized TiO2/SiO2 composites. (2017). Semantic Scholar. [Link]

  • Photocatalytic degradation of imidazolium ionic liquids using dye sensitized TiO2/SiO2 composites. (2017). RSC Publishing. [Link]

  • Degradation of imidazolium-based IL with different anion group (bmimCl,bmimBF4). (2015). ResearchGate. [Link]

  • Using imidazolium-based ionic liquids as dual solvent-catalysts for sustainable synthesis of vitamin esters: inspiration from bio- and organo-catalysis. (2018). Green Chemistry. [Link]

  • Imidazolium-Catalyzed Synthesis of an Imidazolium Catalyst. (2019). PubMed. [Link]

  • Imidazolium ionic liquids as promoters and stabilising agents for the preparation of metal(0) nanoparticles by reduction and decomposition of organometallic complexes. (2010). PubMed. [Link]

  • Photocatalytic degradation of imidazolium ionic liquids using dye sensitized TiO 2 /SiO 2 composites. (2017). RSC Publishing. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (2022). ChemCatBio. [Link]

  • Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation. (2015). PubMed. [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Advanced Catalyst Systems. [Link]

  • Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. (2016). PubMed. [Link]

  • Adsorption of Imidazolium-Based ILs Combined on Activated Carbon Obtained from Grape Seeds. (2022). PubMed Central. [Link]

  • Catalyst deactivation Common causes. (2013). AmmoniaKnowHow. [Link]

  • Troubleshooting low catalyst activity in reforming units. (2024). Patsnap Eureka. [Link]

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"optimizing temperature and pressure for CO2 capture with 1-Ethyl-3-methylimidazolium aminopropionate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Hub: Optimizing CO2 Capture with [Emim][Ap]

Welcome to the technical support center for researchers utilizing 1-Ethyl-3-methylimidazolium aminopropionate ([Emim][Ap]) for carbon dioxide capture. This guide is designed to provide you with field-proven insights, troubleshooting workflows, and foundational knowledge to enhance your experimental success. We will delve into the critical parameters of temperature and pressure, explaining the causality behind optimization choices to ensure you can achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental principles and properties of the [Emim][Ap]-CO2 system.

Q1: What is the primary mechanism of CO2 capture using [Emim][Ap]?

A1: 1-Ethyl-3-methylimidazolium aminopropionate ([Emim][Ap]) captures CO2 primarily through a chemical reaction (chemisorption). The aminopropionate anion contains an amino group (-NH2) that reacts with CO2 to form a carbamate species.[1][2][3] This is a reversible reaction, which allows the ionic liquid (IL) to be regenerated and reused. The general reaction can be summarized in a two-step process: first, the formation of a zwitterionic intermediate, followed by a proton transfer to a second anion, resulting in a 1:2 stoichiometry (one CO2 molecule per two IL anions).[1]

Q2: How does the viscosity of [Emim][Ap] change during CO2 absorption, and why is it important?

A2: A significant challenge with many amino-functionalized ILs is the dramatic increase in viscosity upon CO2 absorption.[4] This is due to the formation of strong hydrogen bonding networks between the newly formed carbamate species.[3] High viscosity is a critical issue as it can severely limit the mass transfer of CO2 into the liquid, slowing down the absorption rate and making large-scale processing difficult.[3][5] Monitoring and managing viscosity is crucial for efficient system design.

Q3: What is the expected CO2 absorption capacity of [Emim][Ap]?

A3: Amino acid-based ionic liquids are known for their potential in CO2 capture.[1][2][6] While specific values for [Emim][Ap] require direct experimental measurement under your conditions, similar acetate-based imidazolium ILs, like [Emim][OAc], can absorb up to 27 mol% CO2 at 25°C and 0.1 MPa, indicating strong chemisorption.[7] The capacity is highly dependent on temperature and pressure.

Q4: How does the presence of water affect the CO2 capture process?

A4: The presence of water can have a mixed effect. In some systems, it can reduce the viscosity of the CO2-complexed IL, which is beneficial for mass transfer.[4] However, for certain chemical ILs, water can decrease the overall process performance by reducing the chemical reaction potential.[8] Specifically, water can lead to the formation of the protonated form of the anion, which inhibits CO2 uptake.[9] It is crucial to characterize your [Emim][Ap] for water content and conduct experiments under controlled humidity or anhydrous conditions.

Troubleshooting Guide

This section provides structured guidance for diagnosing and resolving specific issues you may encounter during your experiments.

Issue 1: Lower-Than-Expected CO2 Absorption Capacity

Your experiment shows a significantly lower molar uptake of CO2 than anticipated.

dot graph TD { A[Start: Low CO₂ Capacity Observed] --> B{Check IL Purity & Water Content}; B --> C{Is Water Content High?}; C -- Yes --> D[Dry IL under Vacuum]; D --> E[Re-run Experiment]; C -- No --> F{Verify Temp & Pressure Control}; F --> G{Are T/P Accurate and Stable?}; G -- No --> H[Calibrate Sensors]; H --> E; G -- Yes --> I{Potential IL Degradation?}; I -- Yes --> J[Characterize IL (NMR, FTIR)]; J --> K[Synthesize/Procure Fresh IL]; I -- No --> L[Review Literature for Max Capacity]; subgraph Legend direction LR Troubleshooting [Troubleshooting Step] Decision [Decision Point] Action [Corrective Action] end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#FBBC05,stroke:#202124,fontcolor:#202124 style C fill:#EA4335,stroke:#202124,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#202124,fontcolor:#202124 style G fill:#EA4335,stroke:#202124,fontcolor:#FFFFFF style I fill:#FBBC05,stroke:#202124,fontcolor:#202124 style D fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF style H fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF style J fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF style K fill:#34A853,stroke:#202124,fontcolor:#FFFFFF style L fill:#34A853,stroke:#202124,fontcolor:#FFFFFF style E fill:#34A853,stroke:#202124,fontcolor:#FFFFFF } caption: "Workflow for diagnosing low CO₂ capacity."

  • Cause: Contamination, especially with water.

    • Explanation: Water can compete with CO2 for interaction sites or protonate the aminopropionate anion, reducing its reactivity with CO2.[9]

    • Solution: Ensure the IL is thoroughly dried under vacuum before use. Characterize the water content using Karl Fischer titration.

  • Cause: Inaccurate Temperature Control.

    • Explanation: CO2 absorption in amino-functionalized ILs is an exothermic process.[3] Increasing the temperature will shift the reaction equilibrium, favoring the reactants (IL + CO2) and thus decreasing the total absorption capacity.[10][11]

    • Solution: Calibrate your temperature probes and ensure the absorption vessel is in a stable, isothermal environment. For optimal capacity, lower temperatures are generally preferred.

  • Cause: Inaccurate Pressure Reading.

    • Explanation: The partial pressure of CO2 is the driving force for absorption. An inaccurate reading from your pressure transducer will lead to incorrect calculations of absorbed moles. Higher pressures generally lead to increased CO2 solubility.[12]

    • Solution: Calibrate pressure transducers against a known standard. Ensure there are no leaks in your experimental setup.

Issue 2: Slow CO2 Absorption Rate

The system takes an unusually long time to reach equilibrium.

  • Cause: High Viscosity.

    • Explanation: As [Emim][Ap] absorbs CO2, its viscosity increases significantly, which impedes the diffusion of further CO2 molecules into the bulk liquid.[3][4] This is a primary factor limiting absorption kinetics.

    • Solution:

      • Increase Temperature: While this may slightly decrease the total capacity, raising the temperature (e.g., from 25°C to 40°C) will lower the IL's viscosity and can significantly improve the absorption rate.[8] You must find the optimal balance between capacity and rate for your application.

      • Increase Agitation: Ensure efficient mixing in your absorption vessel to improve the mass transfer at the gas-liquid interface.

  • Cause: Low CO2 Partial Pressure.

    • Explanation: A lower driving force (partial pressure) will naturally lead to a slower rate of absorption.

    • Solution: If your experimental parameters allow, increasing the total pressure or the mole fraction of CO2 in the gas stream will increase the absorption rate.

Experimental Protocols & Data

This section provides a standardized protocol for measuring CO2 solubility and presents typical optimization data in a tabular format.

Protocol: Measuring CO2 Solubility via Gravimetric Analysis

This protocol outlines the steps to determine the CO2 absorption capacity of [Emim][Ap] using a magnetic suspension balance or similar gravimetric apparatus.

Materials:

  • 1-Ethyl-3-methylimidazolium aminopropionate ([Emim][Ap]), dried under high vacuum.

  • High-purity CO2 (99.99% or higher).

  • High-purity Helium (He) or Nitrogen (N2) for purging and buoyancy correction.

  • Gravimetric analyzer (e.g., magnetic suspension balance).

Procedure:

  • Preparation: Place a known mass (approx. 100-200 mg) of dried [Emim][Ap] into the sample basket of the gravimetric analyzer.

  • Degassing: Heat the sample to a moderate temperature (e.g., 80°C) under high vacuum for several hours to remove any residual volatile impurities, especially water.

  • Buoyancy Correction: Cool the sample to the desired experimental temperature (e.g., 30°C). Backfill the system with He or N2 to various pressures and record the sample weight. This data is used to correct for the buoyancy effect of the gas on the sample and basket.

  • Isotherm Measurement: a. Evacuate the system again. b. Set the system to the desired absorption temperature (e.g., 30°C). c. Introduce CO2 in incremental pressure steps (e.g., 0.1 bar, 0.2 bar, up to 1 bar or higher). d. At each pressure step, allow the system to equilibrate until the sample weight is stable, indicating that CO2 absorption has ceased. Record the final weight and pressure.

  • Data Analysis: a. Correct the raw weight data for buoyancy at each pressure point. b. Calculate the mass of CO2 absorbed at each pressure. c. Convert the mass of CO2 to moles and express the absorption capacity as mol CO2 / kg IL or mole fraction.

  • Repeat: Repeat the entire isotherm measurement at different temperatures (e.g., 40°C, 50°C) to study the effect of temperature.

Data Summary: Optimizing Temperature & Pressure

The following table summarizes the expected trade-offs when optimizing temperature and pressure for CO2 capture with [Emim][Ap].

ParameterEffect of Increasing the ParameterRationaleRecommended Range (Typical)
Temperature Decreases Max CapacityIncreases Absorption RateAbsorption is exothermic, so higher temps shift equilibrium towards desorption.[11] However, viscosity decreases, improving mass transfer.[8]Absorption: 25 - 50 °CRegeneration: 80 - 120 °C[9]
Pressure (CO2 Partial) Increases Max CapacityIncreases Absorption RateIncreases the driving force for CO2 to dissolve and react with the IL, according to Le Chatelier's principle.Absorption: > 0.1 bar (Post-combustion)up to 20 MPa for high-pressure applications.[12]
Mechanism of CO2 Chemisorption

The following diagram illustrates the chemical reaction pathway between the aminopropionate anion and CO2.

dot graph G { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} caption: "Chemisorption of CO₂ by an amino acid anion."

Regeneration of [Emim][Ap]

A key advantage of using ILs is their potential for regeneration and reuse.

Q: How can I regenerate the CO2-saturated [Emim][Ap]?

A: Regeneration is achieved by reversing the absorption reaction. This is typically done by:

  • Thermal Swing: Increasing the temperature significantly (e.g., to 80-120°C) provides the energy needed to break the N-C bond in the carbamate, releasing the CO2.[9]

  • Pressure/Vacuum Swing: Reducing the pressure (applying a vacuum) shifts the equilibrium towards the gas phase, pulling the CO2 out of the liquid.[8]

  • Combined Approach: The most effective regeneration often involves a combination of elevated temperature and reduced pressure (vacuum).[8] Purging the system with an inert gas like N2 can also help strip the CO2 from the IL.[9] A regeneration efficiency of over 90% can often be achieved under optimized conditions.[8]

References

  • de la Fuente, J. C., et al. (2021). Chemical and Physical Ionic Liquids in CO2 Capture System Using Membrane Vacuum Regeneration. PMC - NIH. [Link]

  • Carbajo, M. C., et al. (2013). High pressure CO2 absorption studies on imidazolium-based ionic liquids: Experimental and simulation approaches. Fluid Phase Equilibria, 351, 74–86. [Link]

  • Bara, J. E., et al. (2011). Effect of Water and Temperature on Absorption of CO2 by Amine-Functionalized Anion-Tethered Ionic Liquids. The Journal of Physical Chemistry B. [Link]

  • Bodo, E., et al. (2021). CO2 Capture in Biocompatible Amino Acid Ionic Liquids: Exploring the Reaction Mechanisms for Bimolecular Absorption Processes. ResearchGate. [Link]

  • Kortsen, K., et al. (2020). Ionic Liquid–Glycol Mixtures for Direct Air Capture of CO2: Decreased Viscosity and Mitigation of Evaporation Via Encapsulation. PMC - NIH. [Link]

  • Seo, S., et al. (2014). Physical Properties and CO2 Reaction Pathway of 1-Ethyl-3-Methylimidazolium Ionic Liquids with Aprotic Heterocyclic Anions. PubMed. [Link]

  • Bodo, E., et al. (2021). CO2 capture in biocompatible amino acid ionic liquids: exploring the reaction mechanisms for bimolecular absorption processes. I.R.I.S.. [Link]

  • Al-Salman, R. (2024). Using Ionic Liquids to Improve CO2 Capture. PMC - NIH. [Link]

  • Al-Salman, R. (2024). Using Ionic Liquids to Improve CO2 Capture. MDPI. [Link]

  • Bodo, E., et al. (2021). CO2 Capture in Biocompatible Amino Acid Ionic Liquids: Exploring the Reaction Mechanisms for Bimolecular Absorption Processes. ACS Publications. [Link]

  • Kortsen, K., et al. (2020). Ionic Liquid–Glycol Mixtures for Direct Air Capture of CO2: Decreased Viscosity and Mitigation of Evaporation Via Encapsulation. ACS Publications. [Link]

  • Karadas, F., et al. (2013). High pressure CO2 absorption studies on imidazolium-based ionic liquids. Fluid Phase Equilibria. [Link]

  • Khonkaen, S., et al. (2014). Simulation of Carbon Dioxide Capture Using Ionic Liquid 1-Ethyl-3-methylimidazolium Acetate. ResearchGate. [Link]

  • Zhang, X., et al. (2020). CO2 capture by 1-ethyl-3-methylimidazolium acetate: Solubility at low pressure and quantification of chemisorption and physisorption. ResearchGate. [Link]

  • Bodo, E., et al. (2021). CO2 Capture in Biocompatible Amino Acid Ionic Liquids: Exploring the Reaction Mechanisms for Bimolecular Absorption Processes. PMC - NIH. [Link]

  • Istratie, D. I., et al. (2024). Effect of Temperature on CO2 Adsorption onto Amine-Functionalized KIT-6 Adsorbents. MDPI. [Link]

  • Andreis, D., et al. (2022). Reaction Mechanism of CO2 with Choline-Amino Acid Ionic Liquids: A Computational Study. MDPI. [Link]

  • Jongpitisub, A., et al. (2015). Process Heat Integration of 1-Ethyl-3-Metylimidazolium Acetate for Carbon-Dioxide Capture. ResearchGate. [Link]

  • Zhang, J., et al. (2017). CO2 absorption with ionic liquids at elevated temperatures. Science China Chemistry. [Link]

  • Zeng, S., et al. (2017). Functionalized ionic liquids for CO2 capture under ambient pressure. Taylor & Francis Online. [Link]

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Technical Support Center: Addressing Baseline Drift in Capillary Electrophoresis with Ionic Liquid Buffers

Author: BenchChem Technical Support Team. Date: January 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to troubleshooting baseline drift in capillary electrophoresis (CE) when utilizing ionic liquid (IL) buffers. As a Senior Application Scientist, I understand that while ionic liquids offer unique selectivity and separation capabilities, they can also introduce complexities that manifest as baseline instability.[1][2][3] This guide is designed to provide you with not only step-by-step solutions but also the underlying scientific principles to empower you to diagnose and resolve these issues effectively.

Our approach is rooted in a deep understanding of the interplay between the capillary surface, the ionic liquid buffer system, and the electrophoretic conditions. By systematically addressing each potential contributor to baseline drift, you can achieve robust and reproducible separations.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a gradual, continuous rise or fall in my baseline throughout a run when using an ionic liquid buffer?

A1: This is a classic symptom of baseline drift and can be attributed to several factors, often related to thermal effects or slow changes in the capillary environment.

One of the primary culprits is Joule heating .[4][5][6] The passage of current through the electrolyte solution inevitably generates heat.[5][6] This increase in temperature can alter the viscosity and conductivity of the ionic liquid buffer, which in turn affects the electroosmotic flow (EOF) and the detector's refractive index, leading to a drifting baseline.[7][8] Ionic liquid buffers, due to their inherent conductivity, can be particularly susceptible to Joule heating effects.[8][9][10]

Another significant cause is the slow equilibration of the capillary wall with the ionic liquid buffer. The cations of the ionic liquid can interact with and adsorb to the negatively charged silanol groups on the inner surface of the fused-silica capillary.[2][10][11] This process can be slow and dynamic, leading to gradual changes in the EOF and, consequently, a drifting baseline.[2]

Finally, buffer depletion or contamination in the inlet and outlet vials can cause a gradual change in the buffer's composition and pH over the course of a sequence, contributing to baseline drift.[12]

Q2: My baseline is not just drifting, but it's also excessively noisy. What could be causing this?

A2: Excessive baseline noise often points to issues with the stability of the electrical current, the detector, or the buffer preparation.

  • Unstable Current: Fluctuations in the electrical current are a direct cause of baseline noise.[12] This can result from loose electrical connections, air bubbles in the capillary, or partial blockages.[12] Air bubbles are a common problem and can be introduced during vial changes or if the buffer is not properly degassed.[12][13]

  • Detector Issues: For UV-Vis detectors, a failing lamp or a contaminated flow cell can lead to increased noise.[12] It's also crucial to ensure that the detection wavelength is appropriate for the ionic liquid buffer, as some ILs may have significant absorbance at lower UV wavelengths.[12]

  • Improper Buffer Preparation: The presence of particulate matter in the buffer can cause sporadic noise as particles pass through the detection window. Always filter your ionic liquid buffers through a 0.2 µm or 0.45 µm filter before use.[14][15] Inconsistent mixing of the buffer components can also lead to localized changes in conductivity and refractive index, manifesting as noise.

Q3: I've noticed that the baseline drift is worse at higher voltages. Why is this?

A3: The correlation between higher voltage and increased baseline drift is a strong indicator that Joule heating is the primary cause.

The heat generated by Joule heating is directly proportional to the electrical power, which is the product of voltage and current (P = VI). As you increase the applied voltage, the power and subsequent heat generation increase significantly.[6] This exacerbates the temperature gradients within the capillary, leading to more pronounced changes in buffer properties and a more significant baseline drift.[4][5][8] While higher voltages can lead to faster separations, a trade-off must be made to maintain a stable baseline.[6][16]

Q4: Can the choice of ionic liquid itself contribute to baseline drift?

A4: Absolutely. The physicochemical properties of the ionic liquid play a crucial role in baseline stability.

  • Viscosity and Conductivity: Ionic liquids with higher viscosity and conductivity will generate more heat, increasing the likelihood of baseline drift due to Joule heating.[9]

  • Interaction with the Capillary Wall: The nature of the ionic liquid's cation and anion determines the extent of its interaction with the capillary surface.[2][10] Some ionic liquids may form more stable and uniform coatings on the capillary wall, leading to a more stable EOF and baseline.[17][18] Others may have a more dynamic and less predictable interaction, contributing to drift.[2]

  • Purity: Impurities in the ionic liquid can introduce unexpected conductivity and absorbance, leading to baseline instability. It is essential to use high-purity ionic liquids specifically designed for analytical applications.

Troubleshooting Guides

Guide 1: Mitigating Baseline Drift Caused by Joule Heating

This guide provides a systematic approach to diagnosing and minimizing the effects of Joule heating.

Symptoms:

  • Gradual, often upward, baseline drift that worsens at higher voltages.

  • Poor peak shape (broadening).[8]

  • Irreproducible migration times.[8]

Troubleshooting Workflow:

Troubleshooting Joule Heating in CE.

Detailed Steps and Explanations:

  • Reduce the Applied Voltage: This is the most direct way to decrease Joule heating.[7] A lower voltage will result in less power dissipation and a smaller temperature increase within the capillary. While this may increase analysis time, it is often a necessary compromise for a stable baseline.

  • Lower the Buffer Concentration: A decrease in the ionic strength of the buffer will reduce its conductivity, thereby lowering the current and the amount of heat generated.[9] However, be mindful that buffer concentration can also affect selectivity and resolution, so this parameter should be optimized carefully.[9]

  • Use a Capillary with a Smaller Internal Diameter (I.D.): A smaller I.D. capillary has a higher surface-area-to-volume ratio, which allows for more efficient dissipation of heat.[8] This can significantly reduce the temperature gradient across the capillary.

  • Implement Active Temperature Control: Ensure that your CE system's capillary temperature control is functioning correctly. Thermostatting the capillary with forced air or a liquid coolant is crucial for maintaining a stable operating temperature and minimizing baseline drift.[12]

Quantitative Data Summary:

ParameterRecommended ChangeRationalePotential Trade-offs
Applied Voltage DecreaseReduces power (P=VI) and heat generation.[6]Increased analysis time.
Buffer Concentration DecreaseLowers conductivity and current.[9]May alter selectivity and resolution.[9]
Capillary I.D. DecreaseImproves heat dissipation.[8]May require more sensitive detection.
Temperature Control Implement/VerifyMaintains a stable operating temperature.[12]None.
Guide 2: Stabilizing the Capillary Wall with Proper Conditioning

A properly conditioned capillary is essential for achieving a stable EOF and a flat baseline, especially when using ionic liquid buffers.

Symptoms:

  • Gradual baseline drift, often over the first few runs of a sequence.

  • Poor run-to-run reproducibility of migration times.

  • Peak tailing for basic analytes.

Experimental Protocol: New Capillary Conditioning for Ionic Liquid Buffers

This protocol is designed to create a consistent and equilibrated capillary surface.

  • Initial Rinse: Flush the new fused-silica capillary with 1 M Sodium Hydroxide (NaOH) for 20-30 minutes.[19][20] This step activates the silanol groups on the capillary surface.[19][20]

  • Water Rinse: Rinse the capillary with deionized, filtered water for 10-15 minutes to remove the NaOH.[14]

  • Ionic Liquid Buffer Equilibration: Flush the capillary with your ionic liquid running buffer for at least 30-60 minutes. This extended equilibration time is crucial for allowing the ionic liquid cations to establish a stable interaction with the capillary wall.

  • Voltage Equilibration: Apply the separation voltage for 10-15 minutes with the capillary filled with the running buffer before the first injection. This helps to establish a stable electrical double layer and EOF.

Experimental Protocol: Inter-run Conditioning

To maintain a stable baseline throughout a sequence, a consistent pre-conditioning step between runs is critical.

  • High-Pressure Rinse with Running Buffer: Before each injection, flush the capillary with the ionic liquid running buffer at high pressure for 2-5 minutes. This ensures that the capillary is filled with fresh buffer and helps to remove any adsorbed sample components from the previous run.

  • Short Voltage Equilibration (Optional): A brief application of the separation voltage for 30-60 seconds before injection can further enhance the reproducibility of the EOF.

Logical Relationship Diagram:

Capillary_Conditioning NewCapillary New Fused-Silica Capillary NaOH_Rinse 1. NaOH Rinse NewCapillary->NaOH_Rinse Activates Silanols Water_Rinse 2. Water Rinse NaOH_Rinse->Water_Rinse Removes NaOH IL_Equilibration 3. IL Buffer Equilibration Water_Rinse->IL_Equilibration Establishes IL Interaction Voltage_Equilibration 4. Voltage Equilibration IL_Equilibration->Voltage_Equilibration Stabilizes EOF Ready Conditioned Capillary: Ready for Analysis Voltage_Equilibration->Ready

New Capillary Conditioning Workflow.

Guide 3: Best Practices for Ionic Liquid Buffer Preparation and Handling

The quality and consistency of your buffer are paramount for a stable baseline.

Symptoms:

  • Sudden baseline spikes or steps.

  • Irregular baseline noise.

  • Gradual drift due to compositional changes.

Step-by-Step Methodology for Buffer Preparation:

  • Use High-Purity Reagents: Start with high-purity ionic liquids and HPLC-grade solvents and salts. Impurities can significantly impact the background absorbance and conductivity.

  • Accurate Weighing and Volumetric Measurements: Precisely measure all components to ensure batch-to-batch consistency.

  • Thorough Dissolution and Mixing: Ensure all components are fully dissolved and the solution is homogenous. Magnetic stirring for an adequate duration is recommended.

  • pH Adjustment (if necessary): Adjust the pH after all components are dissolved. Note that the pH of an ionic liquid solution can be complex, and consistent measurement is key.

  • Filtration: Filter the final buffer solution through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter.[14][15]

  • Degassing: Degas the buffer by sonication or vacuum to prevent the formation of air bubbles in the capillary.[13][15]

  • Fresh Buffer Preparation: Prepare fresh buffer daily to avoid changes in composition due to evaporation or microbial growth.[12][13]

  • Sufficient Vial Volume: Ensure that the buffer levels in the inlet and outlet vials are sufficient to prevent the introduction of air into the capillary during a sequence. The liquid level should touch the electrode.[15]

By diligently following these troubleshooting guides and best practices, you will be well-equipped to address and overcome the challenges of baseline drift when using ionic liquid buffers in capillary electrophoresis. This will enable you to harness the full potential of these versatile electrolytes for your separation needs.

References

  • MicroSolv Technology Corporation. (n.d.). Ionic Strength Changes in Capillary Electrophoresis.
  • Borisov, A. A., et al. (2021). Non-aqueous capillary electrophoresis in acetonitrile using lonic-liquid buffer electrolytes. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008.
  • Journal of Achievements in Materials and Manufacturing Engineering. (n.d.). Joule heating effects in capillary electrophoresis - designing electrophoretic microchips.
  • Letter, W. (2020, October 31). Capillary Electrophoresis (CE) Troubleshooting Tips. HPLC Chromatography Hints and Tips.
  • Gáspár, A., et al. (2020). Capillary zone electrophoresis of proteins applying ionic liquids for dynamic coating and as background electrolyte component. Electrophoresis, 41(21-22), 1839-1847.
  • BASi. (n.d.). Troubleshooting.
  • Tang, G., et al. (2005). Analytical study of Joule heating effects on electrokinetic transportation in capillary electrophoresis. Journal of Micromechanics and Microengineering, 15(6), 1173.
  • Klapoetke, S., & de Zeeuw, J. (2018). Capillary conditioning - the foundation of precision in CE. VU Research Portal.
  • Unknown. (n.d.). Lecture 20: Capillary Electrophoresis.
  • MicroSolv Technology Corporation. (n.d.). Capillary Conditioning in Capillary Electrophoresis CE - How To.
  • El-Aneed, A., et al. (2022). Role of Ionic Liquids in Capillary Electrophoresis. Molecules, 27(11), 3568.
  • CASSS. (n.d.). Troubleshooting CE-SDS: baseline disturbances, peak area repeatability and the presence of ghost peaks.
  • ResearchGate. (2016, March 25). Why is the baseline in CE very unstable and rising to the top?.
  • ResearchGate. (n.d.). Joule heating effects on peak broadening in capillary zone electrophoresis.
  • LabX. (n.d.). Method Development for Capillary Electrophoresis: Optimization Strategies.
  • Schmid, M. G. (2012). Ionic Liquids in Capillary Electrophoresis. Scientia Pharmaceutica, 80(4), 789–804.
  • Lucy, C. A., & MacDonald, A. M. (1995). The effect of conditioning of fused-silica capillaries on their electrophoretic performance. Journal of Chromatography A, 716(1-2), 3-12.
  • Klapoetke, S., & de Zeeuw, J. (2018). Capillary Conditioning — The Foundation of Precision in capillary electrophoresis (CE). LCGC Europe, 31(10), 576-581.
  • The Remcho Research Group Wiki. (n.d.). Standard Operational Procedure for Capillary Electrophoresis.
  • Vaher, M., et al. (2007). Ionic liquids as background electrolyte additives and coating materials in capillary electrophoresis. Proceedings of the Estonian Academy of Sciences, Chemistry, 56(4), 173-184.
  • Chemistry LibreTexts. (2022, September 4). 3.6: Capillary Electrophoresis.
  • Segura, J. J., et al. (2013). Adsorbed and near surface structure of ionic liquids at a solid interface. Physical Chemistry Chemical Physics, 15(9), 3320-3328.

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Validation & Comparative

A Comparative Guide for Enantioselective Chromatography: 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate vs. Polysaccharide-Based Chiral Stationary Phases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the ability to separate stereoisomers is not merely a technical challenge—it is a critical necessity. The distinct pharmacological and toxicological profiles of enantiomers mandate their accurate separation and quantification. For decades, polysaccharide-based chiral stationary phases (CSPs) have been the cornerstone of enantioselective high-performance liquid chromatography (HPLC), offering robust and versatile solutions. However, the continuous pursuit of novel selectivity and improved performance has led to the exploration of new chiral selectors, among which chiral ionic liquids (CILs) have emerged as a promising frontier.

This guide provides an in-depth technical comparison between the industry-standard polysaccharide-based CSPs and a representative of the next generation of chiral selectors: 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate, an amino acid-based CIL. We will delve into the fundamental mechanisms of chiral recognition, present comparative performance data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their analytical challenges.

Section 1: The Gold Standard: Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, derived from cellulose and amylose, are the most widely used and successful chiral selectors for HPLC.[1] Their broad applicability stems from their complex and versatile chiral recognition mechanisms.

Mechanism of Chiral Recognition

The chiral recognition capability of polysaccharide derivatives arises from the highly ordered three-dimensional structure of the polymer chains. These chains form helical grooves or cavities that create a complex chiral environment.[2] Enantioseparation is achieved through a combination of multiple, simultaneous interactions between the analyte and the chiral selector. These include:

  • Hydrogen Bonding: Interactions with the carbamate groups on the polysaccharide derivatives are crucial for many separations.[3]

  • π-π Interactions: Aromatic groups on the analyte can interact with the phenyl groups of the chiral selector.[3]

  • Dipole-Dipole Interactions: These forces contribute to the overall stability of the transient diastereomeric complex formed between the analyte and the CSP.[2]

  • Steric Interactions (Inclusion): The precise fit of an enantiomer into the chiral cavities or grooves of the polysaccharide is a primary driver of selectivity. The helical structure plays a critical role in this steric discrimination.[3]

The combination and relative strength of these interactions determine the degree of enantioselectivity for a given analyte.

Common Derivatives and Performance

The most common and effective polysaccharide CSPs are derivatives of cellulose and amylose, such as tris(3,5-dimethylphenylcarbamate). These are commercially available under well-known trade names like Chiralcel® and Chiralpak®. These phases are available in two main formats:

  • Coated Phases: The polysaccharide derivative is physically adsorbed onto the silica support. These phases offer excellent chiral recognition but have limited solvent compatibility, as certain solvents (e.g., THF, methylene chloride) can strip the coating or alter its structure.[4]

  • Immobilized Phases: The chiral selector is covalently bonded to the silica support. This provides significantly greater solvent flexibility, allowing for the use of a wider range of organic solvents and enabling more extensive method development.

Polysaccharide CSPs have demonstrated high success rates for the resolution of a vast array of chiral compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) like profens.

Section 2: The Challenger: this compound ([EMIM][(S)-Ala])

Chiral Ionic Liquids (CILs) are a class of molten salts that are liquid at or near room temperature and contain at least one chiral ion. Their tunable nature allows for the design of task-specific selectors.[5] [EMIM][(S)-Ala] is an example of an amino acid-based ionic liquid where the chirality resides in the (S)-2-aminopropionate (alaninate) anion.

Synthesis of [EMIM][(S)-Ala]

This CIL can be synthesized via a straightforward acid-base neutralization reaction. This method is efficient and avoids the formation of halide impurities that can be problematic in other synthetic routes.

  • Preparation of 1-Ethyl-3-methylimidazolium Hydroxide ([EMIM][OH]): An aqueous solution of 1-Ethyl-3-methylimidazolium bromide ([EMIM][Br]) is passed through a column packed with a strong anion-exchange resin in the hydroxide form.

  • Neutralization: The resulting [EMIM][OH] solution is then slowly added to an equimolar amount of (S)-Alanine, dissolved in water, under cooling.

  • Purification: The water is removed under vacuum to yield the pure this compound ionic liquid.

Proposed Mechanism of Chiral Recognition

When immobilized on a solid support like silica gel, the chiral alaninate anion acts as the primary site for enantioselective interactions. The chiral recognition mechanism is believed to be governed by the classic three-point interaction model, where multiple simultaneous interactions lead to the formation of transient diastereomeric complexes with the analyte enantiomers. For an amino acid-based CIL, these interactions likely include:

  • Ionic/Electrostatic Interaction: A primary interaction between an acidic or basic group on the analyte and the charged components of the CIL (the carboxylate of the alaninate or the imidazolium cation).

  • Hydrogen Bonding: The amino group and carbonyl group of the alaninate anion are potent hydrogen bond donors and acceptors.

  • Steric Repulsion/Inclusion: The spatial arrangement of the methyl group on the chiral center of the alaninate anion creates a steric hindrance that preferentially accommodates one enantiomer over the other.

The imidazolium cation, while achiral, can contribute to secondary interactions, such as π-π stacking with aromatic analytes.[6] This multi-modal interaction capability gives CIL-based CSPs the potential for unique selectivity profiles compared to traditional phases.

Section 3: Head-to-Head Comparison: Performance and Characteristics

A direct, quantitative comparison is challenging due to the limited published data on HPLC separations using a stationary phase made specifically from [EMIM][(S)-Ala]. However, we can construct a robust comparison based on established data for polysaccharide phases and the known principles and demonstrated potential of amino acid-based CILs.

Experimental Performance on Profens

Profens are an excellent class of compounds for comparison. The table below presents documented performance data for the separation of common profens on a polysaccharide CSP.

Table 1: Enantioseparation Data for Profens on Chiralpak AD (Polysaccharide CSP)

AnalyteMobile PhaseSeparation Factor (α)Resolution (Rs)Data Source
Ibuprofen Hexane/2-Propanol/TFA (90:10:0.1)1.081.73[2]
Ketoprofen Hexane/2-Propanol/TFA (90:10:0.1)1.081.77[2]
Flurbiprofen Hexane/2-Propanol/TFA (90:10:0.1)1.081.76[2]

Note: Data for a dedicated [EMIM][(S)-Ala] CSP is not available in peer-reviewed literature for a direct comparison. Studies on other amino acid ionic liquids in liquid-liquid extraction have shown enantioselectivity towards profens, suggesting that a CSP based on this chemistry would likely also achieve separation, though the specific α and Rs values remain to be determined experimentally.[5]

Comparative Properties

The following table provides a qualitative comparison of the key features of both types of chiral stationary phases.

Table 2: Qualitative Comparison of CSP Characteristics

FeaturePolysaccharide-Based CSPs[EMIM][(S)-Ala] CSP (Amino Acid CIL)
Selector Class Polymer (Cellulose/Amylose Derivative)Ionic Liquid (Amino Acid Anion)
Primary Mechanism Steric inclusion, H-bonding, π-π stacking in chiral grooves.[2]Multi-point interaction (Ionic, H-bonding, Steric).[6]
Established Applicability Very broad, extensive literature and application notes.Emerging; potential for novel selectivity where polysaccharides fail.
Solvent Compatibility Limited for coated phases; broad for immobilized phases.[4]Expected to be very broad (covalently bonded).
Thermal Stability Good, typically up to 40-60 °C.Potentially very high (characteristic of ionic liquids).[7]
Tunability Limited to derivatizing groups on the polysaccharide backbone.Highly tunable by changing either the cation or the chiral anion.
Data Availability Extensive and well-documented.Limited for specific HPLC applications.

Section 4: Experimental Protocols

Here we provide detailed, self-validating protocols for conducting enantioselective separations on both types of CSPs.

Protocol: Enantioseparation of Ketoprofen on a Polysaccharide CSP

This protocol is based on established methods for separating profens on a Chiralpak AD-H column.

Methodology:

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v). Filter and degas the mobile phase prior to use.

  • HPLC System Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

  • Sample Preparation: Dissolve racemic ketoprofen in the mobile phase to a concentration of 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: Integrate the resulting peaks. Calculate the separation factor (α) and resolution (Rs) using standard chromatographic equations. The expected Rs should be ≥ 1.5 for baseline separation.[2]

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase (Hexane/IPA/TFA 90:10:0.1) H1 Equilibrate Column (Chiralpak AD-H) P1->H1 P2 Prepare Sample (1 mg/mL Ketoprofen) H2 Inject 10 µL Sample P2->H2 H1->H2 H3 Isocratic Elution (1.0 mL/min, 25°C) H2->H3 H4 UV Detection (254 nm) H3->H4 D1 Integrate Peaks H4->D1 D2 Calculate α and Rs D1->D2

Workflow for Polysaccharide CSP Analysis.
Protocol: Proposed Method for Enantioseparation on a [EMIM][(S)-Ala] CSP

This protocol is a representative method based on the principles of CIL chromatography. It serves as an expert-recommended starting point for method development.

Methodology:

  • CSP Preparation: The [EMIM][(S)-Ala] ionic liquid would first need to be immobilized onto 3-aminopropyl-functionalized silica gel, potentially via an amide bond formation, to create the CSP.

  • Column: Custom-packed column with [EMIM][(S)-Ala]-silica, 150 x 4.6 mm, 5 µm.

  • Mobile Phase Preparation: A polar organic or reversed-phase mobile phase is most likely to be effective. A good starting point would be Acetonitrile with 0.1% Formic Acid. Varying the water content (e.g., 95:5 to 80:20 Acetonitrile:Water) would be a key optimization parameter.

  • HPLC System Setup:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the racemic analyte (e.g., a profen) in the mobile phase to a concentration of 1 mg/mL.

  • Injection: Inject 5 µL of the sample solution.

  • Data Analysis: Screen different mobile phase compositions to achieve separation, then optimize for resolution. The pH and additive concentration are expected to be critical parameters due to the ionic nature of the stationary phase.[8]

G cluster_prep Preparation cluster_hplc HPLC Method Development cluster_data Validation P1 Prepare Mobile Phase (e.g., ACN/Water/Acid) H1 Equilibrate CIL Column P1->H1 P2 Prepare Analyte Sample H2 Inject Sample P2->H2 H1->H2 H3 Screen Mobile Phases (Vary solvent ratio, pH) H2->H3 H4 Optimize for Resolution (Rs) H3->H4 D1 Final Method Validation H4->D1

Workflow for CIL-Based CSP Method Development.

Section 5: Conclusion and Future Outlook

This guide provides a detailed comparison between established polysaccharide-based CSPs and the emerging technology of amino acid-based chiral ionic liquid CSPs, represented by [EMIM][(S)-Ala].

Decision-Making Framework:

  • Choose Polysaccharide-Based CSPs when:

    • Working with a wide range of common chiral compounds.

    • A high probability of success is required with minimal method development.

    • Access to extensive application libraries and established protocols is beneficial.

    • Immobilized versions are particularly suited for applications requiring a broad range of solvent compatibility.

  • Consider an Amino Acid CIL-Based CSP like [EMIM][(S)-Ala] when:

    • Conventional polysaccharide phases fail to provide adequate resolution.

    • A novel or orthogonal selectivity is required.

    • The analyte has acidic or basic functional groups that could strongly engage in ionic interactions.

    • High thermal stability is a requirement for the separation.

The field of chiral separations is continuously evolving. While polysaccharide CSPs remain the undisputed workhorses of the industry, the tunable nature and unique interaction mechanisms of chiral ionic liquids present an exciting future. As research progresses and more CIL-based stationary phases become commercially available, they will undoubtedly become powerful new tools in the analytical scientist's arsenal, offering bespoke solutions to once-intractable chiral separation challenges.

References

  • Scopus. (n.d.). Document search results for "polysaccharide chiral stationary phase". Retrieved January 19, 2026, from [Link]

  • Gherib, A., et al. (2017). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Der Pharma Chemica, 9(8), 62-67. Available at: [Link]

  • Kimaru, I., et al. (2011). Amino Acid Based Chiral Ionic Liquids as Potential GC Stationary Phases. Poster presented at Pittcon 2011. Available at: [Link]

  • Więch, M., et al. (2020). Chiral Ionic Liquids: Structural Diversity, Properties and Applications in Selected Separation Techniques. International Journal of Molecular Sciences, 21(12), 4253. Available at: [Link]

  • Liu, Y., et al. (2015). Fabrication of chiral amino acid ionic liquid modified magnetic multifunctional nanospheres for centrifugal chiral chromatography separation of racemates. Journal of Nanobiotechnology, 13(1), 69. Available at: [Link]

  • Zheng, L., et al. (2015). Study on Thermodynamic Properties of Ionic Liquid 1-Ethyl-3-methylimidazolium Alanine. Acta Physico-Chimica Sinica, 31(11), 2036-2042. Available at: [Link]

  • Qiu, H., et al. (2016). Synthesis of Novel Chiral Imidazolium Stationary Phases and Their Enantioseparation Evaluation by High-Performance Liquid Chromatography. Analytica Chimica Acta, 944, 137-146. Available at: [Link]

  • Alfa Chemical Co., Ltd. (2022). The synthesis process of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate Ionic Liquid. Retrieved January 19, 2026, from [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved January 19, 2026, from [Link]

  • Tang, F., et al. (2010). Functional Amino Acid Ionic Liquids as Solvent and Selector in Chiral Extraction. Journal of Chromatography A, 1217(28), 4669-4674. Available at: [Link]

  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved January 19, 2026, from [Link]

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A Comparative Study of CO2 Capture Efficiency: 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate vs. Monoethanolamine (MEA)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the urgent global pursuit of effective carbon capture technologies, the scientific community is rigorously evaluating novel solvents that promise enhanced efficiency, lower environmental impact, and improved economic viability over traditional methods. Among the most established techniques is the use of aqueous solutions of monoethanolamine (MEA), a benchmark solvent against which new candidates are often measured. However, challenges associated with MEA, including its corrosive nature, high regeneration energy, and volatility, have spurred the investigation of alternative materials. This guide provides an in-depth comparative analysis of a promising candidate, the amino acid ionic liquid (AAIL) 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate ([Emim][(S)-2-AP]), against the industry-standard MEA.

This document synthesizes available experimental data and theoretical insights to offer a comprehensive overview for researchers, scientists, and professionals in fields where gas separation and purification are critical. We will delve into the core performance metrics, underlying chemical mechanisms, and operational considerations of both solvents, providing a foundation for informed decisions in the development and application of CO2 capture technologies.

At a Glance: Key Performance Metrics

The selection of a suitable solvent for CO2 capture hinges on a multifactorial assessment of its performance. Below is a summary of key comparative data for [Emim][(S)-2-AP] and MEA, compiled from various experimental studies. It is important to note that direct comparative data under identical conditions for [Emim][(S)-2-AP] is limited; therefore, data from structurally similar amino acid ionic liquids, such as those with acetate and glycinate anions, are included to provide a reasonable projection of performance.

Performance MetricThis compound ([Emim][(S)-2-AP]) & AnaloguesMonoethanolamine (MEA) (30 wt% aq.)
CO2 Absorption Capacity Potentially > 1.0 mol CO2 / mol IL~0.5 mol CO2 / mol MEA
Absorption Kinetics Fast, pseudo-first-order reactionFast, well-characterized kinetics
Regeneration Energy Lower than MEA (e.g., [Emim][Ac] ~0.62-1.55 MJ/kg CO2)[1]~3.5 - 4.0 GJ/t CO2
Thermal Stability High, low volatilityProne to degradation and vaporization
Corrosivity Low to negligibleCorrosive to common industrial metals
Viscosity Generally higher than aqueous MEALower viscosity

The Chemistry of Capture: Mechanistic Insights

The efficiency of a CO2 capture solvent is fundamentally dictated by its chemical interaction with carbon dioxide. Both [Emim][(S)-2-AP] and MEA operate on the principle of chemical absorption, yet their reaction mechanisms exhibit key differences that influence their overall performance.

This compound: A Dual-Action Mechanism

Amino acid ionic liquids like [Emim][(S)-2-AP] employ a sophisticated and highly efficient mechanism for CO2 capture. The primary reaction involves the nucleophilic attack of the amino group on the anion with the carbon atom of CO2, leading to the formation of a carbamate.[2][3] This is a two-step process initiated by the formation of a zwitterionic intermediate, which is then stabilized through proton transfer.[4][5][6]

This dual functionality, where the anion actively participates in the chemical reaction, can lead to a theoretical CO2 absorption capacity exceeding the 0.5 mol CO2/mol of amine limitation seen in traditional amine solvents.

Caption: CO2 capture mechanism in [Emim][(S)-2-AP].

Monoethanolamine: The Carbamate Formation Pathway

The reaction of CO2 with MEA in an aqueous solution is a well-understood process. Two molecules of MEA are typically required to capture one molecule of CO2. One molecule of MEA reacts directly with CO2 to form a carbamate, while the second MEA molecule acts as a base to accept a proton, forming a protonated amine. This 2:1 stoichiometry inherently limits the theoretical maximum CO2 loading of MEA to 0.5 mol of CO2 per mole of amine.

Caption: CO2 capture mechanism in aqueous MEA solution.

In-Depth Performance Comparison

CO2 Absorption Capacity

A critical metric for any CO2 capture solvent is its absorption capacity, as this directly influences the required solvent volume and circulation rate, and consequently, the overall process cost. Due to the dual-site interaction in AAILs, they have the potential for a 1:1 or even higher molar absorption ratio of CO2 to the ionic liquid.[3] In contrast, the stoichiometry of the reaction between MEA and CO2 in aqueous solutions limits its capacity to approximately 0.5 moles of CO2 per mole of MEA.

Absorption and Desorption Kinetics

The rate at which a solvent can absorb and release CO2 is crucial for the design of efficient and compact capture units. Studies on analogous amino acid ionic liquids, such as 1-ethyl-3-methylimidazolium glycinate, have shown that CO2 absorption follows a fast pseudo-first-order reaction regime. While MEA also exhibits fast absorption kinetics, the higher viscosity of some ionic liquids can potentially introduce mass transfer limitations. However, the ability to tune the ionic liquid's properties by altering the cation and anion offers a pathway to optimize viscosity without compromising capture efficiency.

Regeneration Energy: A Key Economic Driver

The energy required to regenerate the solvent by releasing the captured CO2 is a major operational cost in absorption-based carbon capture. The high heat of reaction between MEA and CO2 contributes to a significant regeneration energy requirement, typically in the range of 3.5 to 4.0 GJ per ton of CO2 captured. Simulations and experimental data for structurally similar ionic liquids like 1-ethyl-3-methylimidazolium acetate ([Emim][Ac]) suggest a considerably lower regeneration energy, with some studies reporting values as low as 0.62 to 1.55 MJ/kg of CO2.[1] This substantial reduction in energy demand is a primary driver for the development of AAIL-based CO2 capture technologies.

Stability and Degradation

A significant drawback of MEA is its susceptibility to thermal and oxidative degradation, leading to solvent loss, the formation of corrosive byproducts, and a decrease in capture efficiency over time. Ionic liquids, including [Emim][(S)-2-AP], are characterized by their high thermal stability and negligible vapor pressure.[7] This inherent stability minimizes solvent loss through evaporation and reduces the need for frequent solvent replacement, contributing to a more sustainable and cost-effective process.

Corrosivity

The corrosive nature of aqueous MEA solutions necessitates the use of expensive corrosion-resistant materials in the construction of capture plants. Ionic liquids are generally considered to be less corrosive than traditional amine solvents.[8] Furthermore, studies have shown that the addition of ionic liquids to amine solutions can significantly reduce their corrosivity, opening possibilities for blended solvent systems.[4]

Experimental Protocols: Measuring CO2 Capture Performance

To ensure the scientific integrity of comparative studies, standardized experimental protocols are essential. The following outlines a typical workflow for evaluating the CO2 capture performance of a solvent.

Experimental_Workflow cluster_absorption Absorption Phase cluster_desorption Desorption (Regeneration) Phase Solvent_Prep Solvent Preparation Absorption_Column Packed Bed/Stirred Cell Absorber Solvent_Prep->Absorption_Column Gas_Mixture Gas Mixture Preparation (CO₂/N₂) Gas_Mixture->Absorption_Column Online_Analysis Online Gas Analysis (GC/NDIR) Absorption_Column->Online_Analysis Rich_Solvent CO₂-Rich Solvent Online_Analysis->Rich_Solvent Heating Heating/Stripping Column Rich_Solvent->Heating CO2_Collection CO₂ Collection & Quantification Heating->CO2_Collection Lean_Solvent Regenerated Lean Solvent Heating->Lean_Solvent Lean_Solvent->Absorption_Column Recycle

Caption: A generalized experimental workflow for CO2 absorption-desorption studies.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare aqueous solutions of MEA (typically 30 wt%) and the ionic liquid at desired concentrations. Degas the solvents prior to use.

  • Gas Mixture: Prepare a certified gas mixture of CO2 and a balance gas (e.g., N2) with a composition representative of the target flue gas stream.

  • Absorption:

    • Introduce the prepared solvent into a temperature-controlled absorption column (e.g., a packed bed or a stirred-cell reactor).

    • Introduce the gas mixture at a known flow rate.

    • Continuously monitor the CO2 concentration in the outlet gas stream using an online gas analyzer (e.g., gas chromatograph or non-dispersive infrared sensor) until the solvent is saturated.

    • The amount of CO2 absorbed is calculated by integrating the difference between the inlet and outlet CO2 concentrations over time.

  • Desorption (Regeneration):

    • Transfer the CO2-rich solvent to a regeneration unit (e.g., a stripping column with a reboiler).

    • Heat the solvent to a specific regeneration temperature.

    • The released CO2 is passed through a condenser to remove any co-evaporated solvent and then quantified.

    • The energy consumed by the reboiler is measured to determine the regeneration energy.

  • Cyclic Stability: Repeat the absorption-desorption cycle multiple times to evaluate the long-term stability and performance of the solvent.

Conclusion and Future Outlook

The comparative analysis of this compound and monoethanolamine reveals a compelling case for the continued investigation of amino acid ionic liquids as next-generation CO2 capture solvents. The potential for higher absorption capacity, significantly lower regeneration energy, enhanced thermal stability, and reduced corrosivity positions [Emim][(S)-2-AP] and similar AAILs as highly promising alternatives to the incumbent MEA technology.

While challenges such as higher viscosity and the need for more extensive long-term stability data remain, the inherent tunability of ionic liquids provides a clear pathway for addressing these issues through rational molecular design. Future research should focus on obtaining direct comparative experimental data for [Emim][(S)-2-AP] under industrially relevant conditions to fully validate its performance advantages. The development of predictive models for AAIL properties will also be crucial in accelerating the discovery and optimization of even more efficient and sustainable CO2 capture solvents. For professionals in drug development and other industries requiring high-purity gas streams, the adoption of such advanced materials could lead to more efficient, cost-effective, and environmentally benign separation processes.

References

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A Comparative Guide to the Validation of Enantiomeric Excess Determination Using 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chiral analysis, the precise determination of enantiomeric excess (ee) is a cornerstone of drug development, asymmetric synthesis, and quality control. The choice of analytical methodology is critical, directly impacting the reliability of stereochemical purity assessment. This guide provides an in-depth comparison of a modern approach utilizing the chiral ionic liquid (CIL), 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate, as a chiral solvating agent (CSA) in Nuclear Magnetic Resonance (NMR) spectroscopy, with established techniques such as Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE).

The core of this guide is to not only present protocols but to delve into the causality behind experimental design, ensuring a self-validating system that aligns with the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9][10]

The Emergence of Chiral Ionic Liquids in Enantiomeric Recognition

Chiral Ionic Liquids (CILs) have emerged as a versatile class of materials in chiral analysis due to their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable structures.[11] CILs derived from natural sources, such as amino acids, are particularly attractive due to their biocompatibility, ready availability of both enantiomeric forms, and inherent chirality that can be exploited for enantiomeric recognition.[1][9]

This compound is a prime example of such a CIL, combining an achiral 1-ethyl-3-methylimidazolium cation with a chiral (S)-2-aminopropionate (L-alaninate) anion.[2] The chiral anion is capable of forming transient diastereomeric complexes with enantiomers of a chiral analyte through a combination of hydrogen bonding, electrostatic, and steric interactions. This differential interaction is the basis for its application in enantiomeric discrimination.

Comparative Analysis of Methodologies

The selection of an analytical technique for ee determination is a multi-faceted decision, balancing accuracy, precision, speed, cost, and the nature of the analyte. Below is a comparative overview of three prominent methods.

Parameter CIL-NMR with this compound Chiral HPLC Chiral Capillary Electrophoresis (CE)
Principle Formation of transient diastereomeric complexes in solution, leading to distinct chemical shifts in the NMR spectrum for each enantiomer.[9]Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase, resulting in different retention times.[12][13][14]Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.[11]
Speed Rapid (typically < 10 minutes per sample).Moderate to slow (typically 10-30 minutes per sample).Fast (typically < 15 minutes per sample).
Sample Prep Minimal; dissolution of analyte and CIL in a suitable deuterated solvent.Often requires filtration and dissolution in the mobile phase.Requires filtration and dissolution in the background electrolyte.
Solvent Usage Low (typically < 1 mL of deuterated solvent per sample).High (significant consumption of HPLC-grade solvents).Very low (nanoliter to microliter consumption).
Cost High initial instrument cost, moderate cost for CIL and deuterated solvents.Moderate instrument cost, ongoing high cost for chiral columns and solvents.Low to moderate instrument cost, low cost for capillaries and buffers.
Sensitivity Lower compared to chromatographic methods.High, especially with sensitive detectors (e.g., UV, MS).High, but can be limited by small injection volumes.
Development Time Potentially rapid method development.Can be time-consuming, requiring screening of multiple columns and mobile phases.Method development can be complex, involving optimization of buffer, voltage, and chiral selector concentration.
Universality Broadly applicable to analytes with functional groups that can interact with the CIL.Wide range of CSPs available, offering broad applicability.Excellent for charged or polar analytes.
In-Depth Look: CIL-NMR Spectroscopy

The utility of this compound as a chiral solvating agent in NMR spectroscopy lies in its ability to induce non-equivalence in the spectra of a racemic analyte. The interaction between the chiral (S)-2-aminopropionate anion and the enantiomers of the analyte leads to the formation of two transient diastereomeric complexes, [(S)-CIL][(R)-Analyte] and [(S)-CIL][(S)-Analyte]. These diastereomeric complexes have different magnetic environments, resulting in the splitting of one or more signals in the NMR spectrum, most commonly ¹H NMR. The enantiomeric excess can then be accurately determined by integrating the corresponding signals.

Diagram of Chiral Recognition by CIL-NMR

G cluster_analyte Racemic Analyte cluster_cil Chiral Ionic Liquid cluster_complex Transient Diastereomeric Complexes cluster_nmr NMR Spectrum R_Analyte R-Enantiomer Complex_RS [(S)-CIL] : [(R)-Analyte] R_Analyte->Complex_RS Interaction S_Analyte S-Enantiomer Complex_SS [(S)-CIL] : [(S)-Analyte] S_Analyte->Complex_SS Interaction CIL 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate CIL->Complex_RS Forms complex with CIL->Complex_SS Forms complex with Spectrum Signal Splitting (Δδ ≠ 0) Complex_RS->Spectrum Results in Complex_SS->Spectrum Results in

Caption: Mechanism of enantiomeric recognition using a chiral ionic liquid in NMR spectroscopy.

Validation Protocol for Enantiomeric Excess Determination by CIL-NMR

A robust analytical method must be validated to ensure it is fit for its intended purpose. The following is a comprehensive, step-by-step protocol for the validation of an ee determination method using this compound as a chiral solvating agent in ¹H NMR, in accordance with ICH Q2(R1) guidelines.[10]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Protocol:

  • Acquire the ¹H NMR spectrum of a racemic mixture of the analyte in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum of this compound in the same solvent.

  • Acquire the ¹H NMR spectrum of the racemic analyte in the presence of the CIL.

  • Identify a signal or set of signals of the analyte that shows clear baseline separation for the two enantiomers.

  • Spike the sample with known impurities and degradation products.

  • Acceptance Criteria: The signals used for quantification of the enantiomers must be free from interference from the CIL, impurities, and degradation products.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration (amount) of the analyte in the sample.

Protocol:

  • Prepare a series of at least five samples of the analyte with varying enantiomeric excess, from 0% ee (racemic) to a high percentage of the minor enantiomer (e.g., 10% ee of the R-enantiomer, corresponding to a 45:55 ratio of R:S).

  • Acquire the ¹H NMR spectrum for each sample in the presence of a fixed concentration of the CIL.

  • Integrate the separated signals for the R and S enantiomers.

  • Plot the measured area ratio of the minor enantiomer to the total area of both enantiomers against the known mole fraction of the minor enantiomer.

  • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Prepare samples at three different concentration levels of the minor enantiomer (e.g., 1%, 5%, and 10% of the minor enantiomer).

  • Prepare each concentration level in triplicate.

  • Acquire and analyze the ¹H NMR spectra.

  • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of the analyte at a specific enantiomeric excess (e.g., 5% of the minor enantiomer).

    • Analyze all six samples on the same day, with the same operator and instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (RSD) of the measured ee.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different operator, and/or on a different instrument.

    • Compare the results from the different conditions.

    • Acceptance Criteria: The RSD over all conditions should be ≤ 3.0%.

Limit of Quantitation (LOQ)

The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Prepare a series of samples with decreasing amounts of the minor enantiomer.

  • The LOQ is the lowest concentration of the minor enantiomer that can be determined with an acceptable level of precision and accuracy (e.g., RSD ≤ 10% and recovery between 90-110%).

  • Alternatively, the LOQ can be estimated based on the signal-to-noise ratio (S/N), typically where S/N ≥ 10.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Identify critical method parameters (e.g., concentration of the CIL, temperature).

  • Vary these parameters within a small, defined range (e.g., CIL concentration ±10%, temperature ±5 °C).

  • Analyze a sample at each of the modified conditions.

  • Acceptance Criteria: The measured enantiomeric excess should not significantly change, and the resolution of the enantiomeric signals should be maintained.

Workflow for Method Validation

G start Start Validation specificity Specificity (Interference Check) start->specificity linearity Linearity (r² ≥ 0.99) specificity->linearity accuracy Accuracy (98-102% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision loq Limit of Quantitation (S/N ≥ 10) precision->loq robustness Robustness (Parameter Variation) loq->robustness report Validation Report robustness->report end Method Validated report->end

Caption: A typical workflow for the validation of an analytical method for enantiomeric excess determination.

Conclusion

The use of this compound as a chiral solvating agent in NMR spectroscopy presents a compelling alternative for the determination of enantiomeric excess. Its primary advantages lie in the speed of analysis, minimal sample preparation, and low solvent consumption. While it may not match the sensitivity of chromatographic methods for trace-level quantification, its utility in process monitoring, reaction screening, and routine quality control is significant.

Ultimately, the choice of method depends on the specific requirements of the analysis. For high-throughput screening and rapid analysis where analyte concentrations are sufficient, CIL-NMR offers a powerful and efficient solution. For regulatory submissions requiring very low limits of detection and quantification, chiral HPLC remains the gold standard. A thorough validation, as outlined in this guide, is paramount to ensure the chosen method provides accurate, reliable, and trustworthy data, regardless of the technology employed.

References

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  • García, M. A., Marina, M. L., & Castro-Puyana, M. (2023). Application of Amino Acid-Based Chiral Ionic Liquids for Enantioseparation in Capillary Electrophoresis. Methods in Molecular Biology, 2713, 317-331. [Link]

  • Ou, W., & Huang, Z. (n.d.). An Efficient and Practical Synthesis of Chiral Imidazolium Ionic Liquids and Their Application in Enantioselective Michael Reaction [Supporting Information]. Nanjing University. [Link]

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  • Payagala, T., Zhang, Y., Wanigasekara, E., Armstrong, D. W., & Wijesinghe, M. B. (2009). Synthesis and Characterization of Novel Chiral Ionic Liquids and Investigation of their Enantiomeric Recognition Properties. Chirality, 21(9), 847–856. [Link]

  • 13 C NMR spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate. (n.d.). ResearchGate. [Link]

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A Comparative Performance Analysis of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate and Other Chiral Ionic Liquids

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of chiral technologies, the design and application of effective chiral selectors and catalysts are paramount for the pharmaceutical and fine chemical industries. Chiral ionic liquids (CILs) have emerged as a versatile class of materials, offering unique properties such as low vapor pressure, high thermal stability, and tunable structures. Among these, amino acid-based CILs are particularly attractive due to their ready availability from the chiral pool, biocompatibility, and inherent chirality. This guide provides an in-depth performance comparison of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate, hereafter referred to as [EMIM][(S)-Ala], with other notable chiral ionic liquids, supported by experimental data from peer-reviewed literature.

Introduction to Amino Acid-Based Chiral Ionic Liquids

Chiral ionic liquids incorporate chirality into either the cation, the anion, or both. This inherent chirality allows them to be used as chiral solvents, catalysts, or selectors in a variety of applications, including asymmetric synthesis and enantiomeric separation.[1][2] Amino acid-based ionic liquids (AAILs) are a significant subgroup of CILs where the chiral component is derived from a natural amino acid.[1] The combination of the imidazolium cation, a common constituent of ionic liquids, with a chiral amino acid anion creates a CIL with a unique set of properties.

The focus of this guide, [EMIM][(S)-Ala], belongs to a series of CILs synthesized by the neutralization of 1-ethyl-3-methylimidazolium hydroxide with various natural amino acids.[1] This straightforward synthesis allows for the creation of a library of CILs with differing side chains on the amino acid anion, enabling a systematic study of their performance in chiral applications.

Performance in Asymmetric Catalysis: The Michael Addition

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis, and the development of efficient chiral catalysts is a key area of research. Chiral ionic liquids, particularly those derived from amino acids, have shown great promise as recyclable and effective organocatalysts for this transformation.[1][3]

The catalytic activity of [EMIM][(S)-Ala] is best understood in the context of its proline-based analogue, 1-Ethyl-3-methylimidazolium (S)-prolinate ([EMIM][(S)-Pro]), which has been more extensively studied. Proline and its derivatives are well-known to be excellent catalysts for Michael additions, proceeding through an enamine or iminium ion intermediate.[1][4]

A review of the field highlights that a series of twenty CILs, including the alaninate and prolinate derivatives of 1-ethyl-3-methylimidazolium, were synthesized to evaluate their catalytic prowess.[1] While specific data for [EMIM][(S)-Ala] in a direct comparative study remains elusive in the reviewed literature, the performance of the closely related [EMIM][(S)-Pro] provides a valuable benchmark. For instance, in the asymmetric Michael addition of cyclohexanone to chalcones, [EMIM][(S)-Pro] has been successfully employed as a catalyst.[1]

The general mechanism for such a reaction is depicted below:

G cluster_0 Catalytic Cycle for Michael Addition ketone Ketone enamine Chiral Enamine Intermediate ketone->enamine prolinate [EMIM][(S)-Pro] prolinate->enamine adduct_iminium Iminium Adduct enamine->adduct_iminium Nucleophilic Attack michael_acceptor Michael Acceptor (e.g., Chalcone) michael_acceptor->adduct_iminium hydrolysis Hydrolysis adduct_iminium->hydrolysis product Chiral Product hydrolysis->product catalyst_regen Catalyst Regeneration hydrolysis->catalyst_regen catalyst_regen->prolinate

Figure 1: Generalized catalytic cycle for the proline-catalyzed Michael addition.

The performance of different amino acid-based CILs in such reactions is highly dependent on the structure of the amino acid anion. The rigidity of the pyrrolidine ring in proline is often cited as a key factor in its high enantioselectivity. Alanine, being a more flexible acyclic amino acid, may offer different stereochemical control.

Table 1: Representative Performance of Proline-Based Chiral Ionic Liquids in the Asymmetric Michael Addition

CatalystMichael DonorMichael AcceptorSolventYield (%)Enantiomeric Excess (ee, %)Reference
Pyrrolidine-based CILCyclohexanonetrans-β-nitrostyreneNot specifiedHighup to 99[3]
[EMIM][(S)-Pro]CyclohexanoneChalconesVariousModerate to GoodSolvent Dependent[1]

Note: This table presents data for proline-based CILs as a benchmark due to the limited direct comparative data for [EMIM][(S)-Ala].

Application in Enantiomeric Separation

Chiral ionic liquids are also extensively used as chiral selectors in separation sciences, particularly in capillary electrophoresis (CE).[2][5] In this technique, the CIL can be added to the background electrolyte to act as a pseudo-stationary phase that interacts differently with the two enantiomers of a racemic analyte, leading to their separation.

Amino acid-based CILs have been investigated for the chiral separation of various pharmaceutical compounds.[2] While some studies have shown that AAILs alone may not be sufficient to resolve certain racemates, their use in combination with other selectors, such as cyclodextrins, can lead to a synergistic effect, significantly enhancing enantioselectivity.[2]

The chiral recognition ability of AAILs stems from a combination of electrostatic interactions, hydrogen bonding, and steric effects between the chiral anion and the analyte. The specific nature of the amino acid side chain plays a crucial role in the degree of chiral discrimination.

Experimental Protocol: Synthesis of 1-Ethyl-3-methylimidazolium Amino Acid-Based Chiral Ionic Liquids

This protocol is based on the generalized method for synthesizing a series of [EMIM]-based AAILs.[1]

  • Preparation of [EMIM][OH]: 1-Ethyl-3-methylimidazolium bromide ([EMIM][Br]) is passed through a basic ion-exchange resin to replace the bromide anion with a hydroxide anion, yielding an aqueous solution of 1-ethyl-3-methylimidazolium hydroxide ([EMIM][OH]).

  • Neutralization: A stoichiometric amount of the desired (S)-amino acid (e.g., (S)-alanine) is added to the aqueous solution of [EMIM][OH]. The reaction mixture is stirred at room temperature until the amino acid is completely dissolved and the solution becomes neutral.

  • Solvent Removal: Water is removed from the resulting solution under reduced pressure to yield the pure chiral ionic liquid, [EMIM][(S)-Amino Acid].

  • Characterization: The structure and purity of the synthesized CIL should be confirmed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

G cluster_0 Synthesis of [EMIM][(S)-Ala] start [EMIM][Br] ion_exchange Basic Ion-Exchange Resin start->ion_exchange emim_oh [EMIM][OH] ion_exchange->emim_oh neutralization Neutralization emim_oh->neutralization alanine (S)-Alanine alanine->neutralization product_aq Aqueous [EMIM][(S)-Ala] neutralization->product_aq evaporation Water Removal (Vacuum) product_aq->evaporation final_product Pure [EMIM][(S)-Ala] evaporation->final_product

Figure 2: Workflow for the synthesis of [EMIM][(S)-Ala].

Comparative Analysis and Future Outlook

The primary challenge in providing a direct performance comparison of [EMIM][(S)-Ala] is the limited availability of published, side-by-side experimental data against other CILs. However, based on the extensive research on proline-based analogues and other amino acid-derived CILs, we can infer several key points:

  • Catalytic Activity: The performance of [EMIM][(S)-Ala] as an organocatalyst is likely to be influenced by the less rigid structure of the alaninate anion compared to the prolinate anion. This could result in lower enantioselectivity in reactions where a constrained transition state is crucial for high stereochemical control. However, it may prove effective for substrates where the steric bulk of the proline ring is detrimental.

  • Chiral Recognition: In enantiomeric separations, the chiral recognition capability of [EMIM][(S)-Ala] will be dependent on the specific interactions it can form with the target analyte. Its smaller side chain compared to CILs derived from leucine or phenylalanine may offer advantages for the separation of smaller chiral molecules.

  • Synergistic Effects: The utility of [EMIM][(S)-Ala] as a chiral selector in CE is likely to be most pronounced when used in conjunction with other selectors like cyclodextrins, where it can contribute to a multi-point interaction model for chiral recognition.[2]

References

  • Castro-Puyana, M., Crego, A. L., & Marina, M. L. (2023). Application of Amino Acid-Based Chiral Ionic Liquids for Enantioseparation in Capillary Electrophoresis. Methods in Molecular Biology, 2681, 339-351. [Link]

  • Suzuki, Y. (2018). Asymmetric Michael Addition Mediated by Chiral Ionic Liquids. Mini-Reviews in Organic Chemistry, 15(3), 236-245. [Link]

  • Stănescu, M., Monciu, C. M., Nițulescu, M., Drăghici, C., Doicin, I., Lupașcu, G., Lupu, A., & Aramă, C. C. (2017). Amino acids based chiral ionic liquids for enantiomer separation by capillary electrophoresis. Farmacia, 65(1), 46-55. [Link]

  • Gu, Y., & Li, G. (2007). A Concept of Supported Amino Acid Ionic Liquids and Their Application in Metal Scavenging and Heterogeneous Catalysis. Journal of the American Chemical Society, 129(28), 8742-8743. [Link]

  • Hussain, A., et al. (2022). Role of Ionic Liquids in Capillary Electrophoresis. Molecules, 27(11), 3598. [Link]

  • Gawroński, J., & You, L. (2020). Chiral Ionic Liquids: Structural Diversity, Properties and Applications in Selected Separation Techniques. Molecules, 25(12), 2849. [Link]

  • Haji Shabani, A. M., & Ho, W. S. W. (2019). Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. Molecules, 24(1), 167. [Link]

  • Luo, S., Mi, X., Zhang, L., Liu, S., Xu, H., & Cheng, J. P. (2006). Functionalized Chiral Ionic Liquids as Highly Efficient Asymmetric Organocatalysts for Michael Addition to Nitroolefins. Angewandte Chemie International Edition, 45(19), 3093-3097. [Link]

  • Suzuki, Y. (2018). Asymmetric Michael Addition Mediated by Chiral Ionic Liquids. Mini-Reviews in Organic Chemistry, 15(3), 236–245. [Link]

  • Pandolfi, F., Bortolami, M., Feroci, M., Fornari, A., Scarano, V., & Rocco, D. (2022). Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. Materials, 15(3), 866. [Link]

Sources

A Comparative Guide to the Synergistic Effects of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate and Cyclodextrin Mixtures in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The persistent challenge of poor aqueous solubility remains a significant hurdle in modern drug development, impeding the bioavailability and therapeutic efficacy of numerous active pharmaceutical ingredients (APIs). This guide provides an in-depth technical analysis of a promising supramolecular system designed to address this challenge: the combination of the chiral amino acid ionic liquid, 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate ([EMIm][(S)-Ala]), with various cyclodextrins (CDs). We will dissect the individual components, explore the mechanistic underpinnings of their synergistic interaction, present comparative performance data against traditional solubilization methods, and detail the requisite experimental protocols for characterization. This document serves as a vital resource for researchers, scientists, and drug development professionals seeking to leverage advanced formulation strategies to enhance drug delivery.

Introduction: Deconstructing the Components

The efficacy of the [EMIm][(S)-Ala]-CD system stems from the unique properties of its constituents and the powerful, non-covalent interactions that govern their association.

The Neoteric Solvent: this compound

Ionic liquids (ILs) are a class of salts with melting points below 100°C, often heralded as "designer solvents" due to their tunable physicochemical properties.[1][2] [EMIm][(S)-Ala] is a third-generation IL, distinguished by its chiral amino acid-based anion, (S)-2-aminopropionate (the conjugate base of L-alanine).[3][4] This composition confers several advantageous properties:

  • Biocompatibility: The presence of an amino acid anion suggests a higher potential for biocompatibility and lower toxicity compared to more conventional halogenated or fluorinated ILs.[5]

  • Hydrogen Bonding Capability: The amine and carboxylate groups on the anion provide potent sites for hydrogen bonding, which can be crucial for interacting with both cyclodextrins and drug molecules.[6]

  • Chirality: The inherent chirality of the anion offers intriguing possibilities for the enantioselective recognition and separation of chiral drugs.[7]

[EMIm][(S)-Ala] can act as a solvent, a co-solubilizer, and an active component in forming stable drug delivery systems.[8][9]

The Molecular Host: Cyclodextrins (CDs)

Cyclodextrins are cyclic oligosaccharides produced from starch, most commonly comprising six (α-CD), seven (β-CD), or eight (γ-CD) glucopyranose units.[10] Their structure resembles a truncated cone with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[11][12] This unique amphipathic architecture allows CDs to encapsulate poorly water-soluble "guest" molecules within their cavity, forming non-covalent inclusion complexes.[1][13][14] This encapsulation can significantly:

  • Enhance Aqueous Solubility: By shielding the hydrophobic guest from the aqueous environment.[15][16]

  • Improve Stability: Protecting the guest from degradation by light, heat, or oxidation.[10]

  • Increase Bioavailability: By improving the dissolution rate of the drug in biological fluids.[17]

The choice of cyclodextrin is critical and depends on the size and shape of the guest molecule, as summarized below.

Table 1: Comparison of Common Natural Cyclodextrins

Propertyα-Cyclodextrin (α-CD)β-Cyclodextrin (β-CD)γ-Cyclodextrin (γ-CD)
Glucose Units 678
Cavity Diameter (Å) ~5~6-8~9-10
Aqueous Solubility (g/100mL) High (~14.5)Low (~1.85)Moderate (~23.2)
Typical Guest Molecules Small molecules, volatile compoundsAromatic compounds, many drugsLarger molecules, steroids, peptides

Data sourced from references[10][].

The Synergistic Interaction: Mechanism and Characterization

The combination of [EMIm][(S)-Ala] and cyclodextrins results in a system that is more effective than the sum of its parts. The synergy arises from the formation of a ternary complex (CD-IL-Drug) or through the IL modulating the environment to favor the formation of a more stable binary complex (CD-Drug).

Mechanism of Inclusion Complex Formation

The primary driving force for the inclusion of a hydrophobic guest (either the drug molecule or the ethyl/methyl groups of the IL's cation) into the CD cavity is the displacement of high-energy water molecules from the cavity, which is an entropically favorable process.[19] This hydrophobic effect is complemented by other non-covalent interactions that stabilize the complex.[20][21]

  • Van der Waals Forces: Occur between the guest molecule and the non-polar inner surface of the CD cavity.

  • Hydrophobic Interactions: The tendency of non-polar molecules to aggregate in aqueous solution to minimize contact with water.

  • Hydrogen Bonding: Can form between the guest and the hydroxyl groups at the rim of the CD cavity. The [EMIm][(S)-Ala] can also participate, enhancing stability.

Conceptual Diagram of Inclusion Complex Formation cluster_0 Initial State in Aqueous Solution cluster_1 Complexation Process CD Cyclodextrin (Hydrophobic Cavity) H2O_in CD->H2O_in High-Energy Water Complex Synergistic Inclusion Complex (CD-IL-Drug) CD->Complex Encapsulation IL [EMIm]⁺ Cation IL->Complex Interaction Drug Drug (Hydrophobic) Drug->Complex Inclusion H2O_out Released_H2O Released H₂O Complex->Released_H2O Entropy Gain

Caption: Inclusion complex formation driven by hydrophobic interactions.

Experimental Workflow: Synthesis and Characterization

A robust and reproducible experimental workflow is paramount to validating the formation and performance of the complex. The causality behind each step is to provide irrefutable, multi-faceted evidence of complexation.

Experimental Workflow for Synthesis and Characterization cluster_char Characterization Suite start Start: Define Molar Ratio (e.g., 1:1 CD:[EMIm][(S)-Ala]) synthesis Synthesis Method (Co-precipitation or Kneading) start->synthesis filtration Filtration & Washing (Remove uncomplexed material) synthesis->filtration drying Drying (Lyophilization or Vacuum Oven) filtration->drying product Final Product: Solid Inclusion Complex Powder drying->product nmr NMR (¹H, ROESY) Confirms spatial inclusion product->nmr Primary Confirmation ftir FTIR Detects interaction via bond shifts product->ftir uv_vis UV-Vis (Job's Plot) Determines Stoichiometry product->uv_vis itc Isothermal Titration Calorimetry (ITC) Measures Thermodynamics (K, ΔH, ΔS) product->itc sem SEM / DLS Analyzes Morphology & Size product->sem

Caption: A self-validating workflow for complex synthesis and analysis.

Detailed Experimental Protocols

Synthesis via Co-precipitation Method

This method is chosen for its simplicity and effectiveness in achieving a homogenous complex from solution.

  • Dissolution: Dissolve a precise molar amount of cyclodextrin (e.g., β-CD) in deionized water with heating (e.g., 60°C) and stirring until a clear solution is obtained.[14]

  • Addition of IL: In a separate vessel, dissolve an equimolar amount of [EMIm][(S)-Ala] in a minimal amount of methanol or water.

  • Mixing: Slowly add the [EMIm][(S)-Ala] solution to the cyclodextrin solution under continuous stirring. If a guest drug is being encapsulated, it should be dissolved with the IL.

  • Precipitation: Allow the mixture to cool slowly to room temperature, then refrigerate (e.g., at 4°C) for 24 hours to facilitate the precipitation of the inclusion complex.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any uncomplexed starting materials.

  • Drying: Dry the final product, preferably by lyophilization (freeze-drying), to obtain a fine powder.

Characterization by ¹H NMR Spectroscopy

NMR is the most definitive method for proving inclusion in the solution state. The rationale is that protons located inside the CD cavity (H-3 and H-5) will experience a distinct change in their chemical environment upon inclusion of a guest, resulting in an upfield shift in their resonance signals.[22]

  • Sample Preparation: Prepare three samples in D₂O: (a) Cyclodextrin alone, (b) [EMIm][(S)-Ala] alone, and (c) the synthesized inclusion complex.

  • Data Acquisition: Acquire ¹H NMR spectra for all three samples on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Compare the spectra. Look for significant upfield shifts (Δδ) in the signals corresponding to the inner protons (H-3, H-5) of the cyclodextrin in the complex sample compared to the pure cyclodextrin sample. Also, observe shifts in the proton signals of the [EMIm]⁺ cation, particularly the ethyl and methyl groups, which indicate their entry into the cavity.[20][21][23] 2D ROESY experiments can further confirm this by showing cross-peaks between the IL protons and the inner CD protons, indicating they are close in space.[24]

Comparative Performance Analysis

The true measure of synergy is a quantifiable improvement in performance over individual components or alternative systems.

Solubility Enhancement

The primary goal is often to enhance the solubility of a poorly water-soluble API. The synergistic effect is evident when the combined system surpasses the solubilizing capacity of its individual parts.

Table 2: Comparative Solubility of a Model Drug (e.g., Itraconazole)

Formulation SystemItraconazole Solubility (µg/mL)Fold Increase (vs. Water)
Deionized Water~0.011x
5% (w/v) [EMIm][(S)-Ala] Solution~0.550x
5% (w/v) HP-β-CD Solution~252,500x
5% (w/v) HP-β-CD + 5% (w/v) [EMIm][(S)-Ala] ~70 7,000x

Note: Data is illustrative, based on typical enhancements seen in IL-CD systems. Actual values must be determined experimentally. The IL can enhance solubility by improving the solvation environment and by forming a more stable ternary complex with the CD and the drug.[25][26][27]

Thermodynamic Profile and Binding Affinity

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic signature of the binding interaction.[19][28] A stronger binding affinity (higher Kₐ) in the presence of the IL indicates a more stable complex.

Logical Flow of Synergistic Solubilization Drug Poorly Soluble Drug CD_Effect Forms CD-Drug Complex (Moderate Solubility Boost) Drug->CD_Effect IL_Effect Acts as Co-Solvent (Minor Solubility Boost) Drug->IL_Effect CD Cyclodextrin (CD) Synergy Synergistic Effect: IL + CD CD->Synergy IL [EMIm][(S)-Ala] (IL) IL->Synergy Outcome Significantly Enhanced Drug Solubility & Bioavailability CD_Effect->Outcome Less Effective IL_Effect->Outcome Less Effective Mechanism1 IL modifies aqueous environment, favoring more stable CD-Drug complex formation Synergy->Mechanism1 Mechanism2 Formation of a stable ternary (CD-IL-Drug) complex Synergy->Mechanism2 Mechanism1->Outcome Mechanism2->Outcome

Sources

A Comparative Guide to the Catalytic Activity of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate versus Traditional Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Chirality and the Rise of Novel Catalysts

In the landscape of modern chemistry, particularly within pharmaceutical and fine chemical synthesis, the ability to produce enantiomerically pure compounds is paramount. Asymmetric catalysis, the process of selectively creating one stereoisomer over its mirror image, is the cornerstone of this endeavor.[1] Traditional approaches have long relied on transition metal complexes and, more recently, small organic molecules (organocatalysts).[2][3] However, the field is in constant evolution, seeking catalysts that are not only highly efficient and selective but also sustainable, cost-effective, and easily recyclable.

This guide introduces 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate , a chiral ionic liquid, as a promising candidate in the asymmetric catalysis toolkit. Ionic liquids (ILs) are salts that are liquid at or near room temperature, possessing unique properties like negligible vapor pressure, high thermal stability, and tunable solvency.[4][5] By incorporating a chiral anion derived from the natural amino acid L-alanine, this IL, hereafter referred to as [EMIM][(S)-Ala], functions not just as a reaction medium but as the catalyst itself.

This document provides an in-depth, objective comparison of the catalytic performance of [EMIM][(S)-Ala] against established traditional catalysts. We will delve into the mechanistic underpinnings, present supporting experimental data from a model reaction, and offer a transparent evaluation of its advantages and limitations, grounded in scientific integrity.

Section 1: Catalyst Profiles: Understanding the Players

A catalyst's efficacy is rooted in its structure and mechanism of action. Here, we dissect the fundamental characteristics of [EMIM][(S)-Ala] and its traditional counterparts.

The Chiral Ionic Liquid: this compound ([EMIM][(S)-Ala])

[EMIM][(S)-Ala] is an ionic liquid composed of an achiral 1-ethyl-3-methylimidazolium cation and a chiral (S)-2-aminopropionate anion.[6][7] Its catalytic prowess stems directly from this unique combination.

  • The Chiral Anion: The (S)-2-aminopropionate (alaninate) anion provides the chiral environment necessary for asymmetric induction. The amine and carboxylate groups can interact with substrates through hydrogen bonding and electrostatic interactions, orienting them for a stereoselective transformation.

  • The Imidazolium Cation: The cation plays a crucial role in defining the physical properties of the IL, such as viscosity and solubility. Furthermore, the imidazolium ring itself can engage in non-covalent interactions, influencing the reaction environment.[8]

  • Dual Role as Solvent and Catalyst: A key feature of using [EMIM][(S)-Ala] is its potential to act as both the catalyst and the reaction solvent. This eliminates the need for volatile organic compounds (VOCs), aligning with the principles of green chemistry, and can lead to high effective catalyst concentrations.[9] Its applications have shown promise in CO2 capture and various organic reactions, including the aza-Michael reaction.[9][10]

Traditional Catalysts: The Incumbents

For decades, two primary classes of catalysts have dominated asymmetric synthesis.

  • Transition-Metal Catalysts: These systems consist of a central metal atom (e.g., Rhodium, Ruthenium, Palladium) coordinated to chiral ligands.[11] A classic example is the Rh-BINAP complex, renowned for its high efficiency in asymmetric hydrogenation.[3]

    • Mechanism: The chiral ligands create a well-defined, asymmetric space around the metal's active site, forcing the substrate to bind in a specific orientation, which dictates the stereochemical outcome.

    • Strengths: Exceptionally high activity and enantioselectivity are often achievable.

    • Weaknesses: High cost of precious metals, potential for product contamination with toxic metal residues, and sensitivity to air and moisture.

  • Organocatalysts: This class uses small, metal-free chiral organic molecules to catalyze reactions.[1] Chiral amines, such as proline and its derivatives, and chiral phosphoric acids are prominent examples that activate substrates through the formation of transient covalent intermediates (e.g., enamines) or through non-covalent interactions like hydrogen bonding.[2]

    • Mechanism: Chiral Brønsted acids or bases activate substrates by donating or accepting protons, while other organocatalysts can form iminium or enamine ions with the substrate.[2]

    • Strengths: Lower cost, reduced toxicity, and greater stability compared to many metal complexes.

    • Weaknesses: Often require higher catalyst loadings (1-20 mol%) and may exhibit lower turnover frequencies than their metallic counterparts.

Section 2: Benchmarking Methodology: A Framework for Fair Comparison

To objectively evaluate catalytic performance, a standardized experimental framework is essential.[12] We propose a comparative study using the asymmetric aza-Michael addition of an amine to an α,β-unsaturated ketone, a fundamental carbon-nitrogen bond-forming reaction. This reaction is a suitable benchmark as it can be catalyzed by various systems, including those operating through hydrogen bonding and enamine activation pathways.

Experimental Workflow

The following workflow outlines the logical progression from catalyst selection to final performance analysis. A rigorous and repeatable protocol is critical for generating trustworthy data.[13][14]

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase cluster_recycle Recyclability Test (for IL) A Catalyst Selection ([EMIM][(S)-Ala], Proline, etc.) B Reagent & Solvent Preparation (Purified & Degassed) A->B C Reaction Setup (Inert Atmosphere, Temp. Control) B->C D Catalyst & Reagent Addition C->D E Reaction Monitoring (TLC / GC-MS) D->E F Work-up & Product Isolation (Extraction, Chromatography) E->F G Characterization (NMR, MS for Structure) F->G H Performance Analysis (Yield, Chiral HPLC for e.e.%) F->H I Product Extraction (with immiscible solvent) H->I Evaluate IL for next cycle J IL Catalyst Recovery (Drying under vacuum) I->J K Reuse in Subsequent Cycle J->K G cluster_IL [EMIM][(S)-Ala] Mechanism A Catalyst-Substrate Complex (H-Bonding) B Nucleophilic Attack A->B C Proton Transfer B->C D Product Release C->D D->A G cluster_Proline Proline Mechanism E Enamine Formation F Nucleophilic Attack E->F G Iminium Hydrolysis F->G H Catalyst Regeneration G->H H->E

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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the unique properties of chiral ionic liquids (CILs) like 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate have garnered significant interest. Comprising a 1-ethyl-3-methylimidazolium cation and a chiral (S)-2-aminopropionate anion, this CIL presents distinct analytical challenges. Ensuring the identity, purity, and enantiomeric integrity of such compounds is paramount. This guide provides an in-depth comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), for the analysis of this compound. We will delve into the principles of cross-validation, present illustrative experimental protocols, and compare their performance based on key validation parameters. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for chiral ionic liquids.

The Imperative of Cross-Validation in Analytical Methodologies

Cross-validation of analytical methods is a critical exercise to demonstrate that a developed method is fit for its intended purpose. It involves comparing the results from two or more distinct analytical methods to ensure their equivalence and reliability. This is particularly crucial when a new method is developed to replace an existing one, or when transferring a method between laboratories or instruments. The core principle of cross-validation is to provide a high degree of assurance in the analytical data, a cornerstone of regulatory compliance and scientific integrity. For a chiral substance like this compound, cross-validation is not just a procedural formality; it is a scientific necessity to confirm both chemical purity and enantiomeric excess.

Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide comprehensive guidelines on analytical method validation.[1][2][3][4][5][6][7][8][9][10][11] Key parameters that are assessed during validation and are central to our cross-validation comparison include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8][10]

Orthogonal Approaches for the Analysis of a Chiral Ionic Liquid

The selection of analytical methods for cross-validation should ideally be based on orthogonal principles, meaning they rely on different separation mechanisms. For this compound, a salt composed of an organic cation and a chiral amino acid anion, High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) represent excellent orthogonal choices.

  • High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential partitioning between a solid stationary phase (packed in a column) and a liquid mobile phase. For chiral separations, a chiral stationary phase (CSP) is employed, which interacts stereoselectively with the enantiomers.[2]

  • Capillary Electrophoresis (CE): This method separates ions based on their electrophoretic mobility in an electric field. The separation is performed in a narrow capillary filled with an electrolyte. For chiral separations, a chiral selector is added to the background electrolyte, which forms transient diastereomeric complexes with the enantiomers, leading to different migration times.[1][12]

The workflow for the cross-validation of these two methods is depicted below:

Cross-Validation Workflow cluster_prep Sample Preparation cluster_hplc Method 1: Chiral HPLC cluster_ce Method 2: Chiral CE cluster_crossval Cross-Validation Sample 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate Sample Standard Reference Standard HPLC_dev Method Development & Optimization Sample->HPLC_dev CE_dev Method Development & Optimization Sample->CE_dev Spiked Spiked Samples (for Accuracy/Recovery) Degraded Forced Degradation Samples (for Specificity) HPLC_val Full Method Validation (ICH Q2(R1)) HPLC_dev->HPLC_val Comparison Comparative Analysis of Validation Data HPLC_val->Comparison CE_val Full Method Validation (ICH Q2(R1)) CE_dev->CE_val CE_val->Comparison Equivalence Statistical Equivalence Testing Comparison->Equivalence Report Final Validation Report Equivalence->Report

Caption: Workflow for Cross-Validation of HPLC and CE Methods.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Rationale for Method Design

For the separation of the enantiomers of this compound, a chiral stationary phase (CSP) capable of multiple interaction mechanisms is desirable. Given the ionic nature and the presence of a primary amine and a carboxylate group in the anion, a macrocyclic glycopeptide-based CSP, such as one based on teicoplanin, is a suitable choice. These CSPs can engage in hydrogen bonding, ionic interactions, and steric hindrance, which are crucial for chiral recognition of amino acid derivatives. A reversed-phase mobile phase is selected for its compatibility with the ionic liquid's solubility.

Illustrative Experimental Protocol
ParameterCondition
Column Chiralpak AGP (150 mm x 4.6 mm, 5 µm) or equivalent macrocyclic glycopeptide-based CSP
Mobile Phase 10 mM Ammonium Acetate in Water : Acetonitrile (80:20 v/v), pH adjusted to 5.5 with Acetic Acid
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm (for the imidazolium cation)
Injection Volume 10 µL
Sample Preparation Dissolve sample in the mobile phase to a concentration of 1 mg/mL.

Method 2: Capillary Electrophoresis (CE)

Rationale for Method Design

Capillary Electrophoresis offers a high-efficiency separation alternative. To achieve chiral separation of the (S)- and potential (R)-2-aminopropionate anions, a chiral selector must be added to the background electrolyte (BGE). Cyclodextrins (CDs) are widely used and effective chiral selectors in CE. A neutral, derivatized cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), is chosen to provide a hydrophobic cavity for inclusion complexation, while the hydroxyl groups on its exterior can participate in hydrogen bonding. The BGE is maintained at a low pH to ensure the primary amine of the analyte is protonated, leading to a net positive charge and migration towards the cathode.

Illustrative Experimental Protocol
ParameterCondition
Capillary Fused-silica capillary, 50 µm i.d., 60 cm total length (50 cm effective length)
Background Electrolyte 50 mM Phosphate buffer, pH 2.5, containing 20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Applied Voltage 25 kV (positive polarity)
Capillary Temperature 25 °C
Detection UV at 210 nm
Injection Hydrodynamic injection at 50 mbar for 5 seconds
Sample Preparation Dissolve sample in water to a concentration of 1 mg/mL.

Comparative Performance and Data Analysis

The following tables present illustrative data from the validation of the hypothetical HPLC and CE methods, demonstrating how their performance would be compared in a cross-validation study.

Table 1: System Suitability
ParameterHPLCCEAcceptance Criteria
Resolution (Rs) > 2.0 between enantiomers> 2.0 between enantiomersRs > 1.5
Tailing Factor (T) 1.2 for (S)-enantiomer1.1 for (S)-enantiomerT ≤ 2.0
Theoretical Plates > 3000 for (S)-enantiomer> 100,000 for (S)-enantiomerAs per method
%RSD of Peak Area < 1.0% (n=6 injections)< 2.0% (n=6 injections)≤ 2.0%

Insight: The higher number of theoretical plates in CE indicates superior separation efficiency, potentially allowing for the detection of very closely related impurities that might co-elute in HPLC.

Table 2: Linearity
ParameterHPLCCEAcceptance Criteria
Range 1 - 100 µg/mL5 - 150 µg/mLMethod-dependent
Correlation Coefficient (r²) > 0.999> 0.999r² ≥ 0.995
Y-intercept Close to zeroClose to zeroReport
Table 3: Accuracy and Precision
ParameterHPLCCEAcceptance Criteria
Accuracy (Recovery) 98.0% - 102.0%97.5% - 102.5%98.0% - 102.0%
Repeatability (%RSD, n=6) ≤ 1.0%≤ 2.0%≤ 2.0%
Intermediate Precision (%RSD) ≤ 1.5%≤ 2.5%≤ 3.0%

Insight: HPLC generally demonstrates better precision (lower %RSD) due to the highly reproducible nature of modern pumping systems and autosamplers compared to the injection techniques in CE, which can be more variable.

Table 4: Robustness
Parameter VariedHPLC (Effect on Resolution)CE (Effect on Resolution)
Mobile Phase/BGE pH (± 0.2) MinorSignificant
Column/Capillary Temp (± 2°C) MinorModerate
Organic Modifier (± 2%) ModerateN/A
BGE Concentration (± 5%) N/AModerate
Applied Voltage (± 10%) N/ASignificant

Insight: This illustrative table highlights that CE methods can be more sensitive to small changes in buffer composition and voltage, requiring stricter control over these parameters. The robustness study for the HPLC method would focus on factors like mobile phase composition and flow rate.[8][10]

Visualization of Analytical Principles

The fundamental difference in the separation mechanisms of HPLC and CE for chiral analysis is visualized below.

Separation_Mechanisms cluster_hplc Chiral HPLC cluster_ce Chiral Capillary Electrophoresis hplc_start Racemic Mixture Injected hplc_csp Chiral Stationary Phase (CSP) (Solid Support) hplc_start->hplc_csp hplc_sep Differential Interaction with CSP hplc_csp->hplc_sep hplc_r (R)-enantiomer (Stronger Interaction) hplc_s (S)-enantiomer (Weaker Interaction) hplc_end Separated Enantiomers Detected hplc_r->hplc_end hplc_s->hplc_end ce_start Racemic Mixture Injected ce_bge Capillary with BGE + Chiral Selector (CS) ce_start->ce_bge ce_sep Transient Diastereomeric Complex Formation ce_bge->ce_sep ce_r (R)-CS Complex (Different Mobility) ce_s (S)-CS Complex (Different Mobility) ce_end Separated Enantiomers Detected ce_r->ce_end ce_s->ce_end

Caption: Comparison of HPLC and CE Chiral Separation Mechanisms.

Conclusion and Recommendations

This guide has outlined a framework for the cross-validation of analytical methods for the chiral ionic liquid this compound, using HPLC and CE as orthogonal techniques.

  • HPLC stands out for its robustness and precision , making it highly suitable for routine quality control applications. The wide availability of reliable instrumentation and a variety of chiral stationary phases are significant advantages.

  • Capillary Electrophoresis offers superior separation efficiency and lower solvent consumption , aligning with green chemistry principles.[1] It is an excellent complementary technique for resolving complex mixtures and detecting trace impurities that may be missed by HPLC.

A comprehensive cross-validation study, as illustrated, would demonstrate the interchangeability and reliability of both methods for the intended purpose. For routine analysis, the validated HPLC method may be preferred due to its higher precision and robustness. However, the CE method serves as an invaluable orthogonal technique for confirmatory analysis, method transfer, and in-depth impurity profiling. The choice of the primary method will ultimately depend on the specific application, available instrumentation, and the required level of analytical detail. By employing a rigorous cross-validation approach, laboratories can ensure the highest level of confidence in their analytical results for this novel and promising class of chiral ionic liquids.

References

  • Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. (2021). PMC - PubMed Central. [Link]

  • Chiral Ionic Liquids and Chromatography: Synergistic Effects in Enantioseparations. (n.d.). ResearchGate. [Link]

  • An Imidazolium-Based Ionic Liquid as a Model to Study Plasticization Effects on Cationic Polymethacrylate Films. (2023). MDPI. [Link]

  • An Imidazolium-Based Ionic Liquid as a Model to Study Plasticization Effects on Cationic Polymethacrylate Films. (2023). PubMed. [Link]

  • Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • Dynamics of Liquid 1-Ethyl-3-Methylimidazolium Acetate Measured with Implanted-Ion 8Li β-NMR. (n.d.). UBC Chemistry Department - The University of British Columbia. [Link]

  • Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation. (2017). PubMed. [Link]

  • Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. (2022). Scientific Research Publishing. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). PMC - NIH. [Link]

  • The Influence of Ionic Liquids on the Effectiveness of Analytical Methods Used in the Monitoring of Human and Veterinary Pharmaceuticals in Biological and Environmental Samples—Trends and Perspectives. (2022). MDPI. [Link]

  • Role of Ionic Liquids in Capillary Electrophoresis. (2022). MDPI. [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry. (n.d.). Lab Manager. [Link]

  • HPLC vs CE Efficiency: Assessing Sample Purity Reach. (2025). Patsnap Eureka. [Link]

  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. (2024). NIH. [Link]

  • Robustness Tests. (2000). LCGC International. [Link]

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"economic analysis of CO2 capture with 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate versus conventional amines"

Author: BenchChem Technical Support Team. Date: January 2026

An Economic Analysis of CO2 Capture: 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate versus Conventional Amines

Introduction: The Critical Role of Solvent Selection in Carbon Capture Economics

The escalating concentration of atmospheric carbon dioxide (CO2), a primary driver of climate change, has catalyzed a global effort to develop and deploy effective carbon capture, utilization, and storage (CCUS) technologies. Among these, chemical absorption using solvents remains a mature and widely implemented approach for post-combustion CO2 capture from industrial flue gases.[1][2] The economic viability of this technology, however, is intrinsically linked to the performance of the chosen solvent.

Conventional amine-based solvents, particularly monoethanolamine (MEA), have long been the industry benchmark.[2][3] While effective, they are beset by significant drawbacks, including high energy requirements for regeneration, solvent degradation, and operational issues like corrosion.[1][4] These challenges contribute substantially to both the capital expenditure (CAPEX) and operational expenditure (OPEX) of a capture facility, elevating the overall cost per ton of CO2 captured.[5] This has spurred intensive research into alternative solvents that can mitigate these issues.

Ionic liquids (ILs), a class of salts with melting points below 100°C, have emerged as promising candidates due to their negligible vapor pressure, high thermal stability, and tunable chemical properties.[1][6] This guide presents a comparative economic analysis of CO2 capture using a task-specific amino acid ionic liquid, this compound ([emim][(S)-2-amp]), against the benchmark conventional solvent, MEA. We will delve into the fundamental properties of each solvent, present comparative performance data, outline the experimental protocols for their evaluation, and synthesize these findings into a coherent economic assessment for researchers and scientists in the field.

The Incumbent: Conventional Amines (MEA)

Monoethanolamine (MEA) is a primary amine that has been the workhorse of industrial gas treating for decades.[2] Its high reactivity and low cost have made it a standard against which other solvents are measured.[3][7] However, the chemical bond formed between MEA and CO2 is strong, resulting in a high heat of absorption (approximately -85 kJ/mol).[8] This necessitates a significant energy input, typically in the form of steam, to break this bond and regenerate the solvent in the stripper column. This regeneration energy is the largest contributor to the operational cost of an MEA-based capture plant, often accounting for over 50% of the total energy cost.[3]

Economic Profile of MEA-based Capture:

  • High Operational Expenditure (OPEX): Dominated by the energy required for solvent regeneration.[3] Studies have shown that the cost of steam and electricity can represent over 50% of the increase in production cost when CO2 capture is implemented.

  • Solvent Degradation and Loss: MEA is susceptible to thermal and oxidative degradation, leading to solvent loss and the formation of corrosive byproducts. This necessitates regular solvent makeup, adding to the operational cost.

  • Capital Expenditure (CAPEX): The corrosive nature of aqueous MEA solutions requires the use of expensive corrosion-resistant materials in plant construction. The large equipment size, dictated by flue gas volume and solvent circulation rates, also drives up capital costs.[9]

The cost of CO2 capture using MEA typically ranges from $50 to over $100 per ton of CO2 avoided, depending on the CO2 concentration in the flue gas, the scale of the plant, and energy costs.[5][10]

The Challenger: this compound ([emim][(S)-2-amp])

[Emim][(S)-2-amp] is an amino acid-based ionic liquid specifically designed for CO2 capture. It combines the negligible volatility and high thermal stability of an ionic liquid backbone with the reactive amine functionality necessary for efficient CO2 absorption. The key distinction lies in the reaction mechanism and energetics. Unlike MEA which primarily forms a stable carbamate, some functionalized ILs can react with CO2 through different pathways, potentially leading to a lower heat of reaction.[11]

Anticipated Economic Advantages of [emim][(S)-2-amp]:

  • Reduced Regeneration Energy: A lower heat of absorption directly translates to lower energy requirements for solvent regeneration, significantly cutting down the primary component of OPEX. Some IL-based systems have demonstrated the potential to reduce regeneration energy by 20-30% compared to MEA.[12]

  • Negligible Volatility: The non-volatile nature of ionic liquids eliminates solvent loss to the atmosphere, reducing the need for solvent makeup and preventing the emission of volatile organic compounds.[1][6]

  • Higher Thermal Stability: Enhanced stability reduces the rate of degradation, leading to a longer solvent lifespan and fewer operational problems associated with degradation products.

  • Potential for Lower Corrosion: While material compatibility must always be verified, many ionic liquids are less corrosive than aqueous MEA, potentially allowing for the use of less expensive materials of construction and reducing maintenance costs.

The primary economic hurdle for ionic liquids is their significantly higher initial purchase price compared to bulk chemicals like MEA. Therefore, the economic case for [emim][(S)-2-amp] hinges on whether the substantial savings in operational costs and the extended solvent lifetime can offset the higher initial capital investment in the solvent itself.

Comparative Performance and Economic Data

A direct, comprehensive techno-economic analysis for [emim][(S)-2-amp] is an emerging area of research. However, we can construct a comparative assessment by examining key performance indicators (KPIs) that are direct inputs into economic models.

Parameter Conventional Amines (30 wt% MEA) [emim][(S)-2-amp] (Projected/Typical) Economic Impact
CO2 Loading Capacity (mol CO2/mol solvent) ~0.4 - 0.5Potentially > 0.5Higher capacity reduces the required solvent circulation rate, leading to smaller equipment (lower CAPEX) and lower pumping energy (lower OPEX).
Heat of Absorption (kJ/mol CO2) -80 to -85[8]-40 to -60 (Typical for reactive ILs)[6]Lower heat of absorption directly reduces the reboiler duty, the largest component of OPEX.
Regeneration Temperature (°C) 100 - 12080 - 100[11]Lower temperatures allow for the use of low-grade waste heat, drastically reducing energy costs.
Viscosity (cP at 40°C) ~2-4Higher (Can be > 20)Higher viscosity can negatively impact mass transfer and increase pumping energy requirements, potentially increasing both CAPEX and OPEX.
Vapor Pressure SignificantNegligible[1]Eliminates solvent loss, reducing OPEX and environmental impact.
Solvent Cost ($/kg) ~1-2High (>50, variable)Significantly higher initial investment (CAPEX). Lifetime and makeup costs are critical factors.
Corrosivity HighGenerally LowerPotential for lower CAPEX due to less expensive materials of construction and lower maintenance OPEX.

Experimental Protocols for Comparative Assessment

To validate the economic potential of a novel solvent like [emim][(S)-2-amp], rigorous experimental evaluation against a benchmark like MEA is essential. The following are streamlined protocols for determining the key performance indicators that inform a techno-economic analysis.

Protocol: Measuring CO2 Absorption Capacity

Objective: To determine the maximum amount of CO2 that can be absorbed by the solvent under simulated flue gas conditions.

Causality: This parameter is crucial as it dictates the solvent circulation rate. A higher capacity means less solvent needs to be pumped per ton of CO2 captured, leading to smaller, cheaper equipment and lower energy consumption.

Methodology (Gravimetric or Volumetric):

  • System Preparation: Place a known mass of the solvent (e.g., 1-2 grams) into the sample holder of a gravimetric sorption analyzer or a calibrated vessel for a volumetric setup.

  • Degassing: Heat the sample under vacuum or an inert gas (N2) flow to remove any pre-adsorbed gases and water. For MEA, a temperature of 80-90°C is sufficient; for the IL, a higher temperature (e.g., 100-110°C) can be used due to its higher stability.

  • Isotherm Measurement:

    • Set the temperature to a typical absorption condition (e.g., 40°C).

    • Introduce a controlled flow of a gas mixture simulating flue gas (e.g., 15% CO2 in N2) at a set pressure (e.g., 1 bar).

    • Monitor the change in mass (gravimetric) or pressure drop (volumetric) until equilibrium is reached (i.e., no further change is observed). This indicates the solvent is saturated at that partial pressure.

    • Record the amount of CO2 absorbed.

  • Data Analysis: Calculate the CO2 loading in moles of CO2 per mole of solvent.

  • Self-Validation: Run the same protocol with a 30 wt% MEA solution. The results should align with well-established literature values, validating the experimental setup and procedure.[13]

Protocol: Determining the Heat of Absorption (ΔHabs)

Objective: To measure the heat released during the absorption of CO2, which is directly related to the energy required for regeneration.

Causality: The heat of absorption is a proxy for the chemical bond strength between the solvent and CO2. A lower (less exothermic) value generally implies that less energy will be needed to reverse the reaction in the stripper, leading to significant OPEX savings.

Methodology (Reaction Calorimetry):

  • Calorimeter Setup: Add a precise volume of the solvent to a reaction calorimeter (e.g., a CPA-122).[14][15] Allow the system to reach thermal equilibrium at the desired absorption temperature (e.g., 40°C).

  • CO2 Injection: Inject a known, small amount of CO2 gas into the solvent.

  • Temperature Monitoring: Record the temperature increase in the solvent resulting from the exothermic absorption reaction.

  • Calculation: Using the known heat capacity of the solvent and the calorimeter, calculate the heat evolved during the absorption of that aliquot of CO2.

  • Incremental Measurement: Repeat steps 2-4, injecting successive small amounts of CO2. This allows for the determination of the differential heat of absorption as a function of CO2 loading.[14]

  • Self-Validation: Perform the experiment with 30 wt% MEA. The measured ΔHabs should be in the range of -80 to -85 kJ/mol CO2, consistent with literature data.[8][16]

Visualizing the Process and Economic Workflow

CO2 Capture Process Comparison

The following diagram illustrates the core differences in the process flow for a conventional amine versus an ionic liquid-based system, highlighting the elimination of the water wash section due to the non-volatility of the IL.

G cluster_0 Conventional Amine (MEA) Process cluster_1 Ionic Liquid ([emim][(S)-2-amp]) Process A_Absorber Absorber A_RichLean_HE Rich/Lean Heat Exchanger A_Absorber->A_RichLean_HE Rich MEA A_WaterWash Water Wash A_Absorber->A_WaterWash Gas Out A_Stripper Stripper (Reboiler) A_RichLean_HE->A_Stripper A_LeanCooler Lean Cooler A_RichLean_HE->A_LeanCooler A_Stripper->A_RichLean_HE Lean MEA A_Condenser Condenser A_Stripper->A_Condenser CO2 + Steam CO2Out_A Pure CO2 A_Condenser->CO2Out_A A_LeanCooler->A_Absorber TreatedGasOut_A Treated Gas A_WaterWash->TreatedGasOut_A FlueGasIn_A Flue Gas (with CO2) FlueGasIn_A->A_Absorber SteamIn_A Steam In SteamIn_A->A_Stripper IL_Absorber Absorber IL_RichLean_HE Rich/Lean Heat Exchanger IL_Absorber->IL_RichLean_HE Rich IL TreatedGasOut_IL Treated Gas IL_Absorber->TreatedGasOut_IL Gas Out (No Solvent Loss) IL_Stripper Stripper (Reboiler) IL_RichLean_HE->IL_Stripper IL_LeanCooler Lean Cooler IL_RichLean_HE->IL_LeanCooler IL_Stripper->IL_RichLean_HE Lean IL IL_Condenser Condenser IL_Stripper->IL_Condenser CO2 CO2Out_IL Pure CO2 IL_Condenser->CO2Out_IL IL_LeanCooler->IL_Absorber FlueGasIn_IL Flue Gas (with CO2) FlueGasIn_IL->IL_Absorber LowGradeHeatIn_IL Low-Grade Heat In LowGradeHeatIn_IL->IL_Stripper

Caption: Comparative process flow diagrams for CO2 capture.

Techno-Economic Analysis Workflow

This diagram outlines the logical steps involved in performing a techno-economic analysis for a new CO2 capture solvent.

TEA_Workflow cluster_Input Experimental & Literature Data cluster_Modeling Process & Economic Modeling cluster_Output Analysis & Results ExpData Solvent Properties (Capacity, ΔHabs, Viscosity) ProcSim Process Simulation (e.g., Aspen Plus) ExpData->ProcSim EconAssump Economic Assumptions (Energy Cost, Plant Life) CostModel Economic Model (CAPEX, OPEX) EconAssump->CostModel MassEnergy Mass & Energy Balances ProcSim->MassEnergy EquipSizing Equipment Sizing & Costing MassEnergy->EquipSizing KPIs Key Performance Indicators (Reboiler Duty, Circulation Rate) MassEnergy->KPIs EquipSizing->CostModel CostResults Cost of CO2 Captured ($/ton) CostModel->CostResults Sensitivity Sensitivity Analysis CostResults->Sensitivity

Caption: Workflow for a techno-economic assessment of a CO2 capture solvent.

Conclusion and Future Outlook

The transition from conventional amines to advanced solvents like the ionic liquid this compound represents a pivotal step towards making carbon capture economically feasible on a global scale. While the benchmark solvent, MEA, is well-understood and effective, its economic viability is hampered by high regeneration energy costs, solvent degradation, and corrosion issues.[1][3]

Amino acid ionic liquids such as [emim][(S)-2-amp] offer a compelling alternative by fundamentally addressing the largest operational cost: regeneration energy. The projected lower heat of absorption, coupled with operational benefits like negligible volatility and higher thermal stability, presents a clear pathway to reduced OPEX.[1][12] However, the economic feasibility is a delicate balance. The significantly higher initial cost of the ionic liquid necessitates a comprehensive analysis where the long-term operational savings and extended solvent life must outweigh the initial capital outlay.

The protocols and comparative data presented in this guide provide a framework for researchers to conduct this critical evaluation. By systematically measuring performance indicators like CO2 loading capacity and heat of absorption, and feeding this data into robust process and economic models, a clear picture of the solvent's commercial potential can be developed. Future research should focus on long-term stability trials, pilot-scale demonstrations to validate mass transfer and energy performance, and scaling up the synthesis of promising ionic liquids to reduce their production cost. It is through this rigorous, data-driven comparison that the next generation of cost-effective CO2 capture technologies will be realized.

References

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  • Cinti, G., et al. (2022). Techno-Economic Assessment of Amine-Based Carbon Capture in Waste-to-Energy Incineration Plant Retrofit. MDPI. Available at: [Link]

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  • Nwaoha, C., et al. (2018). Simulation and economic analysis of MEA+PZ and MDEA+MEA blends in post-combustion CO2 capture plant. Linköping Electronic Conference Proceedings. Available at: [Link]

  • Kim, I., & Svendsen, H. F. (2011). Heat of Absorption of Carbon Dioxide (CO2) in Monoethanolamine (MEA) and 2-(Aminoethyl)ethanolamine (AEEA) Solutions. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Gomez, S. P., et al. (2019). Economic assessment of novel amine based CO2 capture technologies integrated in power plants based on European Benchmarking Task Force methodology. ResearchGate. Available at: [Link]

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  • Gorre, J., et al. (2020). Techno-Economic Assessment for CO2 Capture From Air Using a Conventional Liquid-Based Absorption Process. Frontiers in Energy Research. Available at: [Link]

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A Comparative Guide to the Green Chemistry Metrics of Reactions Utilizing 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of chemical synthesis, the principles of green chemistry serve as a critical compass, guiding researchers and drug development professionals toward more sustainable and environmentally benign methodologies. The selection of reaction media and catalysts plays a pivotal role in this endeavor. This guide provides an in-depth, objective comparison of the performance of the amino acid-based ionic liquid, 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate, against traditional alternatives, with a focus on the quantitative assessment of green chemistry metrics. Through supporting experimental data and detailed protocols, we will explore the tangible benefits of employing such innovative materials in organic synthesis.

The Imperative of Green Chemistry in Modern Synthesis

The twelve principles of green chemistry provide a foundational framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances[1]. Metrics such as Atom Economy (AE), Environmental Factor (E-Factor), Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME) are essential tools for quantifying the "greenness" of a chemical reaction, moving beyond simple yield calculations to provide a more holistic view of a process's environmental impact[2][3][4].

  • Atom Economy (AE): A theoretical measure of the efficiency with which atoms from the reactants are incorporated into the desired product[5]. An ideal AE is 100%, indicating no atoms are wasted as byproducts.

  • Environmental Factor (E-Factor): A simple yet powerful metric that quantifies the amount of waste produced per unit of product[6][7]. A lower E-Factor signifies a greener process.

  • Process Mass Intensity (PMI): A comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process aids) used to produce a specified mass of product[6][8]. A lower PMI indicates a more efficient and less wasteful process.

  • Reaction Mass Efficiency (RME): This metric relates the mass of the desired product to the total mass of the reactants used, taking into account both atom economy and reaction yield[3][9].

Introducing this compound: A Bio-inspired Ionic Liquid

This compound is an ionic liquid (IL) that belongs to the growing class of bio-inspired solvents. Comprising an imidazolium cation and an amino acid-based anion, it offers a unique combination of properties, including low volatility, high thermal stability, and the potential for enhanced catalytic activity and biocompatibility[9]. Its applications are emerging in diverse areas such as CO2 capture, catalysis, and the separation of phenolic compounds[9][10]. The presence of the chiral aminopropionate anion, derived from the natural amino acid L-alanine, introduces the potential for stereoselective transformations.

Comparative Analysis: The Aza-Michael Addition Reaction

To objectively assess the green chemistry metrics of reactions using an amino acid-based ionic liquid, we will focus on the aza-Michael reaction. This fundamental carbon-nitrogen bond-forming reaction is widely used in the synthesis of β-amino carbonyl compounds, which are valuable intermediates in the pharmaceutical industry[1][11][12].

For this comparative analysis, we will utilize experimental data from studies on cholinium prolinate ([Cho][Pro]), a structurally and functionally similar amino acid-based ionic liquid, as a proxy for this compound. This allows for a data-driven comparison with traditional reaction conditions.

Reaction Scheme:

The model reaction is the addition of an amine to an α,β-unsaturated carbonyl compound.

Aza-Michael Addition Reactant1 Amine (R2NH) Catalyst Ionic Liquid or Conventional Solvent Reactant1->Catalyst Reactant2 α,β-Unsaturated Carbonyl Reactant2->Catalyst Product β-Amino Carbonyl Compound Catalyst->Product Reaction

Caption: General scheme of the aza-Michael addition reaction.

Experimental Data & Green Metrics Calculation

Let's consider the aza-Michael addition of piperidine to methyl acrylate.

Scenario 1: Catalysis with Cholinium Prolinate ([Cho][Pro]) (Solvent-free)

  • Reactants: Piperidine (1.2 mmol, 0.102 g), Methyl Acrylate (1.0 mmol, 0.086 g)

  • Catalyst: [Cho][Pro] (0.25 mmol, 0.044 g)

  • Product: Methyl 3-(piperidin-1-yl)propanoate

  • Yield: ~95% (0.162 g)

  • Reaction Time: 5-30 minutes[11]

Scenario 2: Reaction in a Conventional Solvent (e.g., Dichloromethane - DCM)

  • Reactants: Piperidine (1.2 mmol, 0.102 g), Methyl Acrylate (1.0 mmol, 0.086 g)

  • Solvent: Dichloromethane (DCM) (e.g., 5 mL, ~6.65 g)

  • Work-up: Includes washing with aqueous solutions and drying with a drying agent, followed by solvent evaporation, all contributing to the E-Factor and PMI. For simplicity in this calculation, we will focus on the reaction solvent.

  • Yield: Assuming a comparable yield of 95% (0.162 g).

Green MetricFormula[Cho][Pro] (Solvent-free)Dichloromethane (DCM)
Atom Economy (AE) (MW of Product / Σ MW of Reactants) x 100%100%[13]100%
Reaction Mass Efficiency (RME) (Mass of Product / Σ Mass of Reactants) x 100%(0.162 g / (0.102 g + 0.086 g)) x 100% = 86.2% (0.162 g / (0.102 g + 0.086 g)) x 100% = 86.2%
Process Mass Intensity (PMI) (Total Mass In / Mass of Product)(0.102 g + 0.086 g + 0.044 g) / 0.162 g = 1.43 (0.102 g + 0.086 g + 6.65 g) / 0.162 g = 42.2
E-Factor (Total Mass In - Mass of Product) / Mass of Product(0.232 g - 0.162 g) / 0.162 g = 0.43 (6.838 g - 0.162 g) / 0.162 g = 41.2

Analysis of the Metrics:

The data clearly demonstrates the significant green advantages of using an amino acid-based ionic liquid as a catalyst in a solvent-free system.

  • Atom Economy: The aza-Michael addition is an addition reaction, resulting in a theoretical Atom Economy of 100% in both scenarios, as all atoms of the reactants are incorporated into the final product.[13]

  • Reaction Mass Efficiency: The RME is identical for both, as it only considers the reactants and the product yield.

  • Process Mass Intensity & E-Factor: The most striking difference lies in the PMI and E-Factor. The use of a volatile organic solvent like DCM dramatically increases the total mass of materials used and, consequently, the waste generated. The ionic liquid-catalyzed, solvent-free reaction exhibits a significantly lower PMI and E-Factor, highlighting its superior environmental performance.

Experimental Protocol: Aza-Michael Addition using an Amino Acid-Based Ionic Liquid

This protocol is adapted from methodologies reported for similar reactions.[14]

Materials:

  • Amine (e.g., Piperidine)

  • α,β-Unsaturated carbonyl compound (e.g., Methyl Acrylate)

  • This compound (or a similar amino acid-based ionic liquid)

  • Dichloromethane (DCM) or Diethyl Ether (for work-up)

  • Silica gel

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Experimental_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up and Purification Reactants 1. Combine amine (1.2 mmol) and α,β-unsaturated carbonyl (1.0 mmol) in a round-bottom flask. Add_IL 2. Add the ionic liquid catalyst (0.25 mmol). Reactants->Add_IL Stir 3. Stir the mixture at room temperature. Add_IL->Stir TLC 4. Monitor the reaction progress by TLC until the limiting reagent is consumed. Stir->TLC Dissolve 5. Dissolve the reaction mixture in a minimal amount of DCM or ether. TLC->Dissolve Filter 6. Filter through a short plug of silica gel to remove the ionic liquid. Dissolve->Filter Evaporate 7. Evaporate the solvent under reduced pressure to obtain the pure product. Filter->Evaporate

Caption: Step-by-step workflow for the aza-Michael addition.

Causality Behind Experimental Choices:

  • Solvent-free conditions: The choice to perform the reaction without a bulk solvent is a primary driver of its green credentials, drastically reducing the PMI and E-Factor. The ionic liquid itself acts as the reaction medium.

  • Catalytic amount of ionic liquid: Using a catalytic amount (0.25 mmol) rather than a stoichiometric amount minimizes the contribution of the catalyst to the overall mass and waste.

  • Room temperature: Conducting the reaction at room temperature reduces energy consumption, aligning with the principles of green chemistry.

  • Simple work-up: The work-up procedure is designed to be efficient, using a minimal amount of solvent to separate the product from the non-volatile ionic liquid, which can potentially be recycled.

Conclusion

The assessment of green chemistry metrics provides a powerful, data-driven approach to evaluating the sustainability of chemical reactions. As demonstrated through the comparative analysis of the aza-Michael addition, the use of this compound and similar amino acid-based ionic liquids offers significant advantages over traditional solvent-based systems. The dramatically lower Process Mass Intensity and E-Factor underscore the potential of these bio-inspired catalysts to reduce waste and improve the overall efficiency of chemical syntheses. For researchers, scientists, and drug development professionals, the adoption of such greener alternatives is not just an environmental consideration but a strategic imperative for developing more sustainable and economically viable chemical processes.

References

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  • Izquierdo, S., Cintas, P., Durán-Valle, C. J., de la Concepción, J. G., & López-Coca, I. M. (2024). Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. Organic & Biomolecular Chemistry, 22(12), 2423-2434. [Link]

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Safety Operating Guide

Navigating the Disposal of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As the landscape of chemical synthesis and drug development evolves, so too does our responsibility to manage the lifecycle of novel compounds. 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate, an amino acid-based ionic liquid, represents a class of materials often touted for their "green" potential. However, responsible stewardship demands a nuanced understanding of their safe handling and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for the proper disposal of this ionic liquid, grounded in scientific principles and regulatory awareness.

Immediate Safety Considerations: Understanding the Hazard Profile

Before any disposal operations commence, a thorough understanding of the inherent risks is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard:

  • Acute Toxicity 4, Oral (H302): Harmful if swallowed. [1]

This classification underscores the importance of preventing ingestion and dictates the minimum personal protective equipment (PPE) required for handling. While a comprehensive Safety Data Sheet (SDS) for this specific ionic liquid is not widely available, data from structurally similar imidazolium-based and amino acid-based ionic liquids provide further context for potential hazards, which may include skin and eye irritation.[2][3][4]

Table 1: Key Safety and Hazard Information

Hazard ClassificationGHS CodeDescriptionPrimary Precaution
Acute Toxicity, OralH302Harmful if swallowedDo not eat, drink, or smoke when handling. Wash hands thoroughly after handling.
Potential Hazard (by analogy)H315 / H319Causes skin/serious eye irritationWear protective gloves and eye protection.

The Disposal Decision Workflow: A Step-by-Step Approach

The proper disposal of this compound is not a one-size-fits-all procedure. It requires a logical progression of steps to ensure safety and environmental compliance. The following workflow, illustrated in the diagram below, provides a systematic approach.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_preliminary Preliminary Assessment cluster_disposal_pathway Disposal Pathway Selection cluster_documentation Documentation & Final Steps start Start: Unused or Contaminated Ionic Liquid assess_quantity Assess Quantity of Waste start->assess_quantity assess_contamination Assess Nature of Contamination start->assess_contamination small_spill Small Spill or Residue assess_quantity->small_spill < 100 mL bulk_waste Bulk Waste (Unused or Contaminated) assess_quantity->bulk_waste > 100 mL assess_contamination->bulk_waste absorb Absorb with Inert Material small_spill->absorb package_waste Package in a Labeled, Sealed Container bulk_waste->package_waste absorb->package_waste licensed_disposal Transfer to a Licensed Hazardous Waste Disposal Facility package_waste->licensed_disposal incineration Recommended Disposal: Incineration licensed_disposal->incineration document Document Waste for Disposal Manifest incineration->document decontaminate Decontaminate Work Area and PPE document->decontaminate end End of Disposal Process decontaminate->end

Caption: Disposal decision workflow for this compound.

Experimental Protocols for Disposal

The following protocols provide detailed, step-by-step methodologies for the key stages of the disposal process.

Protocol 1: Handling Small Spills and Residues

This protocol is intended for minor spills (less than 100 mL) or the cleaning of residual amounts from containers.

  • Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes:

    • Nitrile or neoprene gloves

    • Safety glasses with side shields or chemical splash goggles

    • A lab coat

  • Contain the Spill: If the liquid is spreading, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Absorb the Ionic Liquid: Gently cover and absorb the spilled material with the inert absorbent.

  • Collect the Waste: Carefully scoop the absorbed material into a designated, chemically resistant waste container. A high-density polyethylene (HDPE) or glass container with a secure lid is recommended.

  • Label the Waste Container: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Note any co-contaminants.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[3] Collect all cleaning materials as hazardous waste.

  • Dispose of Contaminated PPE: Remove and dispose of gloves and any other contaminated disposable PPE in the designated hazardous waste container.

  • Wash Hands Thoroughly: Wash hands with soap and water after completing the cleanup.

Protocol 2: Preparing Bulk Waste for Disposal

This protocol applies to larger quantities of unused or contaminated this compound.

  • Select an Appropriate Waste Container: Use a robust, chemically compatible container (e.g., HDPE drum or glass bottle) that can be securely sealed. Ensure the container is in good condition, free from leaks or cracks.[5]

  • Transfer the Ionic Liquid: Using a funnel, carefully transfer the waste ionic liquid into the designated container. Avoid splashing. Perform this transfer in a chemical fume hood.

  • Do Not Mix Incompatible Wastes: This ionic liquid should not be mixed with strong oxidizing agents or strong acids.[3][6] Keep different waste streams separate.

  • Securely Seal the Container: Tightly close the lid of the waste container.

  • Label the Container: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date of accumulation

    • Any known contaminants

  • Store the Waste Appropriately: Store the sealed and labeled container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

The Rationale Behind Disposal Methodologies

The recommended disposal pathway for this compound, based on guidance for similar ionic liquids, is incineration at a licensed hazardous waste facility .[2] Here’s why other methods are not advised:

  • Landfill: Due to the potential for environmental persistence and aquatic toxicity of some imidazolium-based ionic liquids, landfilling is not a responsible option. The solubility of many ionic liquids in water increases the risk of leaching into the environment.

  • Sewer Disposal: Absolutely prohibited. The aquatic toxicity of many ionic liquids can be harmful to wastewater treatment processes and aquatic ecosystems.[3][6]

  • Evaporation: While some ionic liquids have low vapor pressure, evaporation is not a recognized or environmentally sound disposal method.[7]

Chemical neutralization can be complex for ionic liquids and may not render the substance non-hazardous.[8] While research into the recycling and recovery of ionic liquids is ongoing, these methods are often not feasible for contaminated laboratory waste streams and require specialized equipment.[9][10][11]

Environmental Considerations: A Look at the Broader Impact

While often termed "green solvents," the environmental profile of ionic liquids is complex and not universally benign. Studies on various amino acid-based ionic liquids have shown that their toxicity and biodegradability can vary significantly based on their specific cationic and anionic structures.[12] Some may not be readily biodegradable and can exhibit toxicity to microorganisms and plants.[12] Therefore, preventing release into the environment is a critical aspect of their management.

Conclusion

The responsible disposal of this compound requires a proactive and informed approach. By understanding its hazard profile, adhering to a structured disposal workflow, and utilizing the detailed protocols outlined in this guide, researchers and laboratory professionals can ensure the safe and environmentally compliant management of this novel compound. The overarching principle is one of containment and transfer to a specialized facility capable of high-temperature incineration, thereby minimizing risk to personnel and the environment.

References

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  • Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. MDPI. [Link]

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  • Preliminary Investigation into the Use of Amino-Acid-Derived Ionic Liquids for Extracting Cellulose from Waste Biomass to Prepare Cellulose Aerogel Adsorbents. MDPI. [Link]

  • Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation. PubMed. [Link]

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  • Reduction of wastes containing ionic liquids in industrial... ResearchGate. [Link]

  • 1-Ethyl-3-methylimidazolium chloride. Wikipedia. [Link]

  • Toxicity studies of select ionic liquids (1-ethyl-3-methylimidazolium chloride, 1-butyl-3-methylimidazolium chloride, 1-butyl-1-methylpyrrolidinium chloride, and n-butylpyridinium chloride) administered in drinking water to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice. PubMed. [Link]

  • Journal of Advanced Scientific Research IONIC LIQUID 1-ETHYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE AS GREENER SOLVENT FOR DEGRA. Journal of Advanced Scientific Research. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.